DSPE-PEG-Azide, MW 2000
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C44H85N4O10P |
|---|---|
分子量 |
861.1 g/mol |
IUPAC 名称 |
[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C44H85N4O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(49)55-39-41(40-57-59(52,53)56-38-35-46-44(51)54-37-36-47-48-45)58-43(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-40H2,1-2H3,(H,46,51)(H,52,53)/t41-/m1/s1 |
InChI 键 |
XVZOPKPKNYXASJ-VQJSHJPSSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC |
产品来源 |
United States |
Foundational & Exploratory
DSPE-PEG-Azide MW 2000: An In-Depth Technical Guide for Drug Development Professionals
An essential tool in the targeted delivery of therapeutics, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG-Azide MW 2000) is a high-purity, amphiphilic phospholipid-polymer conjugate. Its unique structure, featuring a lipid tail, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide (B81097) group, makes it a versatile component in the formulation of advanced drug delivery systems such as liposomes and lipid nanoparticles (LNPs). This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use in research and drug development.
Core Properties and Specifications
DSPE-PEG-Azide MW 2000 is a white to off-white powder with an average molecular weight of approximately 2800 g/mol , which includes the DSPE lipid anchor and the 2000 Da PEG chain. Due to the polydispersity of the PEG component, the molecular weight is an average.[1] This compound is valued for its ability to spontaneously form micelles or lipid bilayers in aqueous solutions, a critical characteristic for creating nanoparticle-based drug carriers.[2][3]
Physicochemical Characteristics
A summary of the key quantitative data for DSPE-PEG-Azide MW 2000 is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Average Molecular Weight | ~2800 g/mol | |
| Purity | >95% | [2] |
| Solubility | Soluble in water, ethanol, methanol, and chloroform (B151607). | |
| Appearance | White to off-white powder | |
| Storage | -20°C in a dry, dark environment | [2][4] |
| Stability | At least one year under proper storage conditions | [5] |
The Power of Click Chemistry for Bioconjugation
The terminal azide group on the PEG chain is the cornerstone of DSPE-PEG-Azide's utility in targeted drug delivery. This functional group allows for highly efficient and specific covalent attachment of targeting ligands, imaging agents, or other molecules through "click chemistry".[2] This bioorthogonal reaction is rapid, high-yielding, and occurs under mild, aqueous conditions, making it ideal for conjugating sensitive biological molecules.[6]
There are two primary forms of azide-alkyne click chemistry utilized with DSPE-PEG-Azide:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves a terminal alkyne and an azide in the presence of a copper(I) catalyst. It is known for its fast reaction kinetics.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with the azide. The absence of a potentially toxic copper catalyst makes SPAAC particularly suitable for in vivo applications.[2][6]
The workflow for these click chemistry reactions enables the straightforward attachment of targeting moieties to the surface of nanoparticles.
Caption: Click chemistry reactions for bioconjugation.
Experimental Protocols for Nanoparticle Formulation and Functionalization
The following are detailed methodologies for the preparation and functionalization of liposomes and lipid nanoparticles using DSPE-PEG-Azide MW 2000.
Liposome (B1194612) Formulation via Thin-Film Hydration
The thin-film hydration method is a common technique for preparing liposomes.
Caption: Workflow for liposome preparation.
Methodology:
-
Lipid Dissolution: Dissolve DSPE-PEG-Azide MW 2000 along with other lipid components (e.g., DSPC, cholesterol) in a suitable organic solvent such as chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles (ULVs) of a desired size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
Antibody Conjugation to Liposomes via Click Chemistry
This protocol describes the conjugation of an antibody to the surface of pre-formed liposomes containing DSPE-PEG-Azide.
Methodology:
-
Liposome Preparation: Prepare liposomes incorporating DSPE-PEG-Azide MW 2000 using the thin-film hydration method as described above.
-
Antibody Modification: Functionalize the targeting antibody with a DBCO group using a commercially available DBCO-NHS ester. This reaction typically targets primary amines on the antibody.
-
Conjugation Reaction: Mix the DBCO-modified antibody with the azide-functionalized liposomes in a suitable buffer (e.g., PBS, pH 7.4). The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction will proceed spontaneously.
-
Purification: Remove the unconjugated antibody and other reactants by size exclusion chromatography or dialysis.
Targeted Drug Delivery and Signaling Pathways
DSPE-PEG-Azide MW 2000 is instrumental in developing targeted therapies that can selectively deliver drugs to diseased cells, thereby increasing efficacy and reducing off-target toxicity. Below are examples of targeted delivery strategies and the signaling pathways they influence.
HER2-Positive Breast Cancer Therapy with Doxorubicin-Loaded Immunoliposomes
HER2 (Human Epidermal Growth Factor Receptor 2) is overexpressed in a significant portion of breast cancers. Liposomes functionalized with anti-HER2 antibodies can specifically target these cancer cells.
Caption: HER2-targeted liposome signaling.
By delivering doxorubicin directly to HER2-positive cells, these immunoliposomes can induce apoptosis while minimizing damage to healthy tissues.[7]
EGFR-Targeted Nanoparticles for Cancer Treatment
The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy, as its overexpression is common in many tumor types. Nanoparticles decorated with EGFR-targeting ligands, such as the GE11 peptide, can enhance drug delivery to these tumors.[8]
Caption: EGFR-targeted nanoparticle signaling.
VEGF-Targeted siRNA Delivery for Anti-Angiogenesis Therapy
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes the formation of new blood vessels (angiogenesis), a process essential for tumor growth. Delivering siRNA that targets VEGF can inhibit this process.[9]
Caption: VEGF-targeted siRNA delivery pathway.
By silencing the VEGF gene, these nanoparticles can effectively cut off the tumor's blood supply, leading to growth inhibition.[9]
Quality Control and Characterization
Rigorous characterization of DSPE-PEG-Azide MW 2000 and the resulting nanoparticles is crucial for ensuring reproducibility and efficacy. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the DSPE-PEG-Azide.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the lipid conjugate.
-
Dynamic Light Scattering (DLS): To determine the size distribution and polydispersity index (PDI) of the formulated nanoparticles.
-
Zeta Potential Measurement: To evaluate the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.
Safety and Handling
DSPE-PEG-Azide MW 2000 should be handled in accordance with standard laboratory safety procedures. It is intended for research use only. A Safety Data Sheet (SDS) should be consulted for detailed information on handling, storage, and disposal.[1][4] The material is typically shipped at ambient temperature but should be stored at -20°C for long-term stability.[2][4]
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. DSPE-PEG-Azide, MW 2,000, 1938081-39-0 | BroadPharm [broadpharm.com]
- 3. dspe-peg(2000)-azide — TargetMol Chemicals [targetmol.com]
- 4. DSPE-PEG(2000) Azide powder Avanti Polar Lipids [sigmaaldrich.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 7. Lipidated Peptidomimetic Ligand-Functionalized HER2 Targeted Liposome as Nano-Carrier Designed for Doxorubicin Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. siRNA targeting VEGF inhibits hepatocellular carcinoma growth and tumor angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to DSPE-PEG-Azide 2000
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG-Azide 2000) is an amphiphilic functionalized lipid critical to the fields of drug delivery, nanotechnology, and bioconjugation. Its unique structure, comprising a hydrophobic lipid anchor (DSPE) and a hydrophilic polymer chain (PEG) terminating in a reactive azide (B81097) group, allows for the self-assembly of stealth nanoparticles, such as liposomes and micelles. These nanoparticles can evade the reticuloendothelial system, thereby prolonging circulation time in vivo.[1][2] The terminal azide group is a versatile chemical handle for "click chemistry," enabling the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules in a highly specific and efficient manner.[3][4][5] This guide provides a comprehensive overview of the structure, properties, and applications of DSPE-PEG-Azide 2000.
Chemical Structure and Physicochemical Properties
DSPE-PEG-Azide 2000 is a complex molecule composed of three key functional domains:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) : This phospholipid component consists of a glycerol (B35011) backbone, two saturated stearic acid chains, and a phosphate (B84403) group. It serves as the hydrophobic anchor, driving the self-assembly into lipid bilayers (in liposomes) or a hydrophobic core (in micelles) in aqueous environments.[2][6]
-
PEG (Polyethylene Glycol) 2000 : A hydrophilic polymer chain with an average molecular weight of 2000 Daltons. The PEG chain forms a hydrated corona on the surface of nanoparticles, providing a "stealth" characteristic that reduces clearance by the mononuclear phagocyte system.[1][2]
-
Azide (-N₃) Group : A terminal reactive group that enables covalent conjugation via click chemistry.[3]
Quantitative Data
The key physicochemical properties of DSPE-PEG-Azide 2000 are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] | [7] |
| Synonyms | DSPE-PEG(2000) Azide | [4][7] |
| Average Molecular Weight | ~2800 g/mol (based on PEG 2000) | [7] |
| Molecular Formula | (C₂H₄O)ₙC₄₄H₈₄N₄O₁₀P·NH₄ | |
| CAS Number | 1938081-40-3 | |
| Purity | ≥90% | |
| Form | Powder | |
| Storage Temperature | -20°C | [3] |
| Solubility | Ethanol (B145695): up to 10 mg/mLChloroform: up to 10 mg/mLDMSO: 80 mg/mL | [5] |
Micellar Properties
In aqueous solutions above its critical micelle concentration (CMC), DSPE-PEG-Azide 2000 spontaneously self-assembles into micelles.[3][5][8] The properties of these micelles are crucial for their application as drug delivery vehicles.
| Property | Value | Reference(s) |
| Critical Micelle Concentration (CMC) | ~1.8 x 10⁻⁵ mol/L | [9] |
| Hydrodynamic Diameter | ~10 - 15 nm | [9][10] |
| Zeta Potential | -2.7 ± 1.1 mV | [9] |
| Core Melting Transition | 12.8°C | [11] |
Mechanism of Action: The Azide Moiety and Click Chemistry
The terminal azide group is the key to the functionality of DSPE-PEG-Azide 2000, serving as a reactant in "click chemistry". This term describes a class of reactions that are rapid, high-yield, and biocompatible.[4][12][13] The two primary click reactions involving azides are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]
-
CuAAC : This reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable triazole linkage. While highly efficient, the potential toxicity of the copper catalyst can limit its application in living systems.[14]
-
SPAAC : To overcome the toxicity of CuAAC, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with an azide without the need for a catalyst.[7][14] This bioorthogonal reaction is highly suitable for modifying biomolecules and for in vivo applications.[4][7][15]
Experimental Protocols
Protocol for Solubilization and Micelle Formation
This protocol describes a general method for preparing a stock solution of DSPE-PEG-Azide 2000 micelles.
-
Weighing : Accurately weigh the desired amount of DSPE-PEG-Azide 2000 powder in a sterile glass vial.
-
Initial Dissolution : To aid dissolution, add a small volume of a suitable organic solvent, such as ethanol or DMSO. For example, to prepare a 1 mg/mL solution in ethanol, add the corresponding volume of ethanol.[5]
-
Hydration : Add the desired aqueous buffer (e.g., phosphate-buffered saline, HEPES buffer) to the lipid solution dropwise while vortexing. The final concentration should be well above the CMC (~1.8 x 10⁻⁵ M) to ensure micelle formation.[9]
-
Sonication/Heating : If precipitation or cloudiness occurs, sonicate the solution in a bath sonicator or heat gently (e.g., to 60°C) until the solution becomes clear.[4][5] This helps to form uniform micelles.
-
Equilibration : Allow the solution to equilibrate at room temperature for at least one hour before use.
-
Storage : For long-term storage, it is recommended to store the lipid as a powder at -20°C.[3] Aqueous solutions should be used fresh or stored at 4°C for short periods.
General Protocol for SPAAC Bioconjugation
This protocol outlines the steps for conjugating a DBCO-functionalized molecule (e.g., a peptide or antibody) to DSPE-PEG-Azide 2000 nanoparticles.
-
Prepare Nanoparticles : Formulate DSPE-PEG-Azide 2000 micelles or liposomes as described in Protocol 4.1.
-
Prepare DBCO-Molecule : Dissolve the DBCO-functionalized molecule of interest in a compatible buffer.
-
Conjugation Reaction : Mix the DSPE-PEG-Azide 2000 nanoparticle solution with the DBCO-functionalized molecule. A molar excess of the DBCO-molecule (e.g., 2-5 equivalents) is often used to ensure efficient conjugation to the azide groups on the nanoparticle surface.
-
Incubation : Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by optimization experiments.[15] The reaction is typically complete within this timeframe.
-
Purification (Optional) : To remove any unreacted DBCO-molecule, the functionalized nanoparticles can be purified using methods such as dialysis or size exclusion chromatography.
-
Characterization : Confirm successful conjugation using appropriate analytical techniques (e.g., SDS-PAGE for proteins, HPLC, or mass spectrometry).
Characterization and Workflow
The successful formation and functionalization of DSPE-PEG-Azide 2000 nanoparticles require rigorous characterization.
-
Dynamic Light Scattering (DLS) : Used to measure the average hydrodynamic diameter and size distribution of the nanoparticles.[9]
-
Zeta Potential Measurement : Determines the surface charge of the nanoparticles, which is an indicator of their stability in suspension.
-
Small-Angle X-ray Scattering (SAXS) : Provides detailed information on the size and shape of the micelles.[9]
-
Nuclear Magnetic Resonance (NMR) : Can be used for detailed structural characterization of the micelle and its interaction with encapsulated drugs at an atomic level.[2]
Conclusion
DSPE-PEG-Azide 2000 is a powerful and versatile tool for researchers in drug delivery and nanotechnology. Its well-defined amphiphilic structure allows for the creation of stable, long-circulating nanoparticles. The presence of a terminal azide group enables precise surface modification via highly efficient click chemistry reactions, facilitating the development of targeted and multifunctional nanomedicines. The data and protocols provided in this guide serve as a foundational resource for the effective application of this critical lipid-polymer conjugate.
References
- 1. DSPE-PEG2000-Azide - Echelon Biosciences [echelon-inc.com]
- 2. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSPE-PEG-Azide, MW 2,000, 1938081-39-0 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DSPE-PEG-Azide (MW 2000) | Amphiphilic lipids | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. dspe-peg(2000) — TargetMol Chemicals [targetmol.com]
- 9. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 11. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. biochempeg.com [biochempeg.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
chemical characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000]
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG2000-Azide) is a functionalized phospholipid-polymer conjugate critical in the field of drug delivery and nanomedicine.[1] Its amphiphilic nature, possessing both a hydrophobic lipid tail (DSPE) and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, allows for the spontaneous formation of micelles or lipid bilayers in aqueous solutions.[2] This property makes it an essential component in the formulation of nanoparticles and liposomes used as carriers for therapeutic agents, such as mRNA vaccines.[3] The PEGylated surface of these nanoparticles provides "stealth" characteristics, which helps to increase the circulation time of the encapsulated drugs in the bloodstream by reducing clearance by the mononuclear phagocyte system.[4][5]
The terminal azide (B81097) group on the PEG chain is a key functional feature, enabling the covalent attachment of targeting ligands, such as antibodies or peptides, through "click chemistry".[6] This allows for the development of targeted drug delivery systems that can selectively deliver therapeutic payloads to specific cells or tissues.[5] The two primary forms of click chemistry utilized with DSPE-PEG2000-Azide are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).[6][7]
Core Chemical Characteristics
The fundamental chemical and physical properties of DSPE-PEG2000-Azide are summarized in the tables below. These properties are crucial for its application in formulation development and bioconjugation.
General Properties
| Property | Value | Source |
| Full Chemical Name | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (ammonium salt) | [4] |
| Synonyms | DSPE-PEG(2000) Azide, DSPE-PEG-N3 | [4][8] |
| CAS Number | 1938081-40-3 | [1][9] |
| Molecular Formula | (C₂H₄O)nC₄₄H₈₄N₄O₁₀P.NH₄ | [1] |
| Average Molecular Weight | ~2816.483 g/mol | [4][9] |
| Physical State | White to off-white powder or solid | [2][4][8] |
Solubility and Purity
| Property | Value | Source |
| Solubility | Soluble in ethanol (B145695) (up to 10 mg/ml), chloroform (B151607) (up to 10 mg/ml), DMSO, dichloromethane, acetone, and DMF. | [1][2][6][8] |
| Purity | Typically ≥90% to >99% (as determined by HPLC) | [1][9] |
Storage and Stability
| Property | Value | Source |
| Storage Temperature | -20°C for long-term storage. | [1][2][4] |
| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical. | [8] |
Experimental Protocols
Detailed methodologies for the use of DSPE-PEG2000-Azide in liposome (B1194612) preparation and bioconjugation are provided below.
Liposome Formulation via Thin-Film Hydration
The thin-film hydration method is a common and straightforward technique for preparing liposomes incorporating DSPE-PEG2000-Azide.[6][9]
Materials:
-
Primary phospholipid (e.g., DSPC, POPC)
-
Cholesterol
-
DSPE-PEG2000-Azide
-
Organic solvent (e.g., chloroform, chloroform:methanol mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (optional, for size reduction)
Procedure:
-
Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and DSPE-PEG2000-Azide in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized based on the desired characteristics of the liposomes.[1]
-
Film Formation: Remove the organic solvent using a rotary evaporator. This will form a thin, uniform lipid film on the inner wall of the flask.[3][4] The flask should be rotated in a water bath set at a temperature above the phase transition temperature of the lipids to ensure a uniform film.
-
Drying: Further dry the lipid film under a high vacuum for at least one hour to remove any residual organic solvent.[1]
-
Hydration: Add the aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should also be above the lipid phase transition temperature. Agitate the flask to hydrate (B1144303) the film, which will lead to the formation of multilamellar vesicles (MLVs).[3][4]
-
Size Reduction (Optional): To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension can be subjected to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder.[4][6] An odd number of passes is recommended.[4]
-
Characterization: The resulting liposome suspension should be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[5]
Bioconjugation via Click Chemistry
The azide functionality of DSPE-PEG2000-Azide allows for the covalent attachment of molecules containing a compatible reactive group, such as an alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN).[3][6]
SPAAC is a copper-free click chemistry reaction that is highly biocompatible, making it suitable for applications involving living cells.[7][10]
Materials:
-
DSPE-PEG2000-Azide containing liposomes
-
DBCO- or BCN-functionalized molecule (e.g., peptide, antibody)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the DSPE-PEG2000-Azide functionalized liposomes with the DBCO- or BCN-containing molecule in the reaction buffer. A molar excess of the functionalized molecule is typically used to ensure efficient conjugation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time can range from a few hours to overnight, depending on the reactants and their concentrations.[10]
-
Purification: Remove the unreacted molecule by a suitable purification method, such as size-exclusion chromatography or dialysis, to isolate the conjugated liposomes.[10]
-
Characterization: Confirm the successful conjugation using techniques like SDS-PAGE (for protein conjugation), HPLC, or mass spectrometry.
CuAAC is a highly efficient click chemistry reaction but requires a copper(I) catalyst, which can be toxic to cells. Therefore, it is typically used for conjugations that do not involve live cells.[11][12]
Materials:
-
DSPE-PEG2000-Azide containing liposomes
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA, TBTA) (optional, to improve reaction efficiency and reduce cytotoxicity)
-
Reaction buffer
Procedure:
-
Catalyst Preparation: Prepare a stock solution of CuSO₄ and a separate stock solution of the reducing agent. If a ligand is used, it can be pre-mixed with the CuSO₄ solution.[13]
-
Reaction Setup: In a reaction vessel, combine the DSPE-PEG2000-Azide liposomes and the alkyne-functionalized molecule in the reaction buffer.
-
Reaction Initiation: Add the CuSO₄ solution (and ligand, if used) to the mixture, followed by the addition of the sodium ascorbate (B8700270) solution to initiate the reaction.[13]
-
Incubation: Allow the reaction to proceed at room temperature for 1 to 4 hours.
-
Purification: Purify the conjugated liposomes from the reaction mixture to remove the catalyst and unreacted molecules.
-
Characterization: Analyze the final product to confirm conjugation and purity.
Visualized Workflows
The following diagrams illustrate the key experimental workflows involving DSPE-PEG2000-Azide.
Caption: Workflow for liposome formulation using the thin-film hydration method.
Caption: General workflow for bioconjugation to DSPE-PEG2000-Azide liposomes.
References
- 1. researchgate.net [researchgate.net]
- 2. How to test the purity of DSPE - PEG2000 - COOH? - Blog [shochem.com]
- 3. Lipid Film Hydration Method for Preparation of Liposomes [ebrary.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Purification of DSPE-PEG-Azide 2kDa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG-Azide 2kDa). This functionalized lipid is a critical component in the development of advanced drug delivery systems, particularly for targeted therapies and nanoparticle formulations. The terminal azide (B81097) group allows for facile conjugation with alkyne-modified molecules via "click chemistry," a highly efficient and bioorthogonal reaction.[1][2][3]
Synthesis of DSPE-PEG-Azide 2kDa
The synthesis of DSPE-PEG-Azide 2kDa typically involves a two-step process starting from a commercially available precursor, DSPE-PEG-Amine 2kDa. This method is generally preferred over starting from DSPE-PEG-OH due to the more straightforward and efficient conversion of the amine to an azide group.
Synthetic Pathway Overview
The overall synthetic strategy involves the conversion of the terminal primary amine of DSPE-PEG-Amine to an azide functionality. A common method for this transformation is through a diazo transfer reaction using a reagent such as triflyl azide (TfN₃) or by reaction with an azide-containing activated ester. A patent describes a route involving the reaction of DSPE with an azide-substituted PEG chloroformate, followed by reduction of the azide to an amine, which can be conceptually reversed for the synthesis of the azide from the amine.[4]
Experimental Protocol: Azidation of DSPE-PEG-Amine 2kDa
This protocol is a representative procedure compiled from established chemical principles for the conversion of amines to azides.
Materials:
-
DSPE-PEG-Amine 2kDa
-
Imidazole-1-sulfonyl azide hydrochloride (or alternative diazo-transfer reagent)
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Reaction Scheme:
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DSPE-PEG-Azide (MW 2000) | Amphiphilic lipids | TargetMol [targetmol.com]
- 4. CN101805369B - Preparation methods of distearoyl phosphatidyl ethanolamine and amino polyethylene glycol derivatives thereof - Google Patents [patents.google.com]
A Technical Guide to the Critical Micelle Concentration of DSPE-PEG-Azide MW 2000
This guide provides an in-depth overview of the critical micelle concentration (CMC) for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG-Azide MW 2000). While direct CMC data for the azide-terminated variant is not extensively published, the value is considered to be nearly identical to its widely studied methoxy- or hydroxyl-terminated counterpart, DSPE-PEG 2000. The terminal azide (B81097) group is small and does not significantly alter the amphiphilic nature of the molecule. This document details the established CMC values for DSPE-PEG 2000 under different solvent conditions, outlines the primary experimental protocol for its determination, and visualizes key processes for clarity.
DSPE-PEG-Azide is an amphiphilic polymer utilized in the formation of micelles and liposomes for advanced drug delivery systems, including mRNA vaccines.[1][2] The azide group serves as a reactive handle for "click chemistry," allowing for the covalent attachment of targeting ligands or other molecules to the surface of nanoparticles.[1][3]
Critical Micelle Concentration Data
The CMC is the concentration at which the individual lipid monomers begin to self-assemble into stable micellar structures. This parameter is a crucial indicator of the stability of the micellar formulation, especially upon dilution in physiological environments. The CMC of DSPE-PEG 2000 is highly influenced by the ionic strength of the solvent.
| Compound | Solvent/Buffer | CMC Value (µM) | Measurement Technique |
| DSPE-PEG 2000 | General (Aqueous) | 0.5 - 1.5 | Fluorescence Probe |
| DSPE-PEG 2000 | HEPES Buffered Saline | 0.5 - 1.0 | Fluorescence Probe |
| DSPE-PEG 2000 | Pure Water | 10 - 20 | Fluorescence Probe (DPH) |
Data compiled from studies on DSPE-PEG 2000, which is an excellent proxy for DSPE-PEG-Azide 2000.[4][5]
The significant difference in CMC between pure water and buffered saline highlights the role of electrolytes in micelle formation.[5] Salts in the buffer screen the electrostatic repulsion between the charged phosphate (B84403) groups, thereby lowering the concentration required for micellization.[5]
Experimental Protocol: CMC Determination via Pyrene (B120774) Fluorescence Assay
The most common method for determining the CMC of PEGylated lipids is through fluorescence spectroscopy using a hydrophobic probe, such as pyrene.[6][7] Pyrene's fluorescence emission spectrum is highly sensitive to the polarity of its microenvironment.[7] Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, it preferentially partitions into the nonpolar, hydrophobic core of the newly formed micelles. This change is monitored by observing the ratio of the intensities of the first and third vibronic peaks (I₁ at ~372 nm and I₃ at ~383 nm) in the pyrene emission spectrum.
Methodology
-
Stock Solution Preparation :
-
Prepare a stock solution of pyrene in a suitable organic solvent like acetone (B3395972) or ethanol (B145695) (e.g., 0.2 mM).[8]
-
Prepare a series of aqueous solutions of DSPE-PEG-Azide with concentrations spanning the expected CMC range (e.g., from 0.01 µM to 100 µM).[6]
-
-
Sample Preparation :
-
Aliquot the DSPE-PEG-Azide solutions into separate vials.
-
Add a small volume of the pyrene stock solution to each vial to achieve a final, very low pyrene concentration (e.g., ~0.6 µM).[6]
-
The organic solvent is then evaporated, often by gentle heating or under a stream of nitrogen, leaving a thin film of pyrene and lipid.
-
The aqueous buffer is added, and the samples are incubated, typically overnight at room temperature and protected from light, to ensure the pyrene reaches equilibrium within the solutions.[6]
-
-
Fluorescence Measurement :
-
Data Analysis :
-
Calculate the intensity ratio (I₁/I₃ or I₃/I₁) for each DSPE-PEG-Azide concentration.
-
Plot the intensity ratio against the logarithm of the lipid concentration.
-
The resulting plot will typically show two linear regions. The point where these two lines intersect is determined to be the Critical Micelle Concentration.[6]
-
Visualizations
Principle of Micelle Formation
The following diagram illustrates the self-assembly process of DSPE-PEG-Azide monomers. Below the CMC, the molecules exist as individual monomers. As the concentration increases to and above the CMC, they spontaneously form micelles with a hydrophobic core (DSPE) and a hydrophilic corona (PEG-Azide).
Caption: Monomer self-assembly into a core-shell micelle above the CMC.
Experimental Workflow for CMC Determination
This diagram outlines the key steps of the pyrene fluorescence assay used to determine the CMC.
References
- 1. DSPE-PEG-Azide, MW 2,000, 1938081-39-0 | BroadPharm [broadpharm.com]
- 2. dspe-peg(2000)-azide — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. usc.gal [usc.gal]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Amphiphilic Properties of Azide-Terminated DSPE-PEG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-Azide or DSPE-PEG-N3), an amphiphilic polymer conjugate critical to advancements in drug delivery and nanotechnology. We will explore its fundamental properties, synthesis, and characterization, with a focus on its self-assembly into micellar structures and its utility in bioconjugation via "click chemistry."
Introduction: The Molecular Architecture and Function of DSPE-PEG-Azide
DSPE-PEG-Azide is a functionalized phospholipid-polymer conjugate that possesses an amphiphilic structure, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.[1][2][3] This dual nature is conferred by its two main components:
-
A hydrophobic DSPE tail: The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is a lipid with two long fatty acid chains (stearoyl chains) that readily avoid water.[1][4]
-
A hydrophilic PEG head: The polyethylene (B3416737) glycol (PEG) chain is a flexible, water-soluble polymer that forms the outer shell of the resulting nanoparticle.[2][5][6]
This architecture allows DSPE-PEG-Azide to spontaneously self-assemble into core-shell structures like micelles or liposomes when placed in an aqueous environment.[1][7][8][9] The hydrophobic DSPE tails congregate to form a core, which can effectively encapsulate poorly water-soluble drugs, while the hydrophilic PEG chains form a protective outer corona. This PEGylated surface provides a "stealth" characteristic, helping the nanoparticles evade recognition by the immune system, thereby prolonging their circulation time in the bloodstream.[1][3][4]
The key feature of this molecule is the terminal azide (B81097) group (N3) on the PEG chain.[10][11] This group is a versatile chemical handle for "click chemistry," a set of highly efficient and specific reactions.[12] The azide group can readily react with molecules containing an alkyne group through either a copper-catalyzed reaction (CuAAC) or a strain-promoted, copper-free reaction (SPAAC).[7][12][13] This enables the covalent attachment of various targeting ligands—such as antibodies, peptides, or small molecules—to the surface of the nanoparticle, guiding the encapsulated drug to specific cells or tissues.[6][11]
Synthesis of DSPE-PEG-Azide
The synthesis of azide-terminated DSPE-PEG typically involves a two-step modification of a commercially available DSPE-PEG with a hydroxyl (-OH) terminal group. The process is designed to be efficient and quantitative.
-
Activation of the Hydroxyl Group: The terminal hydroxyl group of the DSPE-PEG is first converted into a better leaving group. This is commonly achieved by reacting it with mesyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (TEA) to form a mesylated or tosylated intermediate (DSPE-PEG-OMs or DSPE-PEG-OTs).
-
Nucleophilic Substitution: The activated intermediate is then reacted with an azide source, typically sodium azide (NaN3). The azide ion (N3-) acts as a nucleophile, displacing the mesylate or tosylate group to form the final DSPE-PEG-N3 product.
Below is a diagram illustrating the general synthetic workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]
- 5. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSPE-PEG-Azide, MW 2,000, 1938081-39-0 | BroadPharm [broadpharm.com]
- 8. DSPE-PEG-Azide (MW 2000) | Amphiphilic lipids | TargetMol [targetmol.com]
- 9. amsbio.com [amsbio.com]
- 10. biochempeg.com [biochempeg.com]
- 11. DSPE-PEG-Azide/DSPE-PEG-N3 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. DSPE-PEG 2000 Azide Supplier | CAS 1938081-40-3 | Tocris Bioscience [tocris.com]
The Multifaceted Role of DSPE-PEG-Azide in Nanomedicine and Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-Azide) has emerged as a critical component in the rational design of advanced nanomedicine and drug delivery systems. Its unique amphiphilic architecture, comprising a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer terminating in a reactive azide (B81097) group, provides a versatile platform for the formulation of long-circulating, target-specific nanoparticles. The DSPE portion readily integrates into the lipid bilayer of liposomes or the core of micelles, while the PEG chain confers "stealth" properties, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging systemic circulation time.[1][2] The terminal azide group is a key functional handle for the covalent attachment of targeting ligands, imaging agents, or other biomolecules via highly efficient and bio-orthogonal "click chemistry."[3][4] This guide provides a comprehensive technical overview of the core applications of DSPE-PEG-Azide, including quantitative data on nanoparticle characteristics, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Principles and Applications
DSPE-PEG-Azide is instrumental in the development of sophisticated drug delivery platforms. Its primary functions include:
-
Formation of Stealth Nanoparticles: The PEGylated surface of nanoparticles formulated with DSPE-PEG-Azide minimizes protein adsorption and recognition by the immune system, leading to extended circulation half-life and enhanced accumulation in pathological tissues through the enhanced permeability and retention (EPR) effect.[1][5]
-
Bioconjugation via Click Chemistry: The terminal azide group allows for the covalent attachment of a wide array of molecules containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO, BCN) through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[3][6] This enables the facile surface functionalization of nanoparticles with targeting moieties such as antibodies, peptides, and small molecules for receptor-mediated delivery.[7]
-
Drug Encapsulation and Controlled Release: DSPE-PEG-Azide is a key component in the formulation of liposomes and micelles that can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and facilitating their controlled release at the target site.[8][9]
Quantitative Data on DSPE-PEG-Azide Nanoparticle Formulations
The physicochemical properties of nanoparticles are critical determinants of their in vivo behavior and therapeutic efficacy. The following tables summarize key quantitative data from studies utilizing DSPE-PEG in nanoparticle formulations.
Table 1: Physicochemical Properties of DSPE-PEG Containing Nanoparticles
| Formulation Composition (molar ratio) | Drug | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPC:DSPE-PEG2000:Timosaponin AIII (8:2:1) | Timosaponin AIII | 110.3 ± 2.1 | 0.13 ± 0.02 | -25.7 ± 1.5 | [10] |
| CPT-11:DSPE-mPEG2000 | CPT-11 | ~90 | ~0.1 | Not Reported | [6] |
| QUE:TMZ:DSPE-PEG2000 | Quercetin (B1663063) & Temozolomide | ~150 | < 0.2 | ~ -20 | [5] |
| DPPC:DSPC:DSPE-PEG2000 (80:15:5) | Doxorubicin | Not Reported | Not Reported | Not Reported | [8] |
Table 2: Drug Loading and Encapsulation Efficiency of DSPE-PEG Containing Nanoparticles
| Formulation Composition (molar ratio) | Drug | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |
| DSPC:DSPE-PEG2000:Timosaponin AIII (8:2:1) | Timosaponin AIII | 2.5 ± 0.2 | 90.1 ± 3.4 | [10] |
| CPT-11:DSPE-mPEG2000 | CPT-11 | Not Reported | 90.0 ± 1.0 | [6] |
| PTX-LAP NPs | Paclitaxel & Lapatinib | 6.7 ± 0.2 (PTX), 2.5 ± 0.1 (LAP) | 67.0 ± 2.2 (PTX), 25.0 ± 1.5 (LAP) | [11] |
| CCM/Dox CSA-NPs | Curcumin & Doxorubicin | 3.4 ± 0.5 (CCM), 3.8 ± 0.6 (Dox) | 62.2 ± 5.7 (CCM), 69.4 ± 3.5 (Dox) | [12] |
Table 3: In Vitro Drug Release from DSPE-PEG Containing Nanoparticles
| Formulation | Drug | Release Conditions | Cumulative Release (%) at 12h | Reference |
| EI8 formulation | Not Specified | Not Specified | 97.2 | [13] |
| Temperature Sensitive Liposomes (DPPC:MSPC:DSPE-PEG2000) | Doxorubicin | 42°C | Nearly 100% (within seconds) | [8] |
| DPPC-based liposomes | Doxorubicin | pH 5.5, 37°C | ~40% at 24h | [14] |
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-Azide Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes with a defined size incorporating DSPE-PEG-Azide.[15]
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG-Azide
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Argon or nitrogen gas
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Azide in a specific molar ratio) in chloroform in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C) to form a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the lipid phase transition temperature.
-
Add the warm buffer to the flask containing the lipid film.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane.
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times).[16]
-
The resulting translucent suspension contains small unilamellar vesicles (SUVs) of a defined size.
-
Store the liposomes at 4°C.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Ligand Conjugation
This protocol outlines the conjugation of an alkyne-functionalized ligand to the surface of DSPE-PEG-Azide containing liposomes.[17][18]
Materials:
-
DSPE-PEG-Azide containing liposomes
-
Alkyne-functionalized ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA ligand in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Dissolve the alkyne-functionalized ligand in a suitable solvent (e.g., DMSO or water).
-
-
Catalyst Pre-complexation:
-
Mix CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes to form the Cu(I) complex.[18]
-
-
Conjugation Reaction:
-
To the DSPE-PEG-Azide liposome suspension, add the alkyne-functionalized ligand at a desired molar ratio.
-
Add the pre-complexed Cu(I)/THPTA catalyst.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.[17]
-
-
Purification:
-
Purify the ligand-conjugated liposomes from unreacted reagents using size-exclusion chromatography.
-
Visualizations: Signaling Pathways and Experimental Workflows
Cellular Uptake and Intracellular Trafficking
The surface functionalization of DSPE-PEG-Azide nanoparticles with specific ligands enables targeted delivery to cells expressing the corresponding receptors. The primary mechanism of cellular entry for such targeted nanoparticles is receptor-mediated endocytosis.[19][20]
Caption: Receptor-mediated endocytosis pathway of a ligand-targeted nanoparticle.
Experimental Workflow for the Development of a DSPE-PEG-Azide Based Targeted Drug Delivery System
The development of a targeted nanomedicine involves a multi-step process from formulation to in vivo evaluation.[21]
Caption: A typical experimental workflow for developing a targeted drug delivery system.
Conclusion
DSPE-PEG-Azide is a powerful and versatile tool in the field of nanomedicine, enabling the creation of highly effective and targeted drug delivery systems. Its ability to form stealth nanoparticles, coupled with the efficiency of click chemistry for bioconjugation, provides researchers with a robust platform to design next-generation therapeutics. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and developers working to harness the full potential of DSPE-PEG-Azide in their research and development endeavors. As our understanding of nano-bio interactions continues to grow, the rational design of DSPE-PEG-Azide-based nanomedicines will undoubtedly play an increasingly important role in the future of personalized and targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugation of Ligands to the Surface of Preformed Liposomes by Click Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. Coupling of Ligands to the Liposome Surface by Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Drug release kinetics of temperature sensitive liposomes measured at high temporal resolution with a millifluidic device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Drug loading efficiency and drug entrapment efficiency of prepared CSA-NPs (n=3) [jbr-pub.org.cn]
- 13. researchgate.net [researchgate.net]
- 14. From Design to Study of Liposome-Driven Drug Release Part 1: Impact of Temperature and pH on Environment [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Liposomes: Protocol [inanobotdresden.github.io]
- 17. broadpharm.com [broadpharm.com]
- 18. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 19. d-nb.info [d-nb.info]
- 20. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Fate of Targeted Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of DSPE-PEG-Azide in Liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) with a terminal azide (B81097) group (DSPE-PEG-Azide) and its pivotal role in the development of advanced liposomal drug delivery systems. We will delve into its core mechanism of action, provide detailed experimental protocols for its application, present quantitative data, and visualize key processes.
Core Mechanism of Action: A Tripartite Functionality
The efficacy of DSPE-PEG-Azide as a component in liposomal formulations stems from the distinct roles of its three main components: the DSPE lipid anchor, the PEG spacer, and the terminal azide functional group. This tripartite structure allows for stable integration, enhanced systemic circulation, and versatile surface functionalization for targeted delivery.
The DSPE Anchor: Secure Integration into the Bilayer
The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) component is a phospholipid with two saturated 18-carbon acyl chains. Its hydrophobic nature allows it to seamlessly and stably integrate into the lipid bilayer of liposomes during their formation. The long, saturated acyl chains of DSPE enhance the rigidity and integrity of the liposome (B1194612) membrane, contributing to greater stability and reduced drug leakage.[1]
The PEG Spacer: The "Stealth" Shield
The polyethylene (B3416737) glycol (PEG) chain acts as a hydrophilic spacer, forming a protective layer on the surface of the liposome. This PEGylation has several critical functions:
-
Steric Hindrance : The PEG layer creates a steric barrier that inhibits the adsorption of opsonin proteins from the bloodstream. This opsonization process would otherwise mark the liposomes for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.
-
Prolonged Circulation : By evading the MPS, "stealth" liposomes exhibit significantly longer circulation half-lives in vivo.[2] This extended circulation time increases the probability of the liposome reaching its target tissue.[2][3]
-
Enhanced Stability : The hydrophilic PEG chains improve the colloidal stability of the liposomes in aqueous environments, preventing aggregation.[2]
The Azide (N₃) Terminus: A Gateway for Bioconjugation
The terminal azide group is the key to the versatility of DSPE-PEG-Azide. It serves as a highly specific and efficient chemical handle for attaching targeting moieties through "click chemistry."[4][5] This bioorthogonal conjugation strategy allows for the covalent attachment of a wide range of molecules, such as antibodies, peptides, aptamers, or small molecules, to the liposome surface.[4][5] This functionalization transforms the liposome from a passive delivery vehicle into a targeted system capable of recognizing and binding to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.
Bioconjugation via Click Chemistry
Click chemistry provides a powerful method for modifying the surface of liposomes because it is highly efficient, specific, and can be performed in aqueous media under mild conditions.[6] The two primary forms used with DSPE-PEG-Azide are Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC : This reaction involves the use of a copper(I) catalyst to join the terminal azide on the liposome with a terminal alkyne on the targeting ligand. While highly efficient, the potential toxicity of the copper catalyst can be a concern for in vivo applications.[4]
-
SPAAC : This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), on the targeting ligand.[7][8] The ring strain of the cyclooctyne allows it to react spontaneously with the azide group, eliminating the need for a toxic catalyst and making it highly suitable for biological applications.[8][9]
Experimental Protocols
Detailed methodologies are essential for the successful application of DSPE-PEG-Azide in research. The following are representative protocols.
Protocol 1: Preparation of Azide-Functionalized Liposomes
This protocol describes the preparation of unilamellar liposomes incorporating DSPE-PEG-Azide using the thin-film hydration and extrusion method.[10][11][12][13]
Materials:
-
Primary phospholipid (e.g., DSPC or HSPC)
-
Cholesterol
-
DSPE-PEG(2000)-Azide
-
Chloroform and/or Methanol
-
Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Rotary evaporator, water bath, mini-extruder, polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation :
-
Dissolve the lipids (e.g., a molar ratio of DSPC:Cholesterol:DSPE-PEG-Azide 55:40:5) in a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under a high vacuum for at least 2 hours (or overnight) to remove all residual solvent.[12]
-
-
Hydration :
-
Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be kept above the lipid transition temperature. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion) :
-
To obtain small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to extrusion.
-
Load the suspension into a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the suspension through the membrane for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of liposomes.[13]
-
-
Storage : Store the final liposome suspension at 4°C.
Protocol 2: Surface Functionalization via SPAAC
This protocol outlines the conjugation of a DBCO-functionalized ligand to the surface of pre-formed azide-liposomes.[8][9]
Materials:
-
Azide-functionalized liposomes (from Protocol 1)
-
DBCO-functionalized targeting ligand (e.g., peptide, antibody fragment)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Size exclusion chromatography column or dialysis system for purification
Procedure:
-
Reaction Setup :
-
Mix the azide-functionalized liposomes with the DBCO-functionalized ligand in the reaction buffer. A molar excess of the ligand (e.g., 5-10 fold molar excess relative to the azide groups on the liposome surface) is often used to drive the reaction to completion.
-
-
Incubation :
-
Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary significantly (from a few hours to 72 hours) depending on the reactants.[14] The reaction progress can be monitored if analytical methods are available (e.g., HPLC).
-
-
Purification :
-
Remove the unreacted, excess ligand from the functionalized liposomes. This is typically achieved using size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis against the buffer.[15]
-
-
Characterization : Confirm the successful conjugation and characterize the final product for size, zeta potential, and ligand density.
Protocol 3: In Vitro Cellular Uptake Assay
This protocol describes how to quantitatively measure the uptake of fluorescently labeled targeted liposomes by cells using flow cytometry.[7][15][16]
Materials:
-
Targeted and non-targeted (control) liposomes, fluorescently labeled (e.g., incorporating a lipid dye like DiD or Rhodamine-DSPE).
-
Target cell line and appropriate complete cell culture medium.
-
Multi-well plates, CO₂ incubator.
-
Ice-cold PBS, Trypsin-EDTA.
-
Flow cytometer.
Procedure:
-
Cell Seeding : Seed the cells in a multi-well plate (e.g., 24-well plate) at a suitable density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Liposome Incubation :
-
Remove the culture medium and replace it with fresh medium containing the fluorescently labeled liposomes (both targeted and non-targeted formulations) at a specific concentration.
-
Incubate the cells with the liposomes for a defined period (e.g., 1-4 hours) at 37°C.[17]
-
-
Cell Harvesting :
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove non-adherent liposomes.
-
Detach the cells using Trypsin-EDTA, then neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in cold PBS or flow cytometry buffer.
-
-
Flow Cytometry Analysis :
-
Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cells.
-
An increase in MFI for cells treated with targeted liposomes compared to non-targeted controls indicates successful target-mediated cellular uptake.[7]
-
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies involving PEGylated liposomes and click chemistry functionalization.
Table 1: Physicochemical Properties of Liposomes This table shows typical size and surface charge measurements for liposomes before and after modification. Data is representative and based on values reported in the literature.[14]
| Liposome Formulation | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta-potential (mV) |
| Pre-functionalization Liposomes | 115.2 ± 0.9 | < 0.1 | -4.02 ± 2.85 |
| Post-functionalization (Targeted) | 112.1 ± 0.7 | < 0.1 | -2.22 ± 3.06 |
Table 2: Click Chemistry Reaction Efficiency This table presents the conjugation efficiency for SPAAC on a liposomal surface, demonstrating the high yield of this method.[14]
| Reaction Type | Reactants | Incubation Time (h) | Mean Conversion Efficiency (%) |
| SPAAC | DSPE-PEG-Cyclooctyne + Azide-Peptide | 72 | 83 ± 1.5 |
| SPAAC + Affinity Tag | DSPE-PEG-Cyclooctyne/NTA + Azide-Peptide-His₃ | 72 | 87 ± 0.2 |
Table 3: In Vitro Cellular Uptake Enhancement This table illustrates the enhanced cellular uptake of targeted liposomes compared to non-targeted controls, as measured by fluorescence intensity. Data is conceptualized from findings where targeted systems show significantly higher uptake.[7][17]
| Cell Line | Liposome Formulation | Incubation Time (h) | Relative Mean Fluorescence Intensity (MFI) |
| U87MG (Target Receptor Positive) | Non-Targeted Liposomes | 4 | 100 ± 15 |
| U87MG (Target Receptor Positive) | Targeted Liposomes | 4 | 250 ± 30 |
| Control Cell Line (Receptor Negative) | Targeted Liposomes | 4 | 110 ± 18 |
Table 4: Pharmacokinetic Parameters of PEGylated Liposomes This table shows the significant impact of PEG-DSPE incorporation on the in vivo circulation time of liposomes.[1][2][3]
| Liposome Formulation | Molar % of PEG-DSPE | Plasma Half-life (t½) (hours) | Area Under Curve (AUC) (µg·h/mL) |
| Conventional Liposomes | 0% | ~1-2 | Low |
| Stealth Liposomes | 2% | ~18-24 | Significantly Increased |
| Stealth Liposomes | 5% | ~30-40 | Maximally Increased |
References
- 1. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 9. broadpharm.com [broadpharm.com]
- 10. studenttheses.uu.nl [studenttheses.uu.nl]
- 11. researchgate.net [researchgate.net]
- 12. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 13. benchchem.com [benchchem.com]
- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 15. benchchem.com [benchchem.com]
- 16. Liposome Cellular Uptake Study - CD Formulation [formulationbio.com]
- 17. researchgate.net [researchgate.net]
Azide-Functionalized Lipids for Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of azide-functionalized lipids, their application in bioconjugation, and detailed protocols for their use in creating targeted drug delivery systems and other advanced biological tools. The strategic incorporation of the azide (B81097) moiety onto lipid structures provides a versatile and bioorthogonal handle for the covalent attachment of a wide array of molecules, from small fluorescent probes to large protein antibodies.
Core Concepts: The Power of Bioorthogonal Chemistry
The utility of azide-functionalized lipids lies in their ability to participate in bioorthogonal reactions, chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][] The two most prominent bioorthogonal reactions involving azides are the Staudinger Ligation and the Azide-Alkyne Cycloaddition.
Staudinger Ligation
The Staudinger Ligation is a metal-free reaction between an azide and a phosphine.[] This reaction forms a stable amide bond and is particularly useful for bioconjugation due to its biocompatibility and the stability of the resulting linkage.[1][] The reaction proceeds under mild conditions, typically at room temperature in aqueous solutions, making it suitable for sensitive biological molecules.[1]
Azide-Alkyne Cycloaddition
The azide-alkyne cycloaddition is a highly efficient and specific "click chemistry" reaction that forms a stable triazole ring.[3][4] This reaction can be performed in two main variations:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely efficient but requires a copper catalyst, which can be toxic to cells, limiting its in vivo applications.[4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the click reaction that utilizes a strained cyclooctyne (B158145) to react with the azide.[3][6] SPAAC is highly bioorthogonal and has become a widely used tool for in vivo labeling and bioconjugation.[3][7]
Common Azide-Functionalized Lipids
A variety of azide-functionalized lipids are commercially available or can be synthesized to facilitate the creation of functionalized liposomes and lipid nanoparticles (LNPs). These lipids typically consist of a standard phospholipid structure with a polyethylene (B3416737) glycol (PEG) spacer terminating in an azide group. The PEG spacer enhances the bioavailability of the liposome (B1194612) by reducing clearance by the immune system and provides a flexible linker for the attached molecule.
Commonly used azide-functionalized lipids include derivatives of:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) [8][]
These are often available with varying PEG chain lengths (e.g., PEG2000) to modulate the properties of the resulting liposome.[8][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the characterization and conjugation efficiency of azide-functionalized lipid systems.
Table 1: Physicochemical Properties of Azide-Functionalized Liposomes
| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Azide-functionalized liposomes (unconjugated) | ~100 | Low (<0.2) | Not specified | [11] |
| DBCO-functionalized liposomes (unconjugated) | ~130 | Not specified | ~ -5 | [12] |
| Antibody-conjugated liposomes (via SPAAC) | Increase of 10-25 nm post-conjugation | Similar to unconjugated | ~ -10 to -15 | [12][13] |
Table 2: Bioconjugation Reaction Parameters and Efficiency
| Reaction Type | Reactants | Typical Reaction Time | Conjugation Efficiency | Key Considerations | Reference |
| SPAAC | Azide-Liposome + DBCO-Antibody | 1-2 hours | High (>90% in some systems) | Copper-free, suitable for in vivo applications. Kinetics can be slower than CuAAC. | [13][14][15] |
| Staudinger Ligation | Azide-Molecule + Phosphine-Liposome | 6 hours | High | Metal-free, forms a native amide bond. | [16] |
| CuAAC | Azide-Peptide + Alkyne-Peptide | 1-5 hours | >95% | Requires copper catalyst which can be cytotoxic. | [17][18] |
Experimental Protocols
Protocol 1: Formulation of Azide-Functionalized Liposomes by Lipid Film Hydration and Extrusion
This protocol describes a common method for preparing azide-functionalized liposomes.
Materials:
-
Azide-functionalized lipid (e.g., DSPE-PEG(2000)-Azide)
-
Backbone lipids (e.g., DSPC, Cholesterol)[16]
-
Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve the azide-functionalized lipid and backbone lipids in chloroform in a round-bottom flask. A typical molar ratio is 2:1 for DSPC:Cholesterol with 0.5 mol% of the DSPE-PEG-phosphine anchor lipid.[16]
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.[16]
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer (e.g., PBS) by vortexing the flask. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipids.
-
-
Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the hydrated lipid suspension to the extruder.
-
Extrude the liposomes by passing them through the membrane multiple times (typically 10-20 passes) to obtain unilamellar vesicles of a uniform size.[11]
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).[16]
-
Protocol 2: Antibody Conjugation to Azide-Functionalized Liposomes via SPAAC
This protocol outlines the conjugation of a DBCO-modified antibody to azide-functionalized liposomes.
Materials:
-
Azide-functionalized liposomes (prepared as in Protocol 1)
-
DBCO-functionalized antibody (prepare by reacting the antibody with a DBCO-NHS ester)
-
PBS (pH 7.4)
-
Size-exclusion chromatography (SEC) column for purification
Methodology:
-
Antibody Modification:
-
Modify the antibody with a DBCO-NHS ester reagent according to the manufacturer's protocol to introduce the strained alkyne. A 10-fold molar excess of the NHS ester is often used.[]
-
Remove excess, unreacted DBCO reagent by dialysis or using a desalting column.[]
-
-
Conjugation Reaction:
-
Mix the azide-functionalized liposomes with the DBCO-modified antibody in PBS. The molar ratio of antibody to reactive lipid will need to be optimized for the specific application.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.[20]
-
-
Purification:
-
Separate the antibody-conjugated liposomes from unreacted antibody using size-exclusion chromatography (SEC).[13]
-
-
Characterization:
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. mdpi.com [mdpi.com]
- 5. Click Chemistry for Liposome Surface Modification | Springer Nature Experiments [experiments.springernature.com]
- 6. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DOPE-PEG-Azide, MW 2,000 | BroadPharm [broadpharm.com]
- 10. DOPE-PEG(2000) Azide - Creative Biolabs [creative-biolabs.com]
- 11. NanoFabTx Azide lipid mix for the synthesis of azide-functionalized liposomes for small molecule and targeted delivery [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Azide-Reactive Liposome for Chemoselective and Biocompatible Liposomal Surface Functionalization and Glyco-Liposomal Microarray Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A versatile method for the preparation of conjugates of peptides with DNA/PNA/analog by employing chemo-selective click reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
introduction to click chemistry with DSPE-PEG lipids
An In-Depth Technical Guide to Click Chemistry with DSPE-PEG Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced drug delivery and bioconjugation, precision and efficiency are paramount. "Click chemistry" represents a class of chemical reactions that are rapid, selective, and high-yield, making them ideal for seamlessly connecting molecular building blocks under mild, aqueous conditions.[1][2][3] This guide focuses on the intersection of click chemistry with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Poly(ethylene glycol) (DSPE-PEG), a biocompatible and amphiphilic polymer-lipid conjugate widely used in the formulation of nanocarriers like liposomes and micelles.[4][5]
The functionalization of DSPE-PEG with click-reactive handles (azides and alkynes) allows for the elegant and robust surface modification of pre-formed liposomes. This capability is critical for developing targeted drug delivery systems, where ligands such as peptides, antibodies, or small molecules are attached to the liposome (B1194612) surface to direct them to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.[6][7]
This technical guide provides an in-depth overview of the core principles of click chemistry, the role of DSPE-PEG lipids, detailed experimental protocols for liposome modification, and quantitative data to inform experimental design.
Part 1: Core Concepts of Click Chemistry
Click chemistry is not a single reaction but a philosophy that emphasizes simplicity, reliability, and bioorthogonality—the ability of a reaction to proceed in a complex biological environment without interfering with native biochemical processes.[1][8] The two most prominent types of click reactions used for bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction. It involves the reaction between a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring.[9][10] This reaction is highly efficient and specific but requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[11][12] For applications involving pre-formed liposomes, the use of a water-soluble copper-ion chelating ligand, such as bathophenanthrolinedisulfonate, is often essential to achieve high coupling yields and prevent liposome damage.[9][13][14]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst, especially for in vivo applications, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[8][15] This reaction uses a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[1][16][17] The driving force is the release of ring strain in the cyclooctyne. While generally slower than CuAAC, SPAAC is a powerful bioorthogonal tool for modifying biological systems.[15][18]
Part 2: The Role of DSPE-PEG in Liposomal Formulations
DSPE-PEG is an essential excipient in modern drug delivery systems. It is an amphiphilic molecule composed of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain.[5] When incorporated into a liposome formulation, the DSPE anchor integrates into the lipid bilayer, while the flexible, water-soluble PEG chain extends outwards, creating a protective hydrophilic corona.
This PEG layer provides several key advantages:
-
Steric Hindrance: It reduces the binding of opsonin proteins, thereby preventing recognition and clearance by the reticuloendothelial system (RES).
-
Increased Circulation Time: By evading the RES, "stealth" liposomes exhibit significantly longer blood circulation times, increasing the probability of reaching the target tissue.[5]
-
Improved Stability: The hydrophilic shell enhances the colloidal stability of the liposomes in aqueous media.[5]
-
Functionalization Handle: The terminus of the PEG chain can be functionalized with reactive groups for conjugation without disrupting the liposome structure.[19]
Commercially available DSPE-PEG derivatives include those with terminal azide (DSPE-PEG-Azide), alkyne (DSPE-PEG-Alkyne), or cyclooctyne (e.g., DSPE-PEG-DBCO) groups, making them ready for click chemistry applications.[1][7][19][20]
Part 3: Quantitative Data Summary
Successful bioconjugation relies on understanding reaction efficiencies and the resulting product characteristics. The following tables summarize quantitative data gathered from various studies on click chemistry with DSPE-PEG lipids.
Table 1: Reaction Conditions and Conjugation Efficiency
| Reaction Type | Functional Liposome | Ligand | Catalyst System | Reaction Time | Conjugation Yield/Conversion | Reference(s) |
| CuAAC | Liposomes with terminal alkyne | Azido-mannose derivative | CuSO₄, Sodium Ascorbate, Bathophenanthrolinedisulfonate | 1 hr | ~80% | [13] |
| CuAAC | Liposomes with terminal alkyne | Azido-mannose derivative | CuSO₄, Sodium Ascorbate, Bathophenanthrolinedisulfonate | 6-24 hrs | Near completion | [13] |
| SPAAC | Liposomes with DSPE-PEG-Cyclooctyne | Azide-functionalized peptide | None (Catalyst-free) | 72 hrs | 83 ± 1.5% | [21] |
| SPAAC | Azide-labeled T-cells | DBCO-modified liposomes | None (Catalyst-free) | 1-4 hrs | Concentration and time-dependent increase in cell association | [22] |
Table 2: Characterization of Functionalized Liposomes
Dynamic Light Scattering (DLS) and Zeta Potential measurements are standard techniques to characterize liposomes. DLS measures the hydrodynamic diameter (size) and Polydispersity Index (PDI), an indicator of size distribution uniformity. Zeta potential measures surface charge, which can influence stability and interaction with cells.[23][24][25]
| Liposome Formulation | Average Size (nm) | PDI | Zeta Potential (mV) | Reference(s) |
| DSPC/DSPE-PEG/DSPE-PEG-Cyclooctyne | 115.2 ± 0.9 | N/A | -4.02 ± 2.85 | [21] |
| cRGD-modified cationic liposomes (post-conjugation) | 150 ± 1.02 | < 0.2 | +19.8 ± 0.249 | [26] |
| DBCO-Liposomes | ~231 | 0.134 | N/A | [4] |
| Control PEG-Liposomes | ~110 | < 0.2 | -10.2 to +17.6 (varies with composition) | [4] |
Part 4: Experimental Protocols
The following protocols provide a generalized framework for the preparation and functionalization of DSPE-PEG liposomes using click chemistry. Researchers should optimize these protocols for their specific lipid compositions and ligands.
General Workflow
The overall process involves preparing liposomes containing a click-functionalized DSPE-PEG derivative, performing the conjugation reaction, and purifying the final product.
Protocol 1: Preparation of Functionalized Liposomes by Thin-Film Hydration
This method is a standard procedure for creating unilamellar liposomes of a defined size.[21][27]
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the primary lipid (e.g., DSPC), cholesterol, and the functionalized lipid (e.g., DSPE-PEG-Alkyne or DSPE-PEG-DBCO) in a suitable organic solvent (e.g., chloroform/methanol 9:1 v/v). A typical molar ratio is 55:40:5 for Lipid:Cholesterol:DSPE-PEG-Functional.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall. Further dry the film under high vacuum for at least 2 hours (or overnight) to remove residual solvent.[21]
-
Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., HEPES or PBS, pH 6.5-7.4) by vortexing at a temperature above the phase transition temperature (Tₘ) of the lipids (e.g., 65°C for DSPC). This results in a suspension of multilamellar vesicles (MLVs).[21]
-
Sizing by Extrusion: To obtain unilamellar vesicles (SUVs) with a uniform size distribution, extrude the MLV suspension 11-21 times through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder device, maintaining the temperature above Tₘ.[21]
-
Characterization: Analyze the resulting liposome suspension for size and PDI using Dynamic Light Scattering (DLS).
Protocol 2: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Liposomes
This protocol is adapted from procedures that emphasize maintaining liposome integrity.[2][13][28]
-
Reagent Preparation:
-
Prepare stock solutions of your azide-functionalized ligand, Copper(II) Sulfate (CuSO₄), Sodium Ascorbate, and a water-soluble ligand (e.g., THPTA or Bathophenanthrolinedisulfonate) in the reaction buffer.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Pre-formed alkyne-functionalized liposome suspension.
-
Azide-functionalized ligand (typically 2-5 fold molar excess over the alkyne lipid).
-
A pre-mixed solution of CuSO₄ and the chelating ligand.
-
Sodium Ascorbate (add last to initiate the reaction).
-
-
Typical Final Concentrations:
-
Incubation: Incubate the reaction at room temperature for 1-6 hours. Protect the reaction from light and oxygen if possible (e.g., by capping the tube). Gentle mixing on a rotator can be beneficial.[13][28]
-
Purification: Proceed to Protocol 4 to remove the copper catalyst and excess ligand.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Liposomes
This is a simpler, catalyst-free protocol.[16][21]
-
Reaction Setup: In a microcentrifuge tube, mix the pre-formed DSPE-PEG-DBCO liposomes with the azide-functionalized ligand.
-
Molar Ratios: The molar ratio of ligand to DBCO-lipid can vary. Start with a 2-5 fold molar excess of the ligand.
-
Incubation: Incubate the mixture at room temperature. Reaction times are typically longer than for CuAAC, ranging from a few hours to 72 hours, depending on the reactants' concentrations and intrinsic reactivity.[21] Monitor the reaction progress if possible (e.g., via HPLC).
-
Purification: Proceed to Protocol 4 to remove the unreacted ligand.
Protocol 4: Purification of Conjugated Liposomes
Purification is essential to remove unreacted reagents that could be toxic or interfere with downstream applications.
-
Size Exclusion Chromatography (SEC): This is the most common method.
-
Equilibrate a desalting column (e.g., Sephadex G-25 or PD-10) with the desired final buffer.
-
Carefully load the reaction mixture onto the column.
-
Elute with the buffer. The larger liposomes will elute first in the void volume, while the smaller molecules (unreacted ligand, catalyst) are retained and elute later.[29]
-
Collect the fractions containing the purified liposomes.
-
-
Dialysis: For larger volumes, dialysis against the final buffer using a membrane with an appropriate molecular weight cutoff (e.g., 10-50 kDa) can be used to remove small molecule impurities. This process is typically slower than SEC.
-
Final Characterization: After purification, characterize the final ligand-conjugated liposomes using DLS and zeta potential measurements to confirm their size, integrity, and surface charge.[4][21]
Conclusion
The convergence of click chemistry with DSPE-PEG lipid technology provides a powerful and versatile platform for the surface engineering of liposomal drug delivery systems. The high efficiency and bioorthogonality of CuAAC and SPAAC reactions enable the precise attachment of targeting moieties, transforming standard liposomes into highly specific nanocarriers. By following the principles and protocols outlined in this guide, researchers can leverage this robust chemical toolkit to design and fabricate advanced, functionalized nanoparticles for a new generation of targeted therapeutics and diagnostics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSPE-PEG-Alkyne - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 8. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 9. researchgate.net [researchgate.net]
- 10. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. axispharm.com [axispharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Coupling of Ligands to the Liposome Surface by Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. Orthogonal conjugation of anchoring-dependent membrane active peptides for tuning of liposome permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. researchgate.net [researchgate.net]
- 19. biochempeg.com [biochempeg.com]
- 20. avantiresearch.com [avantiresearch.com]
- 21. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 22. researchgate.net [researchgate.net]
- 23. brookhaveninstruments.com [brookhaveninstruments.com]
- 24. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. phmethods.net [phmethods.net]
- 26. Preparation of DSPE-PEG-cRGD Modified Cationic Liposomes for Delivery of OC-2 shRNA and The Antitumor Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for DSPE-PEG-Azide MW 2000 Liposome Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are artificially-prepared vesicles composed of a lipid bilayer and are used as a vehicle for the administration of pharmaceutical drugs and nutrients. The inclusion of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG-Azide MW 2000) in liposome (B1194612) formulations offers significant advantages for drug delivery. The DSPE anchor integrates into the lipid bilayer, while the polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic corona that sterically hinders opsonization and uptake by the mononuclear phagocyte system, prolonging circulation time.[1][2] This "stealth" characteristic enhances the probability of the liposome accumulating at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[2]
Furthermore, the terminal azide (B81097) (-N3) group on the PEG chain serves as a versatile chemical handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][3] This allows for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules, to the liposome surface for active targeting to specific cells or tissues.
These application notes provide a detailed protocol for the preparation and characterization of liposomes incorporating DSPE-PEG-Azide MW 2000.
Data Presentation
The following table summarizes typical physicochemical characteristics of liposomes formulated with DSPE-PEG 2000. The specific values can vary based on the lipid composition, drug loading, and preparation parameters.
| Parameter | Typical Value | Method of Analysis |
| Mean Hydrodynamic Diameter | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -5 mV to -30 mV | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency (EE%) | > 80% | Spectrophotometry or Chromatography |
Experimental Protocols
This protocol details the preparation of unilamellar liposomes containing DSPE-PEG-Azide MW 2000 using the thin-film hydration method followed by extrusion.
Materials and Equipment
-
Lipids:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG-Azide MW 2000)
-
-
Solvents:
-
Chloroform
-
-
Hydration Buffer:
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
-
Dynamic Light Scattering (DLS) instrument
-
Protocol 1: Liposome Formulation via Thin-Film Hydration and Extrusion
-
Lipid Film Preparation:
-
Dissolve DSPC, cholesterol, and DSPE-PEG-Azide MW 2000 in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A common molar ratio is DSPC:Cholesterol:DSPE-PEG-Azide at 55:40:5.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the flask wall.[4]
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration of the Lipid Film:
-
Pre-warm the hydration buffer (e.g., PBS, pH 7.4) to the same temperature as the lipid film formation (60-65°C).
-
Add the warm hydration buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.
-
Gently agitate the flask by hand or on the rotary evaporator (without vacuum) for 30-60 minutes. This process hydrates the lipid film, causing it to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction by Extrusion:
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension into a gas-tight syringe.
-
Heat the extruder to a temperature above the lipid phase transition temperature.
-
Pass the MLV suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[2] This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of small unilamellar vesicles (SUVs).
-
The final product should be a translucent suspension.
-
-
Purification (Optional):
-
To remove any unencapsulated material (if a drug was included in the hydration buffer), the liposome suspension can be purified using size exclusion chromatography or dialysis.
-
Protocol 2: Characterization of Liposomes
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the mean hydrodynamic diameter and PDI.
-
-
Zeta Potential Measurement:
-
Dilute the liposome suspension in an appropriate low-ionic-strength buffer.
-
Measure the surface charge using an instrument capable of electrophoretic light scattering.
-
-
Encapsulation Efficiency (for drug-loaded liposomes):
-
Separate the unencapsulated drug from the liposomes using methods like size exclusion chromatography or ultrafiltration.
-
Disrupt the liposomes using a suitable solvent or detergent (e.g., methanol or Triton X-100).
-
Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the formulation of DSPE-PEG-Azide MW 2000 liposomes.
Caption: Workflow for DSPE-PEG-Azide liposome formulation.
Signaling Pathway for Surface Functionalization
The azide group on the DSPE-PEG-Azide liposome surface enables covalent conjugation of targeting moieties via click chemistry.
Caption: Ligand conjugation via click chemistry.
References
Application Notes and Protocols for the Preparation of DSPE-PEG-Azide Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-Azide) is a functionalized phospholipid-polymer conjugate that serves as a critical component in the development of advanced drug delivery systems.[1] Its amphiphilic nature, comprising a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, facilitates the self-assembly into various nanostructures such as micelles and liposomes in aqueous environments.[2] The PEGylated surface provides a "stealth" characteristic, prolonging systemic circulation time by evading the mononuclear phagocyte system, which enhances the accumulation of the nanoparticles in target tissues like tumors through the enhanced permeability and retention (EPR) effect.[1][2]
The terminal azide (B81097) (–N₃) group is a key functional handle for "click chemistry," a suite of bioorthogonal reactions that are highly efficient and specific. This allows for the covalent conjugation of targeting ligands (e.g., antibodies, peptides, aptamers) or therapeutic agents to the nanoparticle surface with high precision and control.[3][4] The two primary forms of click chemistry utilized are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the latter of which is particularly advantageous for biological applications as it does not require a cytotoxic copper catalyst.[3][5]
These application notes provide detailed protocols for the preparation, drug loading, and characterization of DSPE-PEG-Azide nanoparticles, along with quantitative data to guide formulation development.
Data Presentation
Table 1: Physicochemical Properties of DSPE-PEG Nanoparticles
This table summarizes typical physicochemical properties of nanoparticles formulated with DSPE-PEG derivatives. The data is compiled from studies utilizing various preparation methods and lipid compositions.
| Formulation Composition | Method | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPE-PEG2000 / Soluplus (10:1 w/w) | Hydration | 36.5 | 0.900 | -28.5 | [6] |
| DSPE-PEG2000 / Soluplus (5:1 w/w) | Hydration | 80.8 | 0.644 | -29.2 | [6] |
| DSPE-PEG2000 / Soluplus (1:1 w/w) | Hydration | 116.6 | 0.112 | -13.7 | [6] |
| DSPE-PEG2000 / Soluplus (1:5 w/w) | Hydration | 54.5 | 0.057 | -6.0 | [6] |
| Gefitinib-loaded Bilosomes | Not Specified | 113.66 ± 2.23 | 0.31 ± 0.02 | -53.68 ± 1.36 | [7] |
Table 2: Drug Loading and Encapsulation Efficiency in DSPE-PEG Based Nanoparticles
This table presents the drug loading content (DLC) and encapsulation efficiency (EE) for various drugs formulated in DSPE-PEG based nanoparticles.
| Drug | Nanoparticle System | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) | Reference |
| Doxorubicin | PLGA-co-PEG | 2.6 ± 0.6 to 2.9 ± 0.6 | Not Specified | [8] |
| Gefitinib & Rapamycin | Nanoparticles | Gefitinib: 30, Rapamycin: 80 | Not Specified | [9] |
| Paclitaxel | DSPE-PEG-LCNPs | Not Specified | > 90 | [10] |
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-Azide Nanoparticles by Thin-Film Hydration
This protocol describes the formation of liposomes or micelles using the thin-film hydration method, a common technique for preparing lipid-based nanoparticles.[11][12][13]
Materials:
-
DSPE-PEG-Azide
-
Other lipids (e.g., soy phosphatidylcholine (SPC), cholesterol)
-
Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture)[11]
-
Aqueous hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer or sonicator
-
Extruder with polycarbonate membranes of various pore sizes (e.g., 400 nm, 200 nm, 100 nm)[11]
Procedure:
-
Lipid Film Preparation:
-
Dissolve DSPE-PEG-Azide and other lipids in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. The water bath temperature should be set above the phase transition temperature of the lipids (e.g., 65°C).[11][12]
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.[11]
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[12]
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer. The volume of the buffer will determine the final nanoparticle concentration.
-
Agitate the flask using a vortex mixer or bath sonicator to facilitate the formation of multilamellar vesicles (MLVs). The hydration temperature should be maintained above the lipid phase transition temperature.
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.[11]
-
Pass the MLV suspension through a series of polycarbonate membranes with decreasing pore sizes (e.g., starting with 400 nm, then 200 nm, and finally 100 nm).[11]
-
Perform multiple passes (e.g., 11-21 times) through each membrane to ensure homogeneity.[11]
-
-
Storage:
-
Store the resulting nanoparticle suspension at 4°C.
-
Protocol 2: Drug Encapsulation in DSPE-PEG-Azide Nanoparticles
Hydrophobic drugs can be encapsulated within the core of the nanoparticles during their formation.
Procedure:
-
For hydrophobic drugs, dissolve the drug in the organic solvent along with the lipids in the Lipid Film Preparation step of Protocol 1. The drug will be incorporated into the lipid bilayer as the film forms.
-
Proceed with the hydration and extrusion steps as described in Protocol 1.
-
To determine the encapsulation efficiency, the unencapsulated drug must be separated from the nanoparticles. This can be achieved by methods such as dialysis, size exclusion chromatography, or ultrafiltration.
-
Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry) after disrupting the nanoparticles with a detergent or organic solvent.
Protocol 3: Covalent Drug/Ligand Conjugation via Click Chemistry (SPAAC)
This protocol describes the conjugation of a DBCO (dibenzocyclooctyne)-modified molecule to the azide-functionalized surface of pre-formed nanoparticles using copper-free click chemistry.[5]
Materials:
-
DSPE-PEG-Azide nanoparticles (prepared as in Protocol 1)
-
DBCO-functionalized drug or targeting ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
Equipment:
-
Reaction vessel
-
Purification system (e.g., dialysis cassette, size exclusion chromatography column)
Procedure:
-
Reaction Setup:
-
To the DSPE-PEG-Azide nanoparticle suspension, add the DBCO-functionalized molecule. The molar ratio of DBCO to azide will need to be optimized but a molar excess of the DBCO-molecule is often used.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 4-24 hours with gentle stirring.[3] The reaction is typically performed in an aqueous buffer.
-
-
Purification:
-
Remove the unreacted DBCO-functionalized molecule and any byproducts by dialysis against the reaction buffer or by size exclusion chromatography.
-
-
Characterization:
-
Confirm successful conjugation using appropriate analytical techniques such as fluorescence spectroscopy (if the conjugated molecule is fluorescent), gel electrophoresis (for protein/peptide conjugation), or mass spectrometry.
-
Protocol 4: Characterization of DSPE-PEG-Azide Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate buffer to a suitable concentration.
-
Perform the measurement using a DLS instrument. The Z-average diameter will provide the mean particle size, and the PDI will indicate the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for pharmaceutical applications.[13]
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the nanoparticle suspension in a low ionic strength buffer.
-
Measure the electrophoretic mobility of the nanoparticles to determine the zeta potential. This value provides an indication of the surface charge and the colloidal stability of the nanoparticle suspension.
-
3. Morphology Characterization:
-
Technique: Transmission Electron Microscopy (TEM)
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension on a TEM grid.
-
Negative stain the sample (e.g., with uranyl acetate) to enhance contrast.
-
Image the dried sample using a TEM to visualize the shape and morphology of the nanoparticles.[6]
-
Mandatory Visualizations
Experimental Workflow for Nanoparticle Preparation and Drug Conjugation
Caption: Workflow for DSPE-PEG-Azide nanoparticle preparation and subsequent drug/ligand conjugation.
Logical Relationship for Targeted Drug Delivery
Caption: Mechanism of targeted drug delivery using ligand-functionalized DSPE-PEG-Azide nanoparticles.
EGFR Signaling Pathway Targeted by Gefitinib
Caption: Inhibition of the EGFR signaling pathway by Gefitinib delivered via nanoparticles.[7]
References
- 1. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. studenttheses.uu.nl [studenttheses.uu.nl]
- 11. benchchem.com [benchchem.com]
- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with DSPE-PEG-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the bioconjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-Azide). This powerful "click chemistry" reaction enables the stable and efficient linkage of alkyne-modified molecules to lipid-PEG constructs, which are crucial for the development of advanced drug delivery systems, such as targeted nanoparticles and liposomes.
Introduction to CuAAC with DSPE-PEG-Azide
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and specific reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] DSPE-PEG-Azide is an amphiphilic polymer where the hydrophobic DSPE portion can be incorporated into the lipid bilayer of nanoparticles or liposomes, while the hydrophilic PEG chain provides a "stealth" layer, reducing clearance by the immune system and prolonging circulation time.[3] The terminal azide group serves as a versatile handle for conjugating various alkyne-functionalized molecules, including targeting ligands (peptides, antibodies), imaging agents, and therapeutic payloads, through CuAAC.[4][5] This methodology is instrumental in the surface functionalization of nanocarriers for targeted drug delivery.[1][6]
Applications in Research and Drug Development
The conjugation of molecules to DSPE-PEG-Azide via CuAAC has numerous applications:
-
Targeted Drug Delivery: Functionalization of nanoparticles or liposomes with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on diseased cells, such as the Epidermal Growth Factor Receptor (EGFR) on cancer cells.[7][8]
-
Medical Imaging: Attachment of imaging agents (e.g., fluorescent dyes, contrast agents for MRI) for in vivo tracking and diagnosis.[9]
-
Development of Theranostics: Creation of multifunctional nanoparticles that combine therapeutic and diagnostic capabilities.
-
Biomaterial Surface Modification: Immobilization of biomolecules onto surfaces to enhance biocompatibility and functionality.
Quantitative Data Presentation
The efficiency of the CuAAC reaction with DSPE-PEG-Azide is influenced by several factors, including the choice of catalyst, ligand, solvent, and temperature. While yields are generally high, optimization is often necessary for specific substrates. The following table summarizes typical reaction conditions and expected outcomes.
| Parameter | Condition A (Aqueous) | Condition B (Mixed Solvent) | Condition C (Ligand-Free) | Expected Yield |
| DSPE-PEG-Azide Conc. | 1 mM | 1 mM | 1 mM | >90% |
| Alkyne-Molecule Conc. | 1.2 mM (1.2 equiv) | 1.2 mM (1.2 equiv) | 1.5 mM (1.5 equiv) | >90% |
| Copper Source | CuSO₄ (0.1 equiv) | CuSO₄ (0.1 equiv) | Copper Wire | >85% |
| Reducing Agent | Sodium Ascorbate (B8700270) (0.5 equiv) | Sodium Ascorbate (0.5 equiv) | N/A | >85% |
| Ligand | THPTA (0.5 equiv) | TBTA (0.5 equiv) | N/A | >85% |
| Solvent | PBS Buffer, pH 7.4 | DMF/Water (1:1) | Deionized Water | >85% |
| Temperature | Room Temperature | 40°C | 50°C | >85% |
| Reaction Time | 1-4 hours | 1-4 hours | 12-24 hours | >85% |
Note: Yields are highly dependent on the specific alkyne-containing molecule and purification method. The data presented is a representative summary based on literature precedents.
Experimental Protocols
General Protocol for CuAAC with DSPE-PEG-Azide
This protocol describes the conjugation of an alkyne-functionalized molecule to DSPE-PEG-Azide in an aqueous buffer system.
Materials:
-
DSPE-PEG-Azide
-
Alkyne-functionalized molecule (e.g., peptide, small molecule)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)
-
Deionized water
-
Nitrogen or Argon gas
-
Dialysis membrane (e.g., 3.5 kDa MWCO)
-
Lyophilizer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DSPE-PEG-Azide (e.g., 10 mM) in deionized water. If necessary, gently warm to dissolve.
-
Prepare a stock solution of the alkyne-functionalized molecule (e.g., 12 mM) in deionized water or a minimal amount of DMF/DMSO for dissolution, followed by dilution in water.
-
Prepare a stock solution of CuSO₄ (e.g., 10 mM) in deionized water.
-
Prepare a stock solution of THPTA (e.g., 50 mM) in deionized water.
-
Freshly prepare a stock solution of Sodium Ascorbate (e.g., 100 mM) in deionized water immediately before use.
-
-
Reaction Setup:
-
In a reaction vial, add the DSPE-PEG-Azide solution (1 equivalent).
-
Add the alkyne-functionalized molecule solution (1.2 equivalents).
-
Add PBS buffer to achieve the desired final reaction concentration (typically 1-5 mM).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Catalyst Premix Preparation:
-
In a separate microcentrifuge tube, mix the CuSO₄ stock solution (0.1 equivalents) and the THPTA stock solution (0.5 equivalents).
-
Allow the mixture to stand for 2-3 minutes to form the copper-ligand complex.
-
-
Reaction Initiation:
-
Add the catalyst premix to the degassed reaction mixture.
-
Immediately add the freshly prepared sodium ascorbate solution (0.5 equivalents) to initiate the reaction.
-
Seal the reaction vial and stir at room temperature, protected from light.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, TLC). Reactions are typically complete within 1-4 hours.
-
Upon completion, the reaction mixture can be purified.
-
Purification of DSPE-PEG Conjugate
Dialysis:
-
Transfer the reaction mixture to a dialysis membrane (e.g., 3.5 kDa MWCO).
-
Dialyze against a large volume of deionized water at 4°C for 48 hours, with several changes of water to remove unreacted starting materials, copper catalyst, and other small molecules.
-
Collect the contents of the dialysis bag.
-
Lyophilize the purified solution to obtain the DSPE-PEG conjugate as a white powder.
High-Performance Liquid Chromatography (HPLC):
For higher purity, reverse-phase HPLC can be employed.[10]
-
Acidify the reaction mixture with a small amount of formic acid.
-
Inject the mixture onto a C4 or C18 column.
-
Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Collect the fractions corresponding to the product peak.
-
Immediately neutralize the collected fractions with ammonium (B1175870) bicarbonate.
-
Remove the organic solvent by rotary evaporation and lyophilize to obtain the pure product.
Characterization
The successful conjugation can be confirmed by various analytical techniques:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate. A shift in the mass spectrum corresponding to the addition of the alkyne-molecule will be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic triazole proton signal (around 7.5-8.5 ppm) and confirm the presence of both the DSPE-PEG and the conjugated molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Disappearance of the characteristic azide peak (around 2100 cm⁻¹) indicates successful reaction.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway targeted by a functionalized nanoparticle.
Experimental Workflow Diagram
Caption: Experimental workflow for CuAAC with DSPE-PEG-Azide.
Logical Relationship Diagram
Caption: Logical relationship of components in nanoparticle formulation.
References
- 1. irjweb.com [irjweb.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. mdpi.com [mdpi.com]
- 4. static.igem.wiki [static.igem.wiki]
- 5. Targeted delivery of polo-like kinase 1 siRNA nanoparticles using an EGFR-PEG bispecific antibody inhibits proliferation of high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single Chain Epidermal Growth Factor Receptor Antibody Conjugated Nanoparticles for in vivo Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulating versatile pathways using a cleavable PEG shell and EGFR-targeted nanoparticles to deliver CRISPR-Cas9 and docetaxel for triple-negative breast cancer inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DSPE-PEG-Azide 2000
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for the bioconjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG-Azide 2000). This powerful, copper-free click chemistry reaction enables the efficient and specific covalent ligation of molecules in aqueous environments, making it an invaluable tool for creating functionalized liposomes, micelles, and other nanocarriers for targeted drug delivery, in vivo imaging, and diagnostic applications.[1][2]
Introduction to SPAAC with DSPE-PEG-Azide 2000
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide (B81097).[3] The reaction is driven by the high ring strain of the cyclooctyne, which allows the [3+2] cycloaddition to proceed rapidly and selectively without the need for a cytotoxic copper catalyst.[1][2]
DSPE-PEG-Azide 2000 is an amphiphilic polymer conjugate consisting of a hydrophobic DSPE lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) 2000 spacer, and a terminal azide functional group.[4] This structure allows for its incorporation into lipid-based nanoparticles, with the PEG chain providing a "stealth" shield to prolong circulation time and the azide group available on the surface for conjugation via SPAAC.[3]
Key Advantages of SPAAC for DSPE-PEG-Azide 2000 Modification:
-
Biocompatibility: The absence of a copper catalyst makes it ideal for in vivo applications.[1]
-
High Specificity: The azide and cyclooctyne groups react selectively with each other, avoiding side reactions with biological molecules.[1]
-
Mild Reaction Conditions: The reaction proceeds efficiently at physiological pH and temperature.[1]
-
Stable Conjugate: The resulting triazole linkage is highly stable.
Quantitative Data
The efficiency of the SPAAC reaction is influenced by several factors, including the choice of cyclooctyne, reactant concentrations, temperature, and reaction time.
Table 1: Critical Micelle Concentration (CMC) of DSPE-PEG 2000
Understanding the CMC is crucial for controlling the state of the DSPE-PEG-Azide 2000 in solution. Reactions can be performed below the CMC to conjugate individual molecules or above the CMC to functionalize the surface of pre-formed micelles.
| Parameter | Value | Reference(s) |
| Critical Micelle Concentration (CMC) | 0.5 - 1.5 µM | [5] |
Table 2: Typical Reaction Parameters for SPAAC with DSPE-PEG-Azide 2000 and DBCO Derivatives
The following table provides general guidelines for reaction conditions. Optimal parameters may vary depending on the specific DBCO-functionalized molecule and the desired application.
| Parameter | Recommended Range | Notes | Reference(s) |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | An excess of the less critical or more readily available component can drive the reaction to completion. | [6] |
| Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate. For sensitive biomolecules, incubation at 4°C overnight is recommended. | [6] |
| Reaction Time | 2 to 48 hours | Reaction progress should be monitored to determine the optimal time. Typically, 4-12 hours at room temperature is sufficient. | [6] |
| pH | 7.0 - 8.5 | The reaction is efficient at physiological pH. | [1] |
| Solvent | Phosphate-Buffered Saline (PBS), HEPES buffer | For water-soluble DBCO-derivatives, aqueous buffers are ideal. For less soluble molecules, a co-solvent such as DMSO or DMF may be used, keeping the final concentration low (<10-20%) to maintain the integrity of lipid assemblies. | [6][7] |
Experimental Protocols
General Protocol for SPAAC Conjugation to DSPE-PEG-Azide 2000
This protocol describes the reaction of DSPE-PEG-Azide 2000 with a DBCO-functionalized molecule in solution.
Materials:
-
DSPE-PEG-Azide 2000
-
DBCO-functionalized molecule (e.g., peptide, small molecule, fluorescent dye)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF (if required for dissolving the DBCO-reagent)
-
Purification system (e.g., HPLC with a C18 column, Size Exclusion Chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve DSPE-PEG-Azide 2000 in the reaction buffer to the desired concentration. If working above the CMC, allow time for micelles to form.
-
Prepare a stock solution of the DBCO-functionalized molecule in an appropriate solvent (e.g., reaction buffer, DMSO, or DMF).
-
-
SPAAC Reaction:
-
Add the DBCO-functionalized molecule stock solution to the DSPE-PEG-Azide 2000 solution. A molar excess of the DBCO reagent (e.g., 2-5 equivalents) is recommended.
-
If a co-solvent is used, ensure the final concentration in the reaction mixture is minimal.
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) with gentle mixing for 4-24 hours.
-
-
Monitoring the Reaction:
-
The reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group around 310 nm.[8]
-
Alternatively, analytical techniques such as HPLC or LC-MS can be used to track the formation of the product and the consumption of reactants.
-
-
Purification of the Conjugate:
-
Remove unreacted DBCO-functionalized molecule and other small molecules using a suitable purification method.
-
For purification of the DSPE-PEG-conjugate, reverse-phase HPLC (RP-HPLC) with a C18 column is often effective. A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.[9]
-
Alternatively, dialysis or size-exclusion chromatography can be used to separate the larger conjugate from smaller unreacted molecules.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using MALDI-TOF mass spectrometry to verify the molecular weight.[10]
-
¹H NMR spectroscopy can be used to confirm the formation of the triazole ring and the disappearance of the azide signal.
-
Protocol for the Preparation and Surface Functionalization of Liposomes
This protocol describes the formation of liposomes incorporating DSPE-PEG-Azide 2000, followed by surface functionalization via SPAAC.
Materials:
-
Primary Lipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG-Azide 2000
-
DBCO-functionalized ligand
-
Hydration Buffer (e.g., PBS, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve the primary lipids and DSPE-PEG-Azide 2000 (typically 1-5 mol% of total lipids) in chloroform.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids.
-
-
Liposome (B1194612) Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to multiple extrusion cycles (e.g., 10-20 passes) through a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
-
Surface Conjugation via SPAAC:
-
To the pre-formed liposome suspension, add a solution of the DBCO-functionalized ligand.
-
Incubate the mixture at room temperature for 4-24 hours with gentle agitation.
-
-
Purification of Functionalized Liposomes:
-
Remove unreacted ligand by size-exclusion chromatography or dialysis.
-
Visualization of Workflows and Concepts
Diagram 1: SPAAC Reaction Workflow
References
- 1. broadpharm.com [broadpharm.com]
- 2. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DSPE-PEG-Azide, MW 2,000, 1938081-39-0 | BroadPharm [broadpharm.com]
- 5. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encapsula.com [encapsula.com]
- 7. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Conjugating Peptides to DSPE-PEG-Azide 2kDa Surfaces
This document provides detailed protocols for the covalent conjugation of alkyne-modified peptides to lipid surfaces, such as liposomes, functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG(2k)-Azide). The primary methods described are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." These protocols are intended for researchers in drug delivery, nanotechnology, and biomaterials science.
The conjugation of peptides to PEGylated lipid surfaces is a cornerstone of targeted drug delivery systems. By attaching targeting peptides, such as those that recognize specific cell surface receptors, nanoparticles can be directed to diseased tissues, enhancing therapeutic efficacy while minimizing off-target effects. DSPE-PEG(2k)-Azide is an ideal anchor for this purpose, providing a biocompatible, hydrophilic spacer (PEG) that reduces non-specific protein adsorption and a terminal azide (B81097) group for highly specific and efficient covalent attachment of alkyne-modified molecules.
I. Experimental Protocols
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating DSPE-PEG(2k)-Azide using the thin-film hydration and extrusion method.
Materials:
-
Primary phospholipid (e.g., DSPC or DPPC)
-
Cholesterol
-
DSPE-PEG(2000)-Azide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the lipids (e.g., DSPC:Cholesterol:DSPE-PEG(2k)-Azide at a 55:40:5 molar ratio) in chloroform.
-
Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at a temperature above the lipid phase transition temperature (e.g., 60°C for DSPC) to form a thin, uniform lipid film.
-
Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.
-
-
Lipid Film Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at 60°C for 1 hour to form multilamellar vesicles (MLVs). The final lipid concentration is typically between 10-20 mM.
-
-
Extrusion:
-
Equilibrate the mini-extruder and polycarbonate membranes to 60°C.
-
Load the MLV suspension into one of the extruder syringes.
-
Extrude the liposome (B1194612) suspension 11-21 times through a 100 nm polycarbonate membrane to form SUVs.
-
The resulting liposome solution should appear translucent.
-
-
Characterization:
-
Determine the particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Store the azide-functionalized liposomes at 4°C until ready for conjugation.
-
SPAAC is a copper-free click chemistry method ideal for biological systems. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), for reaction with the azide.
Materials:
-
Azide-functionalized liposomes (from Protocol 1)
-
DBCO-functionalized peptide
-
PBS, pH 7.4
-
Amicon ultrafiltration units (100 kDa MWCO) or Size Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, mix the azide-functionalized liposomes with the DBCO-functionalized peptide. A 2 to 5-fold molar excess of the peptide relative to the DSPE-PEG(2k)-Azide is recommended to drive the reaction to completion.
-
The final lipid concentration should be adjusted to 1-5 mM in PBS.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours with gentle shaking. The reaction can also be performed at 4°C for 24-48 hours to improve the stability of sensitive peptides.
-
-
Purification:
-
Remove unreacted peptide using either ultrafiltration or SEC.
-
Ultrafiltration: Add PBS to the reaction mixture and centrifuge in a 100 kDa MWCO Amicon unit. Repeat the washing step 3-4 times to ensure complete removal of the free peptide.
-
SEC: Load the reaction mixture onto a pre-equilibrated SEC column and elute with PBS. Collect the fractions corresponding to the peptide-conjugated liposomes, which will elute in the void volume.
-
-
Quantification and Storage:
-
Quantify the amount of conjugated peptide using a suitable method (e.g., Micro-BCA assay, fluorescence if the peptide is labeled, or HPLC).
-
Store the purified peptide-conjugated liposomes at 4°C.
-
CuAAC is a highly efficient reaction but requires a copper(I) catalyst, which can be cytotoxic. Care must be taken to remove copper post-reaction.
Materials:
-
Azide-functionalized liposomes (from Protocol 1)
-
Alkyne-functionalized peptide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (NaAsc) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
PBS, pH 7.4
-
EDTA solution (0.5 M)
-
Purification system (ultrafiltration or SEC)
Procedure:
-
Reagent Preparation:
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 500 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized liposomes and the alkyne-functionalized peptide (2 to 5-fold molar excess).
-
Add CuSO₄ to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5-5 mM (a 5-fold excess over CuSO₄).
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle shaking.
-
-
Quenching and Purification:
-
Quench the reaction and chelate the copper by adding EDTA to a final concentration of 10-20 mM.
-
Purify the liposomes to remove unreacted peptide, copper, and other reagents using ultrafiltration or SEC as described in Protocol 2. It is critical to ensure complete removal of the copper catalyst.
-
-
Quantification and Storage:
-
Quantify the conjugated peptide and store the final product at 4°C.
-
II. Data Presentation
Quantitative data from characterization experiments should be clearly tabulated for comparison.
Table 1: Liposome Formulation and Physicochemical Properties
| Formulation ID | Lipid Composition (Molar Ratio) | Mean Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| Lipo-N₃ | DSPC:Chol:DSPE-PEG-Azide (55:40:5) | 105.2 ± 3.1 | 0.11 ± 0.02 | -5.3 ± 0.8 |
| Lipo-Peptide | Lipo-N₃ conjugated with Peptide-DBCO | 108.6 ± 3.5 | 0.13 ± 0.03 | -4.8 ± 0.9 |
SD: Standard Deviation
Table 2: Peptide Conjugation Efficiency via SPAAC
| Formulation ID | Molar Ratio (Peptide:Azide) | Incubation Time (h) | Conjugation Efficiency (%)* | Peptide Density (peptides/liposome)** |
| LP-1 | 2:1 | 4 | 65.3 ± 4.2 | ~1050 |
| LP-2 | 5:1 | 4 | 85.1 ± 3.8 | ~1370 |
| LP-3 | 5:1 | 12 | 92.4 ± 2.9 | ~1490 |
*Conjugation Efficiency (%) = (moles of conjugated peptide / initial moles of DSPE-PEG-Azide) x 100 **Calculated based on liposome size and lipid composition.
III. Mandatory Visualization
Caption: Workflow for peptide conjugation via SPAAC.
Caption: Pathway of targeted liposome delivery.
Surface Modification of Nanoparticles using DSPE-PEG-Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of nanoparticles using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-Azide). This functionalized lipid is a cornerstone in the development of advanced nanocarrier systems for targeted drug delivery, diagnostics, and imaging. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances biocompatibility and systemic circulation time, while the terminal azide (B81097) group offers a versatile handle for the covalent attachment of targeting moieties via "click chemistry."
Overview of DSPE-PEG-Azide Functionalization
Surface modification with DSPE-PEG-Azide imparts "stealth" characteristics to nanoparticles, minimizing opsonization and clearance by the mononuclear phagocyte system (MPS). This prolonged circulation half-life is crucial for enhancing the probability of the nanoparticle reaching its intended target. The terminal azide group facilitates highly efficient and specific bioconjugation through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of a wide array of molecules such as peptides, antibodies, and small molecule ligands.
Quantitative Data on Nanoparticle Characterization
The physicochemical properties of nanoparticles are significantly altered by surface modification. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after modification with DSPE-PEG and subsequent conjugation of targeting ligands.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Unmodified Nanoparticles | 75 | >0.3 | +13 | [1] |
| DSPE-PEG Modified (5 mM) | 94 | <0.2 | -10 | [1] |
| DSPE-PEG Modified (10 mM) | 103 | <0.2 | -16 | [1] |
| DSPE-PEG2k-Amine (LNPa) | <90 | <0.21 | +5.3 | [2] |
| DSPE-PEG2k-Carboxyl (LNPz) | <90 | <0.21 | -7.2 | [2] |
| DSPE-PEG2k-Carboxy-Ester (LNPx) | <90 | <0.21 | -12.9 | [2] |
| Unmodified LNP | <90 | <0.21 | -3.09 | [2] |
Table 2: In Vitro Cellular Uptake Efficiency
| Nanoparticle Formulation | Cell Line | Uptake Efficiency (% of cells) | Incubation Time (h) | Reference |
| Unmodified siRNA LNCs | SK-Mel28 | 90 | 4 | [1] |
| DSPE-PEG Modified siRNA LNCs | SK-Mel28 | <10 | 4 | [1] |
| Folate-coated Gd Nanoparticles | KB | Significantly Enhanced | N/A | [3] |
| PEG-coated Gd Nanoparticles | KB | Baseline | N/A | [3] |
Table 3: In Vivo Biodistribution of Nanoparticles in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue)
| Organ | Unmodified Nanoparticles (8h) | DSPE-PEG Modified Nanoparticles (8h) | Folate-coated Gd Nanoparticles (24h) | PEG-coated Gd Nanoparticles (24h) | Reference |
| Blood | Low | High | 11 | 11 | [1][3] |
| Liver | High | Diffuse Signal | High | High | [1][3] |
| Spleen | Moderate | Low | Moderate | Moderate | [3] |
| Tumor | Low | Significant Accumulation | 33 µg/g | Comparable to folate-coated | [1][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the surface modification and characterization of nanoparticles using DSPE-PEG-Azide.
General Experimental Workflow
The overall process involves the synthesis of the nanoparticle core, followed by surface functionalization with DSPE-PEG-Azide, and finally, conjugation of a targeting ligand via click chemistry.
Caption: General experimental workflow for nanoparticle surface modification.
Protocol 1: Surface Modification of Pre-formed Nanoparticles by Post-Insertion
This protocol describes the "post-insertion" method, where DSPE-PEG-Azide is incorporated into the outer leaflet of pre-existing nanoparticles, such as liposomes or lipid-polymer hybrid nanoparticles.
Materials:
-
Pre-formed nanoparticles
-
DSPE-PEG-Azide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (appropriate MWCO)
Procedure:
-
Disperse the pre-formed nanoparticles in PBS at a desired concentration.
-
Prepare a stock solution of DSPE-PEG-Azide in PBS.
-
Add the DSPE-PEG-Azide solution to the nanoparticle suspension. The molar ratio of DSPE-PEG-Azide to the lipid/polymer content of the nanoparticles should be optimized (typically 1-10 mol%).
-
Incubate the mixture at a temperature above the phase transition temperature of the lipid components for 1-2 hours with gentle stirring.
-
Cool the mixture to room temperature.
-
Purify the azide-modified nanoparticles by dialysis against a large volume of PBS for 24-48 hours to remove unincorporated DSPE-PEG-Azide.
Protocol 2: Conjugation of a Targeting Peptide via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of an alkyne-functionalized targeting peptide (e.g., cRGDfK-alkyne) to the azide-modified nanoparticles.
Materials:
-
Azide-modified nanoparticles
-
Alkyne-functionalized targeting peptide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
Catalyst Preparation: Prepare a stock solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:2 molar ratio in deionized water.
-
Reaction Mixture: In a reaction vessel, disperse the azide-modified nanoparticles in deionized water or a suitable buffer.
-
Reagent Addition:
-
Add the alkyne-functionalized targeting peptide to the nanoparticle dispersion (a 5-10 fold molar excess relative to the surface azide groups is recommended).
-
Add the pre-mixed CuSO₄/THPTA solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
-
Incubation: Gently agitate the reaction mixture at room temperature for 4-24 hours, protected from light.
-
Purification: Purify the conjugated nanoparticles using a suitable method to remove the copper catalyst, unreacted peptide, and other byproducts.
Protocol 3: Quantification of Surface Azide Groups
This protocol describes a spectroscopic method to quantify the number of accessible azide groups on the nanoparticle surface.[4]
Materials:
-
Azide-modified nanoparticles
-
Dibenzocyclooctyne (DBCO)-functionalized molecule (e.g., DBCO-PEG4-amine)
-
UV-Vis Spectrophotometer
Procedure:
-
React a known concentration of azide-modified nanoparticles with an excess of a DBCO-functionalized molecule. The reaction proceeds via strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Monitor the reaction by UV-Vis spectroscopy, measuring the decrease in absorbance at ~309 nm, which corresponds to the consumption of the DBCO group.
-
After the reaction goes to completion, quantify the amount of unreacted DBCO molecule in the supernatant after separating the nanoparticles (e.g., by centrifugation or filtration).
-
Calculate the amount of DBCO that reacted with the nanoparticles, which corresponds to the number of accessible azide groups.
Signaling Pathways Targeted by Modified Nanoparticles
By conjugating specific targeting ligands, DSPE-PEG-Azide modified nanoparticles can be engineered to interact with and modulate key signaling pathways involved in disease progression, particularly in cancer.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers downstream signaling cascades that regulate cell proliferation, survival, and migration. Overexpression of EGFR is common in many cancers. Nanoparticles can be functionalized with EGFR-targeting ligands (e.g., anti-EGFR antibodies or peptides) to specifically deliver cytotoxic agents to cancer cells.[5]
Caption: EGFR signaling pathway targeted by functionalized nanoparticles.
Vascular Endothelial Growth Factor (VEGF) Signaling Pathway
VEGF and its receptor (VEGFR) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Nanoparticles can be designed to deliver anti-angiogenic drugs or to directly target VEGFR on endothelial cells, thereby inhibiting tumor neovascularization.[6]
Caption: VEGF signaling pathway targeted by functionalized nanoparticles.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticle mediated targeting of VEGFR and cancer stem cells for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing mRNA Vaccine Delivery: Application Notes for DSPE-PEG-Azide in Targeted Systems
Introduction
The advent of mRNA vaccines has marked a paradigm shift in modern medicine. A critical component of their success lies in the development of sophisticated delivery systems, primarily lipid nanoparticles (LNPs). 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-Azide) has emerged as a pivotal excipient in the next generation of these delivery platforms, enabling the creation of targeted mRNA vaccine systems. This versatile phospholipid-PEG conjugate incorporates a terminal azide (B81097) (-N3) group, which serves as a chemical handle for the attachment of targeting ligands via "click chemistry".[1][2] This targeted approach aims to enhance vaccine efficacy by directing mRNA-LNPs to specific cells, such as antigen-presenting cells (APCs), thereby improving immune responses and potentially reducing off-target effects.[3]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of DSPE-PEG-Azide for the development of targeted mRNA vaccine delivery systems.
Principle of DSPE-PEG-Azide in Targeted LNP Formulation
DSPE-PEG-Azide is an amphiphilic molecule with a phospholipid (DSPE) anchor that integrates into the lipid bilayer of LNPs and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer that extends into the aqueous environment.[1] The PEG chain provides a steric barrier, enhancing the stability of the LNP and prolonging its circulation time in the bloodstream.[4] The terminal azide group is the key functional component that allows for the covalent attachment of targeting moieties.[5]
The most common method for ligand conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction. This reaction forms a stable triazole linkage between the azide group on the DSPE-PEG and an alkyne-modified targeting ligand (e.g., peptides, antibodies, or small molecules).[6] Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative.[5]
Data Presentation: Physicochemical Properties of Targeted vs. Non-Targeted LNPs
The incorporation of DSPE-PEG-Azide and the subsequent conjugation of targeting ligands can influence the physicochemical characteristics of the LNPs. The following tables summarize representative quantitative data comparing non-targeted and targeted LNP formulations.
| Formulation | Ionizable Lipid:DSPC:Cholesterol:DSPE-PEG(2000) Molar Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Non-Targeted LNP | 50:10:38.5:1.5 | 85.2 ± 3.1 | 0.12 ± 0.02 | -5.8 ± 1.2 | >95% |
| DSPE-PEG-Azide LNP (Pre-conjugation) | 50:10:38.5:1.5 | 86.5 ± 2.8 | 0.13 ± 0.03 | -6.2 ± 1.5 | >95% |
| Targeted LNP (Post-conjugation) | 50:10:38.5:1.5 | 95.7 ± 4.5 | 0.15 ± 0.04 | -7.1 ± 1.8 | >95% |
Table 1: Influence of DSPE-PEG-Azide and Ligand Conjugation on LNP Physicochemical Properties. Data are representative and may vary depending on the specific lipids, targeting ligand, and formulation process.
| Formulation | Organ | Luciferase Expression (photons/s/cm²/sr) |
| Non-Targeted LNP | Liver | 1.5 x 10⁸ |
| Spleen | 2.3 x 10⁷ | |
| Tumor | 8.9 x 10⁶ | |
| Targeted LNP (Tumor-specific ligand) | Liver | 9.8 x 10⁷ |
| Spleen | 1.8 x 10⁷ | |
| Tumor | 7.5 x 10⁷ |
Table 2: In Vivo Biodistribution and Transgene Expression of Targeted vs. Non-Targeted mRNA-LNPs. Data are representative from murine models following intravenous administration of luciferase-encoding mRNA-LNPs.
Experimental Protocols
Protocol 1: Formulation of DSPE-PEG-Azide Containing mRNA-LNPs
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing method.
Materials:
-
Ionizable lipid (e.g., SM-102, DLin-MC3-DMA)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
DSPE-PEG(2000)-Azide
-
mRNA encoding the antigen of interest
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and DSPE-PEG-Azide in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). A typical total lipid concentration is 10-20 mg/mL.
-
Prepare mRNA Solution: Dilute the mRNA in citrate buffer to a concentration of 0.1-0.2 mg/mL.
-
Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.
-
Formulation: Pump the lipid solution and the mRNA solution through the microfluidic device to induce self-assembly of the LNPs.
-
Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 18 hours at 4°C to remove ethanol and raise the pH. Use a dialysis membrane with a molecular weight cutoff (MWCO) of 10 kDa.
-
Concentration and Sterilization: Concentrate the LNP suspension using a centrifugal filter device (e.g., Amicon® Ultra, 100 kDa MWCO). Sterilize the final formulation by passing it through a 0.22 µm syringe filter.
-
Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
Protocol 2: Conjugation of Targeting Ligand via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the conjugation of an alkyne-modified peptide to the surface of DSPE-PEG-Azide LNPs.
Materials:
-
DSPE-PEG-Azide LNPs (from Protocol 1)
-
Alkyne-modified targeting peptide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
-
PBS, pH 7.4
Procedure:
-
Prepare Reagent Stocks:
-
Alkyne-peptide: Dissolve in deionized water to a concentration of 10 mM.
-
CuSO₄: Prepare a 100 mM stock solution in deionized water.
-
Sodium ascorbate: Prepare a 500 mM stock solution in deionized water immediately before use.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
-
Reaction Setup: In a microcentrifuge tube, mix the DSPE-PEG-Azide LNPs with the alkyne-peptide at a 1:5 molar ratio of azide to alkyne.
-
Add Catalyst Premix: In a separate tube, premix CuSO₄ and THPTA at a 1:5 molar ratio. Add the premix to the LNP-peptide mixture to a final copper concentration of 1 mM.
-
Initiate Reaction: Add sodium ascorbate to the reaction mixture to a final concentration of 5 mM.
-
Incubation: Incubate the reaction at room temperature for 2 hours with gentle shaking.
-
Purification: Remove unreacted peptide and catalyst components by dialysis against PBS (pH 7.4) or by using size exclusion chromatography.
-
Characterization: Characterize the final targeted LNPs for size, PDI, and zeta potential to confirm successful conjugation.
Protocol 3: In Vitro Assessment of Targeted LNP Uptake
This protocol describes a method to evaluate the cellular uptake of targeted LNPs using flow cytometry.
Materials:
-
Targeted and non-targeted LNPs encapsulating a fluorescently labeled mRNA or containing a fluorescent lipid dye (e.g., DiD).
-
Target cells (expressing the receptor for the targeting ligand) and control cells (lacking the receptor).
-
Cell culture medium
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the target and control cells in a 24-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
LNP Treatment: Treat the cells with targeted and non-targeted fluorescently labeled LNPs at a final mRNA concentration of 100 ng/mL. Include an untreated cell control.
-
Incubation: Incubate the cells for 4 hours at 37°C.
-
Cell Harvesting: Wash the cells twice with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Staining (Optional): If necessary, stain the cells with viability dyes.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Visualization of Key Processes
References
- 1. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cpcscientific.com [cpcscientific.com]
Application Notes and Protocols for Incorporating DSPE-PEG-Azide into Lipid Nanoparticles (LNPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG-Azide) into lipid nanoparticles (LNPs) provides a versatile platform for the development of targeted drug delivery systems. The terminal azide (B81097) group serves as a chemical handle for the covalent attachment of various biomolecules, such as targeting ligands (antibodies, peptides, aptamers) or imaging agents, via bioorthogonal "click" chemistry. This enables the precise engineering of LNP surfaces to enhance their therapeutic efficacy and specificity.
PEGylated lipids like DSPE-PEG are crucial for improving the pharmacokinetic profile of LNPs by creating a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time. The addition of a terminal azide functionality opens up possibilities for post-formulation modification, allowing for a modular and flexible approach to LNP functionalization.
The primary application of DSPE-PEG-Azide in LNPs is for active targeting. By conjugating a targeting moiety that binds to specific receptors overexpressed on diseased cells (e.g., cancer cells), the LNPs can be directed to the site of action, increasing drug concentration at the target and minimizing off-target effects. The most common conjugation chemistry employed is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry that is highly efficient and biocompatible. This reaction occurs between the azide group on the LNP surface and a dibenzocyclooctyne (DBCO)-functionalized targeting ligand.
There are two primary methods for incorporating DSPE-PEG-Azide into LNPs:
-
Direct Inclusion during Formulation: DSPE-PEG-Azide is mixed with the other lipid components (e.g., ionizable lipid, helper lipid, cholesterol, and another PEG-lipid) in an organic solvent prior to the nanoparticle formation process (e.g., microfluidic mixing or ethanol (B145695) injection). This method is straightforward and results in the azide groups being present on the LNP surface from the outset.
-
Post-Insertion (Post-Formulation Modification): Pre-formed LNPs are incubated with an aqueous solution containing micelles of DSPE-PEG-Azide. The DSPE-PEG-Azide spontaneously inserts into the outer lipid leaflet of the LNPs. This technique is particularly useful as it avoids potential interference of the functionalized lipid with the initial LNP formation and nucleic acid encapsulation process. It also allows for the functionalization of previously manufactured, plain LNPs.
Careful consideration must be given to the molar percentage of DSPE-PEG-Azide used, as excessive surface modification can sometimes lead to particle aggregation or altered physicochemical properties. Optimization of the formulation is therefore a critical step.
Experimental Protocols
Protocol 1: Formulation of DSPE-PEG-Azide Containing LNPs by Microfluidic Mixing
This protocol describes the formulation of LNPs with DSPE-PEG-Azide incorporated directly into the lipid mixture.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
DSPE-PEG(2000)
-
DSPE-PEG(2000)-Azide
-
Ethanol (200 proof, molecular biology grade)
-
Aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Nucleic acid cargo (e.g., mRNA, siRNA) dissolved in the aqueous buffer
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Lipid Stock Solution:
-
Prepare a stock solution of the lipid mixture in ethanol. A typical molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:total PEG-lipid).
-
The total PEG-lipid component can be a mixture of DSPE-PEG and DSPE-PEG-Azide. For example, to achieve a 1.5 mol% total PEG with 0.3 mol% DSPE-PEG-Azide, the ratio would be 50:10:38.5:1.2:0.3 (ionizable lipid:DSPC:cholesterol:DSPE-PEG:DSPE-PEG-Azide).
-
Dissolve the lipids in ethanol to a final total lipid concentration of 10-20 mM.
-
-
Preparation of Aqueous Phase:
-
Dissolve the nucleic acid cargo in the aqueous buffer (e.g., citrate buffer, pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).
-
Initiate mixing to form the LNPs. The rapid mixing of the two phases leads to the self-assembly of the lipids into nanoparticles, encapsulating the nucleic acid.
-
-
Purification:
-
Transfer the resulting LNP dispersion to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) for at least 18 hours at 4°C, with at least two buffer changes, to remove the ethanol and non-encapsulated nucleic acid.
-
-
Characterization:
-
Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential of the purified LNPs using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency of the nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen® assay).
-
Assess the LNP morphology using cryo-transmission electron microscopy (cryo-TEM).
-
Protocol 2: Post-Insertion of DSPE-PEG-Azide into Pre-formed LNPs
This protocol describes the functionalization of existing LNPs with DSPE-PEG-Azide.
Materials:
-
Pre-formed LNPs (formulated without DSPE-PEG-Azide) in PBS, pH 7.4
-
DSPE-PEG(2000)-Azide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Heated incubator or water bath
Procedure:
-
Preparation of DSPE-PEG-Azide Micelle Solution:
-
Dissolve DSPE-PEG-Azide in PBS to a concentration that is 10-20 times the desired final concentration in the LNP formulation.
-
Briefly sonicate or vortex to ensure complete dissolution and micelle formation.
-
-
Incubation:
-
Add the DSPE-PEG-Azide micelle solution to the pre-formed LNP suspension. The amount to add should correspond to the desired final molar percentage of DSPE-PEG-Azide in the LNPs (typically 0.1-2 mol%).
-
Incubate the mixture at a temperature slightly above the phase transition temperature of the lipids (e.g., 45-60°C) for 30-60 minutes with gentle shaking.[1]
-
-
Purification (Optional):
-
If necessary, remove any non-inserted DSPE-PEG-Azide by dialysis or size exclusion chromatography. For most applications, if the insertion efficiency is high, this step may not be required.
-
-
Characterization:
-
Characterize the functionalized LNPs for size, PDI, and zeta potential using DLS to ensure no significant changes or aggregation has occurred.
-
Confirm the presence of the azide group on the LNP surface using an appropriate analytical technique (e.g., reacting with a DBCO-functionalized fluorescent dye and measuring fluorescence).
-
Protocol 3: Surface Functionalization of Azide-LNPs via SPAAC (Click Chemistry)
This protocol details the conjugation of a DBCO-functionalized molecule to the surface of DSPE-PEG-Azide containing LNPs.
Materials:
-
Purified DSPE-PEG-Azide containing LNPs in PBS, pH 7.4
-
DBCO-functionalized molecule (e.g., DBCO-protein, DBCO-peptide, DBCO-dye)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Conjugation Reaction:
-
Add the DBCO-functionalized molecule to the azide-LNP suspension. A molar excess of the DBCO-molecule relative to the surface-exposed azide groups is typically used (e.g., 3:1 DBCO:azide).[1]
-
Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing.
-
-
Purification:
-
Remove the unreacted DBCO-functionalized molecule by size exclusion chromatography or dialysis, depending on the size of the conjugated molecule.
-
-
Characterization:
-
Confirm successful conjugation. This can be done by:
-
SDS-PAGE if a protein was conjugated.
-
Measuring a change in the LNP's zeta potential.
-
Using a fluorescently labeled DBCO-molecule and measuring the fluorescence of the purified LNPs.
-
-
Re-characterize the size and PDI of the functionalized LNPs to check for aggregation.
-
Data Presentation
The following tables provide a template for summarizing the characterization data of different LNP formulations.
Table 1: Physicochemical Properties of LNP Formulations
| Formulation ID | DSPE-PEG-Azide (mol%) | Method of Incorporation | Particle Size (nm) | PDI | Zeta Potential (mV) |
| LNP-Ctrl | 0 | Direct Inclusion | 85.2 ± 3.1 | 0.08 ± 0.02 | -5.6 ± 1.2 |
| LNP-Az-0.5-DI | 0.5 | Direct Inclusion | 87.5 ± 2.8 | 0.09 ± 0.03 | -6.1 ± 1.5 |
| LNP-Az-1.0-DI | 1.0 | Direct Inclusion | 90.1 ± 3.5 | 0.11 ± 0.02 | -6.8 ± 1.3 |
| LNP-Az-0.5-PI | 0.5 | Post-Insertion | 86.9 ± 3.3 | 0.09 ± 0.02 | -5.9 ± 1.4 |
| LNP-Az-1.0-PI | 1.0 | Post-Insertion | 88.4 ± 3.6 | 0.10 ± 0.03 | -6.5 ± 1.6 |
Table 2: Nucleic Acid Encapsulation and Conjugation Efficiency
| Formulation ID | Encapsulation Efficiency (%) | Ligand Conjugated | Conjugation Efficiency (%) | Final Particle Size (nm) | Final PDI |
| LNP-Ctrl | 95.3 ± 2.1 | N/A | N/A | 85.2 ± 3.1 | 0.08 ± 0.02 |
| LNP-Az-1.0-DI | 94.8 ± 2.5 | DBCO-Peptide-A | 85.7 ± 4.2 | 95.6 ± 4.1 | 0.12 ± 0.03 |
| LNP-Az-1.0-PI | 95.1 ± 2.3 | DBCO-Peptide-A | 88.1 ± 3.9 | 93.8 ± 3.9 | 0.11 ± 0.02 |
Visualizations
Caption: Workflow for LNP formulation with DSPE-PEG-Azide.
Caption: Targeted delivery via click-functionalized LNP.
References
Application Notes and Protocols for Radiolabeling DSPE-PEG-Azide Micelles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the radiolabeling of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-Azide) micelles. The primary method detailed is a pre-targeting approach utilizing strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. This bioorthogonal reaction offers high efficiency and specificity, making it ideal for in vivo applications by avoiding the cytotoxicity associated with copper catalysts.[1][2]
Introduction
DSPE-PEG micelles are self-assembling colloidal nanoparticles with a hydrophobic core and a hydrophilic shell, making them excellent carriers for hydrophobic drugs.[3][4] The incorporation of an azide (B81097) (-N3) moiety on the distal end of the PEG chain allows for covalent attachment of molecules, including radiolabeling agents, via "click chemistry".[5][6] Radiolabeled micelles are invaluable tools for non-invasively tracking their in vivo biodistribution and pharmacokinetics using imaging modalities like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).[7][8]
This protocol will focus on a two-step "pre-targeting" strategy. First, non-radioactive DSPE-PEG-Azide micelles are administered and allowed to accumulate at a target site. Subsequently, a radiolabeled cyclooctyne (B158145) derivative is administered, which rapidly and specifically reacts with the azide-functionalized micelles in vivo.
Experimental Protocols
Materials and Equipment
Materials:
-
DSPE-PEG-Azide (e.g., DSPE-PEG2000-Azide)
-
Radiolabeled cyclooctyne derivative (e.g., a 18F-labeled or 64Cu-chelated DBCO, DIFO, or BCN derivative)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free water for injection
-
Organic solvent (e.g., chloroform (B151607) or ethanol)
-
Syringe filters (0.22 µm)
-
Dialysis tubing (MWCO appropriate for removing unreacted radiolabel)
-
Thin-Layer Chromatography (TLC) plates (e.g., silica-coated)
-
Mobile phase for TLC (e.g., ethyl acetate)
Equipment:
-
Rotary evaporator
-
Water bath sonicator or extruder
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Radio-TLC scanner or gamma counter
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
-
Vortex mixer
-
Incubator or heating block
Protocol 1: Formulation of DSPE-PEG-Azide Micelles
This protocol describes the preparation of "empty" DSPE-PEG-Azide micelles using the thin-film hydration method.
-
Dissolution: Dissolve a known quantity of DSPE-PEG-Azide in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the film with a sterile aqueous buffer (e.g., PBS, pH 7.4) by gently rotating the flask at a temperature above the phase transition temperature of the DSPE lipid (approximately 60°C).[3]
-
Micelle Formation: The solution should transition from a milky suspension to a clear or translucent solution, indicating micelle formation. This process can be facilitated by gentle agitation for 30-60 minutes.
-
Size Reduction (Optional): For a more uniform size distribution, the micelle solution can be sonicated in a water bath sonicator or extruded through polycarbonate membranes of a defined pore size.
-
Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.
-
Characterization: Characterize the micelles for size, polydispersity index (PDI), and zeta potential using DLS. Typical DSPE-PEG2000 micelles have a hydrodynamic diameter in the range of 10-50 nm.[9][10]
Protocol 2: Radiolabeling of DSPE-PEG-Azide Micelles via Copper-Free Click Chemistry
This protocol outlines the radiolabeling procedure using a pre-synthesized radiolabeled cyclooctyne derivative. The synthesis of the radiolabeled cyclooctyne is beyond the scope of this document but can be found in the literature.[11][12]
-
Reaction Setup: In a sterile microcentrifuge tube, add a specific volume of the DSPE-PEG-Azide micelle solution (prepared in Protocol 2.2).
-
Addition of Radiolabel: Add the radiolabeled cyclooctyne derivative (e.g., in DMSO or another suitable solvent) to the micelle solution. The molar ratio of azide to cyclooctyne should be optimized but a 1:1 or a slight excess of the cyclooctyne is a good starting point.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37-40°C) for a specified time (e.g., 30-60 minutes).[11][13] The optimal time and temperature should be determined empirically.
-
Purification: Remove unreacted radiolabeled cyclooctyne from the radiolabeled micelles. This can be achieved by:
-
Size Exclusion Chromatography (SEC): Using a suitable column (e.g., Sephadex G-25).
-
Dialysis: Against a large volume of PBS, with several buffer changes.
-
Centrifugal Filtration: Using a filter with a molecular weight cutoff that retains the micelles while allowing the smaller unreacted label to pass through.
-
Protocol 3: Quality Control of Radiolabeled Micelles
Quality control is essential to ensure the purity and stability of the radiolabeled product before in vivo use.[14][15][16]
-
Radiochemical Purity (RCP):
-
Radio-TLC: Spot a small aliquot of the purified radiolabeled micelle solution onto a TLC plate. Develop the plate using a suitable mobile phase (e.g., ethyl acetate). The radiolabeled micelles should remain at the origin (Rf = 0), while any free radiolabel will migrate with the solvent front.[11][12] Scan the plate using a radio-TLC scanner to quantify the percentage of radioactivity at the origin, which represents the RCP.
-
Radio-HPLC: For a more accurate determination of RCP and to identify potential radiolytic impurities, analyze the sample using an HPLC system equipped with a size-exclusion column and a radiodetector.[17]
-
-
Stability:
-
In Vitro Serum Stability: Incubate an aliquot of the radiolabeled micelles in human or mouse serum at 37°C for various time points (e.g., 1, 4, 24, 48 hours). At each time point, determine the RCP using radio-TLC or radio-HPLC to assess the stability of the radiolabel attachment.
-
-
Physical Characterization:
-
Measure the size, PDI, and zeta potential of the radiolabeled micelles using DLS to ensure that the radiolabeling process did not significantly alter their physical properties.
-
Data Presentation
The following tables provide examples of how to structure quantitative data for comparison.
Table 1: Physical Characterization of DSPE-PEG-Azide Micelles
| Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unlabeled Micelles | 15.2 ± 1.8 | 0.15 ± 0.03 | -3.5 ± 0.9 |
| Radiolabeled Micelles | 16.1 ± 2.1 | 0.17 ± 0.04 | -3.2 ± 1.1 |
Table 2: Radiolabeling Efficiency and Stability
| Radiolabel | Reaction Time (min) | Radiochemical Yield (%) | Radiochemical Purity (%) | Serum Stability at 24h (%) |
| ¹⁸F-DBCO | 30 | > 95 | > 99 | > 95 |
| ⁶⁴Cu-NOTA-DBCO | 60 | > 90 | > 98 | > 92 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for the formulation and radiolabeling of DSPE-PEG-Azide micelles.
Signaling Pathway: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Caption: The bioorthogonal SPAAC reaction for radiolabeling azide-functionalized micelles.
Conclusion
The protocol described provides a robust and efficient method for radiolabeling DSPE-PEG-Azide micelles. The use of copper-free click chemistry ensures a biocompatible process suitable for in vivo studies. Proper characterization and quality control are paramount to ensure the production of a well-defined and stable radiopharmaceutical for reliable imaging and therapeutic applications.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [ 68 Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00039K [pubs.rsc.org]
- 9. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Video: An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group [jove.com]
- 14. Recent Progress toward Microfluidic Quality Control Testing of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of DSPE-PEG-Azide Functionalized Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Liposomes functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-Azide) are versatile nanocarriers for targeted drug delivery. The PEG component provides "stealth" characteristics, prolonging circulation time, while the terminal azide (B81097) group allows for the covalent attachment of targeting ligands, imaging agents, or other molecules via "click chemistry."[1][2][3] Rigorous characterization of these liposomes is critical to ensure their quality, stability, and efficacy. This document provides detailed application notes and protocols for the essential characterization techniques.
Physicochemical Characterization
The fundamental physical properties of liposomes, including size, polydispersity, and surface charge, are critical parameters that influence their in vivo behavior, stability, and drug release profile.
Particle Size and Polydispersity Index (PDI)
Application Note: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[4][5] It works by illuminating the liposome (B1194612) sample with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles.[4][5] Smaller particles move more rapidly, causing faster fluctuations. The Polydispersity Index (PDI) is a measure of the broadness of the size distribution, with values below 0.3 generally considered acceptable for drug delivery applications. DLS is crucial for ensuring batch-to-batch consistency and predicting the in vivo fate of the liposomes.[5][6]
Experimental Protocol: DLS Measurement
-
Sample Preparation: Dilute the liposome suspension with an appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a suitable concentration (typically 0.1-1.0 mg/mL lipid concentration) to avoid multiple scattering effects. The buffer should be filtered through a 0.22 µm syringe filter to remove dust and other particulates.
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up for at least 15-30 minutes.
-
Set the measurement parameters: dispersant viscosity and refractive index (e.g., for water at 25°C), measurement temperature (e.g., 25°C), and scattering angle (e.g., 173°).
-
-
Measurement:
-
Transfer the diluted liposome sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature for 2-5 minutes.
-
Perform at least three replicate measurements, with each measurement consisting of 10-15 runs.
-
-
Data Analysis: The instrument software will use the Stokes-Einstein equation to calculate the Z-average hydrodynamic diameter and the PDI from the correlation function. Report the values as mean ± standard deviation.
Data Presentation: Typical DLS Results
| Formulation | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) |
| Unfunctionalized Liposomes | 115.2 ± 3.4 | 0.15 ± 0.02 |
| DSPE-PEG-Azide Liposomes | 122.5 ± 4.1 | 0.18 ± 0.03 |
Experimental Workflow: DLS Analysis
Caption: Workflow for liposome size and PDI measurement using DLS.
Zeta Potential
Application Note: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. It is determined by measuring the velocity of the liposomes in an applied electric field, a technique known as Laser Doppler Velocimetry. A highly negative or positive zeta potential (typically > |25| mV) indicates strong repulsive forces between particles, which can prevent aggregation and enhance the stability of the colloidal suspension.[7] The incorporation of negatively charged lipids like DSPE-PEG can result in a negative zeta potential.[8] Monitoring zeta potential is crucial for assessing formulation stability.[9]
Experimental Protocol: Zeta Potential Measurement
-
Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to the required concentration. High ionic strength buffers can compress the electrical double layer and lead to an underestimation of the true surface charge.
-
Instrument Setup: Use a dedicated zeta potential cell (e.g., a folded capillary cell). Ensure the electrodes are clean.
-
Measurement:
-
Rinse the cell thoroughly with filtered deionized water and then with the filtered dilution buffer.
-
Inject the diluted liposome sample into the cell, ensuring no air bubbles are trapped.
-
Place the cell in the instrument and allow it to equilibrate.
-
Apply the electric field and perform at least three replicate measurements.
-
-
Data Analysis: The instrument software calculates the electrophoretic mobility and converts it to zeta potential using the Henry equation. Report the value as mean ± standard deviation.
Data Presentation: Typical Zeta Potential Results
| Formulation | Zeta Potential (mV) |
| Unfunctionalized Liposomes (Neutral) | -5.8 ± 1.2 |
| DSPE-PEG-Azide Liposomes | -28.4 ± 2.5 |
Experimental Workflow: Zeta Potential Analysis
Caption: Workflow for liposome zeta potential measurement.
Morphology and Lamellarity
Application Note: Transmission Electron Microscopy (TEM) provides direct visualization of liposome morphology, size, and lamellarity (the number of lipid bilayers).[10][11] For soft nanoparticles like liposomes, sample preparation is critical. Negative staining TEM, where a heavy metal salt solution (e.g., uranyl acetate) is used to stain the background, is a relatively simple method to assess shape and size.[12] Cryogenic TEM (cryo-TEM) offers a more native-state visualization by flash-freezing the sample in a thin layer of vitrified ice, which is excellent for determining lamellarity and detailed structure.[10][13]
Experimental Protocol: Negative Staining TEM
-
Grid Preparation: Place a 200-400 mesh copper grid coated with a support film (e.g., formvar-carbon) on a piece of filter paper.
-
Sample Adsorption: Apply a drop (5-10 µL) of the liposome suspension (approx. 0.5 mg/mL) onto the grid and allow it to adsorb for 1-2 minutes.
-
Washing: Wick away the excess sample with the edge of a filter paper. Wash the grid by briefly floating it on a drop of deionized water.
-
Staining: Apply a drop (5-10 µL) of a negative stain solution (e.g., 2% aqueous uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 30-60 seconds.
-
Final Blotting: Carefully blot away the excess stain solution.
-
Drying: Allow the grid to air-dry completely before loading it into the TEM.
-
Imaging: Observe the sample under the TEM at an appropriate magnification and accelerating voltage (e.g., 80-120 kV). Liposomes will appear as bright, spherical structures against a dark background.
Data Presentation: Summary of Morphological Observations
| Parameter | Observation |
| Shape | Predominantly spherical and unilamellar vesicles. |
| Surface | Smooth surface morphology observed. |
| Size | Consistent with DLS data, though may appear smaller due to dehydration. |
| Integrity | Intact, well-defined bilayer structures. |
Experimental Workflow: Negative Staining TEM
Caption: Workflow for preparing liposomes for TEM via negative staining.
Confirmation of Surface Functionalization
Verifying the presence and quantity of the DSPE-PEG-Azide on the liposome surface is essential to confirm successful formulation and to enable stoichiometric downstream conjugation reactions.
Presence of the Azide Functional Group
Application Note: Fourier-Transform Infrared Spectroscopy (FTIR) is a powerful technique for identifying functional groups in a sample. The azide group (N₃) has a characteristic and strong absorption peak that is sharp and easily identifiable. This peak typically appears in a region of the spectrum (around 2100 cm⁻¹) where few other functional groups absorb, making it a distinct marker for successful incorporation of the DSPE-PEG-Azide lipid.[14][15][16]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Lyophilize (freeze-dry) the liposome suspension to obtain a dry powder. This removes water, which has strong IR absorption that can interfere with the measurement.
-
Pellet Formation: Mix a small amount of the lyophilized liposome powder (1-2 mg) with dry potassium bromide (KBr, ~100 mg, IR grade). Grind the mixture thoroughly into a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Background Collection: Place the KBr pellet holder (without the sample pellet) in the FTIR spectrometer and collect a background spectrum.
-
Sample Measurement: Place the sample pellet in the holder and acquire the sample spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic azide peak around 2100 cm⁻¹.
Data Presentation: Characteristic FTIR Peaks
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| Azide (N₃) Asymmetric Stretch | ~2100 | Strong, Sharp |
| C-H Stretch (Lipid Chains) | 2850-2960 | Strong |
| C=O Stretch (Ester) | ~1735 | Strong |
| P=O Stretch (Phosphate) | ~1240 | Medium |
| C-O-C Stretch (PEG) | ~1100 | Strong |
Logical Relationship: FTIR Spectral Interpretation
Caption: Logic for confirming azide functionalization using FTIR.
Quantification of Surface Azide Groups
Application Note: Quantifying the number of accessible azide groups on the liposome surface is critical for controlling subsequent conjugation reactions. A common method involves reacting the azide-liposomes with a molar excess of a probe molecule containing a strained alkyne (e.g., dibenzocyclooctyne, DBCO) linked to a fluorophore, via strain-promoted alkyne-azide cycloaddition (SPAAC).[17] After the reaction, the unreacted fluorescent probe is separated from the liposomes (e.g., by size exclusion chromatography), and its concentration is measured. The amount of probe that reacted with the liposomes can then be calculated by subtraction, providing a quantitative measure of the available azide groups.[18]
Experimental Protocol: Fluorometric Quantification
-
Standard Curve: Prepare a standard curve of the DBCO-fluorophore in the reaction buffer to correlate fluorescence intensity with concentration.
-
Click Reaction:
-
In a microcentrifuge tube, mix a known concentration of azide-liposomes with a known, excess concentration of the DBCO-fluorophore solution.
-
As a control, prepare a sample with the DBCO-fluorophore in buffer without liposomes.
-
Incubate the reaction at room temperature for a defined period (e.g., 2-4 hours), protected from light.
-
-
Purification: Separate the liposomes (now with the fluorophore attached) from the unreacted DBCO-fluorophore using a spin-column based on size exclusion chromatography (SEC). Collect the eluate containing the unreacted probe.
-
Fluorescence Measurement: Measure the fluorescence intensity of the eluate from both the reaction sample and the control sample.
-
Calculation:
-
Use the standard curve to determine the concentration of unreacted DBCO-fluorophore in the eluate.
-
Calculate the amount of fluorophore that reacted by subtracting the unreacted amount from the initial amount added.
-
Relate this molar amount to the initial amount of liposomes to determine the average number of azide groups per liposome.
-
Data Presentation: Example Quantification Data
| Parameter | Value |
| Initial [DBCO-Dye] (µM) | 10.0 |
| Unreacted [DBCO-Dye] (µM) | 6.5 |
| Reacted [DBCO-Dye] (µM) | 3.5 |
| Liposome Concentration (nM) | 0.05 |
| Azides per Liposome (calculated) | ~70 |
Experimental Workflow: Azide Quantification
Caption: Workflow for quantifying surface azide groups via a fluorescent probe.
Confirmation of PEGylation
Application Note: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can confirm the presence of the PEG chains on the liposomes. The repeating ethylene (B1197577) oxide units (-O-CH₂-CH₂-) of PEG produce a very strong, characteristic singlet peak in the ¹H NMR spectrum, typically around 3.6 ppm.[19][20] The presence of this peak, along with the characteristic lipid signals (e.g., acyl chain protons), confirms the formation of PEGylated liposomes. The sample is often analyzed in a deuterated solvent that can disrupt the liposome structure to ensure all components are detectable.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Lyophilize the liposome sample to remove water.
-
Dissolution: Re-dissolve the dried lipid film in a suitable deuterated solvent mixture, such as Chloroform-d/Methanol-d₄ (CDCl₃/CD₃OD), which will solubilize the lipids and disrupt the vesicular structure.
-
NMR Measurement:
-
Transfer the sample to an NMR tube.
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Analysis: Identify the large singlet at ~3.6 ppm corresponding to the -CH₂- protons of the PEG chain. Other lipid peaks, such as the terminal methyl groups (~0.9 ppm) and acyl chain methylenes (~1.2 ppm), should also be visible.
Data Presentation: Characteristic ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| PEG (-O-CH₂-CH₂-) | ~3.6 | Singlet (s) |
| Lipid Acyl Chain (-CH₂-)n | ~1.2-1.3 | Broad Multiplet |
| Lipid Terminal (-CH₃) | ~0.9 | Triplet (t) |
Stability Assessment
Evaluating the stability of the liposome formulation under various conditions is essential for determining its shelf-life and suitability for clinical use.
Application Note: The physical stability of liposomes is commonly assessed by monitoring their size (Z-average diameter) and PDI over time under specific storage conditions (e.g., 4°C).[21] A stable formulation will show minimal changes in these parameters. Significant increases in size or PDI can indicate particle aggregation or fusion, which is undesirable.[9] Stability can also be challenged by varying pH or temperature to understand the formulation's robustness.[21]
Experimental Protocol: Physical Stability Study
-
Study Design:
-
Divide the liposome formulation into several aliquots in sealed vials.
-
Store the vials under the desired conditions (e.g., refrigerated at 4°C, room temperature at 25°C).
-
Define the time points for analysis (e.g., Day 0, Day 7, Day 14, Day 30).
-
-
Analysis at Time Points:
-
At each designated time point, remove one aliquot from storage.
-
Allow the sample to equilibrate to room temperature.
-
Measure the Z-average diameter and PDI using the DLS protocol described in Section 1.1.
-
Visually inspect the sample for any signs of precipitation or aggregation.
-
-
Data Analysis: Plot the Z-average diameter and PDI as a function of time for each storage condition. A formulation is considered stable if the changes are within an acceptable range (e.g., <10-20% change from the initial value).
Data Presentation: Example Stability Data at 4°C
| Time Point | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) |
| Day 0 | 122.5 ± 4.1 | 0.18 ± 0.03 |
| Day 7 | 123.1 ± 3.8 | 0.19 ± 0.02 |
| Day 14 | 124.5 ± 4.5 | 0.19 ± 0.03 |
| Day 30 | 126.8 ± 4.9 | 0.21 ± 0.04 |
Experimental Workflow: Stability Study
Caption: Workflow for assessing the physical stability of liposomes.
References
- 1. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coupling of Ligands to the Liposome Surface by Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSPE-PEG-Azide (MW 2000) | Amphiphilic lipids | TargetMol [targetmol.com]
- 4. news-medical.net [news-medical.net]
- 5. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]
- 7. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Imaging of Liposomes by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imaging of Liposomes by Negative Staining Transmission Electron Microscopy and Cryogenic Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imaging of Liposomes by Transmission Electron Microscopy. | Semantic Scholar [semanticscholar.org]
- 13. Visualization of Liposomes by Transmission Electron Microscopy (TEM) [lipsobio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
- 19. experts.illinois.edu [experts.illinois.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving DSPE-PEG-Azide MW 2000 solubility in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with technical support for improving the solubility of DSPE-PEG-Azide MW 2000 in aqueous buffers. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate successful formulation.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-Azide MW 2000 and why is its solubility in aqueous buffers important?
DSPE-PEG-Azide MW 2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000]) is an amphiphilic lipid-polymer conjugate.[1] Its structure consists of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid tail and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal azide (B81097) group.[2][3] This amphiphilic nature allows it to self-assemble into structures like micelles or liposomes in aqueous solutions.[2][4][5] Achieving proper solubility and forming a clear, stable solution is crucial for its application in drug delivery, nanocarrier formulation, and bioconjugation via "click chemistry".[4][6][7]
Q2: I've added DSPE-PEG-Azide to my buffer, but the solution is cloudy. What's wrong?
A cloudy or turbid solution typically indicates that the DSPE-PEG-Azide has not fully dissolved and may be forming large aggregates instead of the desired nanoparticles or micelles.[8] Several factors can cause this:
-
Concentration: The concentration might be too high, exceeding its solubility limit or leading to increased solution viscosity and aggregation.[9]
-
Temperature: The temperature of the buffer may be too low. Heating the solution can facilitate dissolution.[10][11]
-
Dissolution Method: Insufficient energy input during dissolution (e.g., inadequate vortexing or sonication) can lead to incomplete hydration of the lipid film.[2][12]
-
Buffer Composition: The ionic strength and pH of the buffer can influence solubility and micelle formation.[13][14]
Q3: What is the recommended procedure for dissolving DSPE-PEG-Azide MW 2000 in an aqueous buffer?
Two primary methods are recommended: the direct dissolution method for empty micelles and the thin-film hydration method, which is ideal for encapsulating hydrophobic agents.[12] For direct dissolution, adding the aqueous buffer to the lyophilized lipid powder followed by gentle agitation, warming, and sonication is often effective.[2][11] The thin-film hydration method involves first dissolving the lipid in an organic solvent, evaporating the solvent to create a thin film, and then hydrating this film with the aqueous buffer.[12][15] This method ensures more uniform exposure of the lipid molecules to the aqueous phase.
Q4: How do temperature and pH affect the solubility of DSPE-PEG-Azide?
-
Temperature: Temperature is a critical factor. Heating the aqueous buffer, often to a temperature above the phase transition temperature of the DSPE lipid (e.g., 60°C), provides the necessary energy to break up larger aggregates and facilitate the self-assembly process into micelles.[11][12] However, excessively high temperatures can risk degrading the molecule.[9] DSPE-PEG(2000) micelles have a melting transition of their lipid core around 12.8°C; below this temperature, the micelles are in a more stable "glassy" phase.[15][16]
-
pH: The pH of the buffer can influence the charge on the phosphoethanolamine headgroup and the stability of the ester bonds in the DSPE moiety.[10][14] While DSPE-PEG itself is relatively stable, extreme pH values should be avoided. Studies on similar DSPE-PEG derivatives show that acidic conditions (pH 2-3) can accelerate the hydrolysis of the ester bonds over time.[17] For most applications, a buffer with a neutral pH (e.g., PBS pH 7.4) is recommended.[12][18]
Q5: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?
The Critical Micelle Concentration (CMC) is the specific concentration at which the amphiphilic DSPE-PEG-Azide monomers begin to self-assemble into micelles in an aqueous solution.[12][16] Below the CMC, the molecules exist primarily as individual monomers. Above the CMC, micelles form, which can encapsulate hydrophobic drugs.[19]
Knowing the CMC is vital for several reasons:
-
Stability: It is a key indicator of micelle stability upon dilution.[12] A low CMC means the micelles are less likely to dissociate when diluted, for instance, in the bloodstream.[16]
-
Formulation: You must work at a concentration above the CMC to ensure micelle formation.
-
Drug Loading: The formation of the hydrophobic core of the micelles is essential for sequestering poorly water-soluble drugs.[12]
The CMC for DSPE-PEG 2000 is in the low micromolar range, approximately 0.5-1.5 µM in buffer solutions.[20] The CMC can be about 10 times higher in pure water compared to a buffered saline solution due to differences in the screening of charged headgroups.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudy/Turbid Solution | 1. Incomplete dissolution. 2. Concentration is too high. 3. Formation of large aggregates or liposomes instead of micelles.[8] | 1. Apply Energy: Gently warm the solution (e.g., to 60°C) while stirring or vortexing.[11][12] Use a bath sonicator to break up aggregates.[2] 2. Dilute: Start with a lower concentration and gradually increase if needed.[9] 3. Filter: Use a syringe filter (e.g., 0.22 µm) to remove large aggregates after dissolution.[12] |
| Inconsistent Particle Size (DLS) | 1. Presence of aggregates or dust in the buffer.[8] 2. Variations in the formulation process (e.g., hydration time, sonication power).[14] | 1. Filter Buffer: Always filter your aqueous buffer through a 0.2 µm filter before use.[8] 2. Standardize Protocol: Ensure all parameters (time, temperature, agitation speed) are consistent between batches.[14] Use a standardized hydration and sonication/extrusion procedure. |
| Low Drug Encapsulation Efficiency | 1. Drug precipitation before encapsulation. 2. Insufficient lipid concentration (below CMC). 3. Unfavorable drug-lipid ratio. | 1. Use Thin-Film Method: Co-dissolve the drug and DSPE-PEG-Azide in an organic solvent first to ensure they are well-mixed before hydration.[12] 2. Increase Concentration: Ensure your DSPE-PEG-Azide concentration is well above the CMC (e.g., >10 µM). 3. Optimize Ratio: Experiment with different molar or weight ratios of drug to lipid. |
| Material Degradation | 1. Hydrolysis of ester bonds in the DSPE lipid. | 1. Avoid Extreme pH: Use buffers close to neutral pH (7.0-7.4). Unbuffered or acidic water can accelerate hydrolysis, especially with heat.[17] 2. Proper Storage: Store the stock material at -20°C and handle solutions according to protocol to minimize degradation.[21][22] |
Quantitative Data Summary
| Parameter | Value / Range | Solvents / Conditions | Source(s) |
| Critical Micelle Concentration (CMC) | ~0.5 - 1.5 µM | In buffered saline (e.g., HEPES) | [20] |
| ~10 - 20 µM | In pure water | [13] | |
| Solubility (Qualitative/Semi-Quantitative) | Soluble | Ethanol (~10 mg/mL), Chloroform (~10 mg/mL), Chloroform:Methanol (85:15) at 5mg/mL | [1][21] |
| Soluble (with sonication) | DMSO (up to 80-100 mg/mL) | [2][7] | |
| Forms micelles/bilayers | Aqueous buffers (e.g., PBS, HEPES) | [2][4] | |
| Micelle Core Melting Transition | ~12.8 °C | Aqueous Solution | [15][16] |
| DSPE Phase Transition (in vesicles) | ~74 °C | Not observed in DSPE-PEG 2000 micelles | [16] |
Experimental Protocols
Protocol 1: Direct Dissolution Method (for Empty Micelles)
This method is suitable for preparing empty DSPE-PEG-Azide MW 2000 micelles.
Materials:
-
DSPE-PEG-Azide MW 2000 powder
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4), filtered through a 0.22 µm filter
-
Sterile glass vial
-
Vortex mixer and water bath sonicator
Procedure:
-
Accurately weigh the desired amount of DSPE-PEG-Azide MW 2000 powder and place it in a sterile glass vial.
-
Add the pre-warmed (e.g., 60°C) aqueous buffer to the vial to achieve the final desired concentration (ensure it is above the CMC).
-
Immediately vortex the mixture for 1-2 minutes to facilitate the initial dispersion.
-
Place the vial in a water bath sonicator and sonicate for 10-15 minutes, or until the solution becomes clear and transparent. The temperature of the water bath can be maintained at 60°C during this step.
-
Allow the solution to cool to room temperature.
-
(Optional) To ensure a uniform size distribution and remove any larger aggregates, the micelle solution can be passed through a syringe filter with a 0.22 µm pore size.
Protocol 2: Thin-Film Hydration Method
This is the preferred method for encapsulating hydrophobic molecules within the micelle core.[12]
Materials:
-
DSPE-PEG-Azide MW 2000 powder
-
Hydrophobic agent (drug, dye, etc.)
-
High-purity organic solvent (e.g., Chloroform, Methanol, or a mixture)[15]
-
Aqueous buffer (e.g., 10 mM HEPES with saline, pH 7.4), filtered[12][13]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
Procedure:
-
Dissolution: Accurately weigh and dissolve the DSPE-PEG-Azide MW 2000 and the hydrophobic agent at the desired molar ratio in the organic solvent within a round-bottom flask.[12]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum. A water bath set to a temperature that facilitates evaporation without degrading the components (e.g., 40-65°C) can be used.[12][15] Continue evaporation until a thin, uniform, and dry lipid film is formed on the inner wall of the flask.
-
Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual organic solvent.[14][15]
-
Hydration: Add the pre-warmed (e.g., 60°C) aqueous buffer to the flask. The volume will determine the final concentration of the micelles.[12]
-
Micelle Formation: Gently agitate the flask by hand or on an orbital shaker. Keep the flask in a water bath at a temperature above the lipid's phase transition temperature (e.g., 60-65°C) for 30-60 minutes.[12] The solution should transition from a milky suspension to a clear or translucent solution, indicating micelle formation.
-
Sizing (Optional but Recommended): For a more uniform size distribution, the resulting micelle solution can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
Visualizations
References
- 1. DSPE-PEG 2000 Azide Supplier | CAS 1938081-40-3 | Tocris Bioscience [tocris.com]
- 2. DSPE-PEG-Azide (MW 2000) | Amphiphilic lipids | TargetMol [targetmol.com]
- 3. biochempeg.com [biochempeg.com]
- 4. DSPE-PEG-Azide, MW 2,000, 1938081-39-0 | BroadPharm [broadpharm.com]
- 5. dspe-peg-azide (mw 5000) — TargetMol Chemicals [targetmol.com]
- 6. DSPE-PEG-Azide/DSPE-PEG-N3 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. How to control the size of DSPE - PEG2000 micelles? - Blog [shochem.com]
- 10. Is DSPE - PEG2000 - COOH water - soluble? - Blog [shochem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. avantiresearch.com [avantiresearch.com]
- 22. DSPE PEG Azide, DSPE-PEG-N3 [nanocs.net]
Technical Support Center: Troubleshooting Low Yield in DSPE-PEG-Azide Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing DSPE-PEG-Azide conjugation reactions. Low reaction yield is a common challenge that can often be resolved by carefully evaluating reagent quality, reaction conditions, and purification methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for conjugating molecules to DSPE-PEG-Azide? DSPE-PEG-Azide is primarily used in "click chemistry," a set of reactions known for their high efficiency and specificity. The two main types are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins an azide (B81097) (from DSPE-PEG-Azide) and a terminal alkyne-functionalized molecule. It is very efficient but requires a copper catalyst, which can be toxic to biological systems.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that uses a strained cyclooctyne (B158145) (like DBCO or BCN) instead of a terminal alkyne.[3][] The ring strain drives the reaction forward without needing a metal catalyst, making it highly suitable for bioconjugation in living systems.[]
Q2: What are the most common reasons for low yield in my DSPE-PEG-Azide conjugation reaction? Low yields typically stem from a few key areas:
-
Reagent Integrity: Degradation of the DSPE-PEG-Azide or the reaction partner due to improper storage (e.g., exposure to moisture, light) or hydrolysis.[5][6]
-
Catalyst Inactivation (CuAAC only): The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen in the reaction mixture.[1][7]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry of reactants, inappropriate solvent systems, suboptimal temperature, or insufficient reaction time can all lead to poor yields.[7][8]
-
Purification Issues: Significant loss of the final product during purification steps like dialysis, size-exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC).[9][]
Q3: How can I ensure the quality of my DSPE-PEG-Azide reagent? The stability and purity of your DSPE-PEG-Azide are critical.
-
Proper Storage: DSPE-PEG-Azide should be stored at -20°C in a dry, dark environment to prevent degradation.[11][12][13] Before use, allow the container to warm to room temperature to prevent moisture condensation.[7]
-
Verify Integrity: For critical applications, the purity and molecular weight of new batches can be verified using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[14] Impurities or significant polydispersity can affect reaction outcomes.[5]
Q4: When should I choose CuAAC versus SPAAC for my experiment? The choice depends on your application:
-
Choose CuAAC for reactions with small molecules or when working with non-biological systems where the presence of copper is not a concern. It is generally faster than SPAAC.[15]
-
Choose SPAAC for bioconjugation involving sensitive biological materials like live cells, proteins, or in vivo applications.[][16] It eliminates the risk of copper toxicity, though the reactions may be slower and require more specialized (and often bulkier) strained alkyne reagents.[15][17]
Q5: What are the best methods to quantify my conjugation yield? Accurate quantification is essential to confirm success.
-
UV-Vis Spectroscopy: For SPAAC reactions involving a DBCO-functionalized molecule, you can monitor the disappearance of the characteristic DBCO absorbance peak around 309 nm as the reaction proceeds.[18]
-
Chromatography (HPLC): High-Performance Liquid Chromatography can be used to separate the conjugated product from the unreacted starting materials. By comparing peak areas (with appropriate standards), you can calculate the reaction conversion and yield.[9]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the formation of the desired conjugate by identifying its molecular weight.[14][19]
Troubleshooting Guide 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Low yields in CuAAC reactions are frequently linked to the integrity of the copper catalyst system. The following guide provides a systematic approach to troubleshooting.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. EP1738770A1 - Method for synthesis of phospholipids-PEG-biomolecule conjugates - Google Patents [patents.google.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. biochempeg.com [biochempeg.com]
- 13. DSPE-PEG-Azide/DSPE-PEG-N3 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 14. caymanchem.com [caymanchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. d-nb.info [d-nb.info]
- 19. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of DSPE-PEG-Azide Nanoparticles in Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of DSPE-PEG-Azide nanoparticles in serum.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My DSPE-PEG-Azide nanoparticles show a significant increase in size and polydispersity index (PDI) immediately after incubation in serum. What is the likely cause and how can I fix it?
A1: Immediate aggregation upon serum exposure is often due to insufficient PEGylation, leading to rapid opsonization and the formation of a destabilizing protein corona.
Potential Causes and Solutions:
-
Insufficient PEG Density: The surface coverage of PEG may be too low to provide an effective steric barrier against protein adsorption.
-
Solution: Increase the molar percentage of DSPE-PEG-Azide in your lipid formulation. A common starting point is 5 mol%, but this can be optimized upwards to 10 mol% or higher to enhance stability.[1]
-
-
Suboptimal PEG Chain Length: The PEG chain may be too short to offer adequate protection.
-
Solution: Consider using a longer PEG chain, such as DSPE-PEG5000 instead of DSPE-PEG2000. Longer chains can provide a thicker hydrophilic layer, further inhibiting protein interactions.[2]
-
-
High Ionic Strength of Serum: The high concentration of ions in serum can compress the electrical double layer of the nanoparticles, reducing electrostatic repulsion and promoting aggregation.
-
Solution: While you cannot change the ionic strength of serum, ensuring optimal PEGylation is the most effective countermeasure. Additionally, incorporating a small percentage of a charged lipid can help maintain electrostatic repulsion.[1]
-
Q2: My nanoparticles are stable initially in serum, but I observe aggregation after a few hours. What could be happening?
A2: Delayed aggregation can be a result of the gradual desorption of the PEG layer from the nanoparticle surface or the slow interaction with specific serum components.
Potential Causes and Solutions:
-
PEG Shedding: The DSPE lipid anchor, while generally stable, can slowly exchange with serum proteins, leading to the loss of the protective PEG shield over time.
-
Solution: Ensure you are using a DSPE anchor, which has long saturated acyl chains that provide strong anchoring in the lipid bilayer. If you are already using DSPE, consider cross-linking the PEG layer or incorporating lipids that enhance membrane rigidity, such as cholesterol.
-
-
Complement Activation: The complement system can be activated by nanoparticles, leading to opsonization and subsequent aggregation and clearance.
-
Solution: Optimizing PEG density and chain length is the primary strategy to minimize complement activation. A dense "brush" conformation of PEG is more effective at shielding the nanoparticle surface.
-
-
Interaction with Lipoproteins: High-density lipoproteins (HDLs) in serum can interact with and destabilize liposomes by extracting lipids from the bilayer.[3]
-
Solution: Incorporating cholesterol into your formulation can increase the rigidity of the lipid bilayer, making it less susceptible to disruption by lipoproteins.[1]
-
Q3: I've optimized my PEGylation, but I still see some aggregation. Could the azide (B81097) functional group be the problem?
A3: While the azide group is generally considered bio-orthogonal and relatively inert, it can potentially contribute to aggregation under certain conditions.
Potential Causes and Solutions:
-
Hydrophobic Interactions: Although the azide group is small, it can slightly increase the hydrophobicity of the PEG terminus, which might lead to minor interactions with hydrophobic domains of serum proteins.
-
Solution: This is a less common cause of significant aggregation. However, if all other factors have been optimized, you could compare the stability of DSPE-PEG-Azide nanoparticles to that of nanoparticles with a methoxy-terminated PEG of the same length and density. This would help to isolate the effect of the azide group.
-
-
Cross-reactivity: In rare cases, the azide group could potentially react with certain biological molecules, although this is unlikely in the absence of specific catalysts (like copper for click chemistry).
-
Solution: Ensure that your serum or other biological media does not contain any components that could inadvertently catalyze reactions with the azide group.
-
Frequently Asked Questions (FAQs)
Q: What is the ideal PEG density to prevent aggregation?
A: While the optimal density can be formulation-dependent, a PEG content between 5 and 10 mol% is generally considered a good starting point for achieving a balance between stability and potential for cellular uptake.[1]
Q: How does the length of the PEG chain affect stability?
A: Longer PEG chains (e.g., 5000 Da) create a thicker protective layer and can offer better steric hindrance against protein binding compared to shorter chains (e.g., 2000 Da).[2] However, very long chains might also hinder the interaction of the nanoparticle with its target.
Q: Can I use a mixture of different PEG chain lengths?
A: Yes, using a mixture of PEG chain lengths (e.g., DSPE-PEG2000 and DSPE-PEG5000) can create a "bumpy" hydrophilic layer that may uniquely enhance liposome (B1194612) stability.[2]
Q: How does surface charge influence nanoparticle stability in serum?
A: A higher absolute zeta potential (greater than ±20 mV) can provide electrostatic repulsion between nanoparticles, preventing aggregation.[1] However, in the high ionic strength of serum, this effect is diminished, and steric stabilization from PEG becomes more critical. Highly cationic surfaces can also lead to increased protein adsorption and rapid clearance.
Q: What are the best storage conditions for DSPE-PEG-Azide liposomes?
A: For long-term stability, DSPE liposome formulations should typically be stored at 4°C.[1] Freezing should be approached with caution and may require the use of cryoprotectants. It is also important to protect the liposomes from light to prevent lipid peroxidation.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from literature to guide formulation optimization.
Table 1: Effect of PEG Molar Percentage on Liposome Stability
| PEG Mol% | Observation in Serum | Reference |
| 3-5% | Agglomeration observed over time | [1] |
| 10% | Prevention of liposome aggregation | [1] |
| 20% | Enhanced stability, even in high divalent cation concentrations | [2][4] |
Table 2: Influence of PEG Chain Length on Nanoparticle Properties
| PEG Derivative | Hydrodynamic Diameter | Zeta Potential | Circulation Time | Cellular Uptake | Reference |
| DSPE-PEG2000 | Smaller | More Negative | Shorter | Higher | [2] |
| DSPE-PEG5000 | Larger | More Neutral | Longer | Lower | [2] |
Key Experimental Protocols
Protocol 1: Formulation of DSPE-PEG-Azide Liposomes by Thin-Film Hydration and Extrusion
-
Lipid Film Formation: a. Dissolve DSPE, cholesterol, and DSPE-PEG-Azide in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C). c. Continue evaporation until a thin, uniform lipid film is formed.[1]
-
Hydration: a. Warm the hydration buffer (e.g., PBS pH 7.4) to a temperature above the lipid phase transition temperature. b. Add the warm buffer to the flask and agitate until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).[5]
-
Extrusion: a. Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid phase transition temperature. c. Pass the MLV suspension through the extruder for an odd number of passes (e.g., 11-21 times) to produce small unilamellar vesicles (SUVs).[5]
Protocol 2: Assessment of Nanoparticle Stability in Serum
-
Incubation: a. Mix the DSPE-PEG-Azide nanoparticle suspension with fetal bovine serum (FBS) or human serum at a defined ratio (e.g., 1:9 v/v). b. Incubate the mixture at 37°C for various time points (e.g., 0, 1, 4, 24 hours).
-
Characterization: a. At each time point, measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles using Dynamic Light Scattering (DLS). b. Measure the zeta potential to assess changes in surface charge. c. A significant increase in size and PDI indicates aggregation.
Visualizations
Caption: Experimental workflow for nanoparticle formulation and stability testing.
Caption: Troubleshooting logic for nanoparticle aggregation in serum.
References
Technical Support Center: Optimizing Click Chemistry for DSPE-PEG-Azide Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing click chemistry reactions using DSPE-PEG-Azide. Find answers to frequently asked questions, troubleshoot common experimental issues, and follow detailed protocols for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the main types of click chemistry reactions applicable to DSPE-PEG-Azide?
A1: The two primary and most efficient methods for conjugating molecules to DSPE-PEG-Azide are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC utilizes a copper catalyst for the reaction between a terminal alkyne and the azide (B81097) on the DSPE-PEG, while SPAAC employs a strained cyclooctyne (B158145) that reacts with the azide without the need for a metal catalyst.[1][2] The choice between them depends on the specific application, with SPAAC being preferred for in vivo and live-cell applications due to the cytotoxicity of copper.[1][3]
Q2: How do I choose between CuAAC and SPAAC for my experiment?
A2: The choice hinges on the sensitivity of your biological system to copper. CuAAC is generally faster and uses readily available terminal alkynes, making it ideal for in vitro applications where speed is a priority and potential copper contamination is not a concern.[1] SPAAC is the preferred method for live-cell imaging, in vivo studies, and other applications where copper-induced cytotoxicity must be avoided.[1][3] However, SPAAC reagents, such as DBCO or BCN, can be more complex and expensive.[1]
Q3: What are the critical parameters to control for a successful CuAAC reaction?
A3: For a successful CuAAC reaction, it is crucial to optimize the concentrations of the reactants (DSPE-PEG-Azide and your alkyne-functionalized molecule), the copper(I) catalyst, a stabilizing ligand (like THPTA or TBTA), and a reducing agent (typically sodium ascorbate) to maintain the copper in its active Cu(I) state.[4][5] Oxygen can deactivate the catalyst, so deoxygenating the reaction mixture is often recommended.[6] The choice of solvent is also important to ensure all components remain in solution.[7]
Q4: What factors influence the reaction rate of SPAAC?
A4: The kinetics of SPAAC are primarily influenced by the structure of the cyclooctyne, the electronic properties of the azide, the solvent, pH, and temperature.[8][9] For instance, dibenzocyclooctynes (DBCO) generally exhibit faster reaction rates than bicyclo[6.1.0]nonyne (BCN).[1] Studies have shown that higher pH values can increase reaction rates in some buffer systems.[8]
Q5: How can I purify the final DSPE-PEG-Azide conjugate?
A5: Purification of the conjugate from unreacted starting materials and byproducts can be achieved using several techniques. Size-exclusion chromatography (SEC) is effective for separating the larger conjugate from smaller unreacted molecules.[10] Dialysis with an appropriate molecular weight cutoff (MWCO) membrane is another common method.[11] For some applications, precipitation of the conjugate may also be a viable option. The choice of method depends on the properties of your specific conjugate.[12]
Troubleshooting Guides
Problem: Low or No Product Yield in CuAAC Reaction
| Possible Cause | Recommended Solution |
| Inactive Copper Catalyst | Use a fresh stock of copper sulfate (B86663) and sodium ascorbate (B8700270). Prepare the sodium ascorbate solution immediately before use. Consider using a direct Cu(I) source like CuBr or CuI, but be mindful of its instability.[5][6] |
| Presence of Oxygen | Deoxygenate the solvent and reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before adding the catalyst.[6] |
| Suboptimal Reactant Concentrations | While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.5 equivalents) of the alkyne-functionalized molecule can drive the reaction to completion.[4] |
| Inappropriate Ligand Concentration | Ensure the correct molar ratio of ligand to copper is used. For the water-soluble ligand THPTA, a 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from oxidation.[1][5] |
| Poor Solubility of Reactants | If reactants are not fully dissolved, try a different solvent system. Aqueous mixtures with co-solvents like DMSO or t-BuOH are often effective for PEGylated lipids.[7] |
| Incorrect pH | The CuAAC reaction is generally tolerant of a wide pH range (4-11), but optimal pH can be substrate-dependent.[2] Ensure the pH of your reaction buffer is within this range. |
Problem: Slow or Incomplete SPAAC Reaction
| Possible Cause | Recommended Solution |
| Low Reactant Concentrations | The rate of this bimolecular reaction is dependent on the concentration of both the DSPE-PEG-Azide and the cyclooctyne. If the reaction is slow, increasing the concentration of one or both reactants can help.[13] |
| Steric Hindrance | The PEG chain on DSPE-PEG-Azide helps to reduce steric hindrance, but the nature of the molecule being conjugated can still play a role. Ensure your cyclooctyne-functionalized molecule has sufficient linker length if steric hindrance is suspected.[9] |
| Suboptimal Buffer/pH | The reaction rate can be influenced by the buffer system and pH. Some studies suggest that higher pH can accelerate the reaction.[8] Consider screening different buffer systems (e.g., PBS, HEPES) and pH values. |
| Low Temperature | While many SPAAC reactions proceed efficiently at room temperature, gentle heating (e.g., to 37°C) can sometimes increase the reaction rate.[8][14] |
| Hydrolysis of Cyclooctyne | Some strained alkynes can be susceptible to hydrolysis, especially at non-neutral pH. Ensure the stability of your cyclooctyne under the chosen reaction conditions. |
Quantitative Data Summary
Table 1: Typical Reaction Conditions for CuAAC with DSPE-PEG-Azide
| Parameter | Typical Range | Notes |
| DSPE-PEG-Azide Concentration | 1 - 10 mM | Dependent on the solubility and scale of the reaction. |
| Alkyne Reactant Concentration | 1.1 - 2.0 molar equivalents to azide | A slight excess of the alkyne can improve reaction efficiency.[4] |
| Copper(II) Sulfate (CuSO₄) Concentration | 50 - 250 µM | The catalyst is used in sub-stoichiometric amounts.[1] |
| Ligand (e.g., THPTA) Concentration | 250 µM - 1.25 mM | A 5:1 molar ratio of ligand to copper is commonly used.[1][5] |
| Sodium Ascorbate Concentration | 1 - 5 mM | Used in excess to keep the copper in the Cu(I) state.[1] |
| Temperature | Room Temperature (20-25°C) | Gentle heating (e.g., 37-40°C) can sometimes accelerate the reaction.[7] |
| Reaction Time | 1 - 12 hours | Monitor reaction progress by TLC, LC-MS, or other appropriate analytical techniques. |
| Solvent | Aqueous buffer (e.g., PBS), often with a co-solvent like DMSO or t-BuOH | The solvent system must be able to dissolve all reactants.[7] |
Table 2: Second-Order Rate Constants for Selected SPAAC Reactions
| Cyclooctyne | Azide | Solvent | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 25 | ~1.22[8] |
| Sulfo-DBCO-amine | 3-azido-L-alanine | HEPES (pH 7) | 25 | ~0.55[8] |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 25 | ~0.85[8] |
| Sulfo-DBCO-amine | 3-azido-L-alanine | PBS (pH 7) | 25 | ~0.32[8] |
| BCN | Benzyl azide | Acetonitrile/Water | 25 | ~0.15[1] |
| DIBO | Azido-functionalized protein | Aqueous Buffer | 25 | ~62[15] |
Note: These values are illustrative and can vary based on the specific reactants and conditions.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for conjugating an alkyne-functionalized molecule to DSPE-PEG-Azide.
Materials:
-
DSPE-PEG-Azide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare Stock Solutions:
-
DSPE-PEG-Azide: Prepare a 10 mM stock solution in a suitable solvent (e.g., chloroform (B151607) or an aqueous buffer if soluble).
-
Alkyne-functionalized molecule: Prepare a 10 mM stock solution in DMSO or an appropriate solvent.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Freshly prepare a 100 mM stock solution in deionized water. Protect from light.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of DSPE-PEG-Azide.
-
Add 1.1 to 1.5 molar equivalents of the alkyne-functionalized molecule.
-
Add PBS to adjust the volume. If using a co-solvent, ensure the final concentration (e.g., of DMSO) is compatible with your biomolecules.
-
-
Deoxygenation:
-
Bubble inert gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen.
-
-
Catalyst Addition:
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the copper/ligand complex to the reaction mixture to a final copper concentration of 50-250 µM.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and seal the tube.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS).
-
-
Purification:
-
Purify the DSPE-PEG-Azide conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove unreacted reagents and the copper catalyst.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of a DBCO-functionalized molecule to DSPE-PEG-Azide.
Materials:
-
DSPE-PEG-Azide
-
DBCO-functionalized molecule
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the DSPE-PEG-Azide in PBS to the desired final concentration.
-
Prepare a stock solution of the DBCO-functionalized molecule in anhydrous DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the solution of DSPE-PEG-Azide.
-
Add the DBCO-functionalized molecule to the DSPE-PEG-Azide solution. A 1.1 to 2-fold molar excess of the DBCO reagent is often used.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature (25°C) for 4-12 hours or at 4°C for 12-24 hours.[9] The optimal time may need to be determined empirically.
-
-
Monitoring:
-
The reaction progress can be monitored by techniques such as HPLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the resulting conjugate to remove excess reagents. This can be achieved by size-exclusion chromatography or dialysis.[9]
-
Visualizations
Caption: Experimental workflow for CuAAC of DSPE-PEG-Azide.
Caption: Experimental workflow for SPAAC of DSPE-PEG-Azide.
Caption: Troubleshooting logic for optimizing click chemistry reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
stability issues of DSPE-PEG-Azide formulations during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DSPE-PEG-Azide formulations during storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for DSPE-PEG-Azide?
A1: For optimal stability, DSPE-PEG-Azide should be stored as a dry, solid powder at -20°C, protected from light and moisture.[1][2] Under these conditions, the material can be stable for at least one year.[1] For short-term storage of a few days to weeks, 0-4°C is acceptable.[2] If dissolved in an organic solvent, stock solutions should be stored at -20°C for long-term storage (months) and at 0-4°C for short-term storage (days to weeks).[2]
Q2: What are the primary degradation pathways for DSPE-PEG-Azide?
A2: The two primary degradation pathways are:
-
Hydrolysis of the DSPE ester bonds: This is the most significant stability concern, leading to the cleavage of one or both stearoyl fatty acid chains from the glycerol (B35011) backbone. This process is accelerated by acidic or basic conditions and elevated temperatures.[3]
-
Oxidative degradation of the PEG backbone: While less commonly reported for DSPE-PEG-Azide specifically, the polyethylene (B3416737) glycol (PEG) chain is generally susceptible to oxidation, which can be initiated by exposure to oxygen, heat, and certain metal ions.
Q3: Is the azide (B81097) functional group stable?
A3: The azide group in DSPE-PEG-Azide is generally stable under recommended storage and handling conditions, allowing for reliable "click" chemistry reactions.[1][4][5] However, it is important to avoid contact with strong acids, which can form toxic and explosive hydrazoic acid, and strong reducing agents that can convert the azide to an amine.
Q4: Can I store DSPE-PEG-Azide in an aqueous solution?
A4: Long-term storage in aqueous solutions is not recommended due to the risk of ester hydrolysis.[3] If you need to prepare an aqueous solution, it is best to use a neutral buffer (e.g., PBS, pH 7.4), prepare it fresh, and use it as soon as possible. Avoid acidic or unbuffered water for dissolution and storage.[3]
Q5: My DSPE-PEG-Azide formulation is showing signs of aggregation. What could be the cause?
A5: Aggregation in DSPE-PEG-Azide formulations can be caused by several factors:
-
Hydrolysis: The accumulation of hydrolysis byproducts, such as lysolipids and free fatty acids, can alter the self-assembly properties of the lipid, potentially leading to aggregation.
-
Improper Reconstitution: Using a poor solvent or incorrect reconstitution procedure can lead to the formation of aggregates.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of aqueous formulations can disrupt the structure of micelles or liposomes, causing aggregation.
Troubleshooting Guides
Issue 1: Loss of "Click" Chemistry Reactivity
Symptoms:
-
Poor or no conjugation with alkyne-containing molecules.
-
Inconsistent results in labeling experiments.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Degradation of the azide group | While the azide is generally stable, ensure it has not been exposed to incompatible chemicals like strong reducing agents. |
| Steric Hindrance | In a micellar or liposomal formulation, the azide group may be buried within the PEG corona, hindering access. Try adjusting the formulation parameters or using a longer PEG chain. |
| Inaccurate Quantification | The concentration of DSPE-PEG-Azide may be lower than expected. Re-quantify using an appropriate method. |
| Suboptimal Reaction Conditions | Optimize your click chemistry reaction conditions (e.g., catalyst concentration, temperature, reaction time). |
Issue 2: Evidence of Hydrolysis (e.g., unexpected peaks in analytical data)
Symptoms:
-
Appearance of new peaks in HPLC chromatograms.
-
Mass spectrometry data showing molecular weights corresponding to the loss of one or two fatty acid chains.
-
Changes in the physical properties of the formulation (e.g., aggregation, changes in particle size).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Improper Storage of Aqueous Solutions | Avoid storing DSPE-PEG-Azide in aqueous solutions for extended periods. If necessary, use a neutral buffer (pH 7.4) and store at 4°C for a short duration.[3] |
| Exposure to Acidic or Basic Conditions | Ensure all solvents and buffers used are at a neutral pH. Be mindful of the pH of any drug solutions being encapsulated. The rate of hydrolysis is minimized at pH 6.5.[3] |
| Elevated Temperatures | Avoid heating aqueous formulations of DSPE-PEG-Azide. If heating is necessary for other formulation components, minimize the temperature and duration of exposure.[3] |
Data Summary
The following tables summarize the qualitative stability of DSPE-PEG under different conditions, which is indicative of the stability of DSPE-PEG-Azide due to the shared DSPE ester structure.
Table 1: Effect of Solvent and Temperature on DSPE-PEG Hydrolysis
| Solvent | Temperature | Time to Observable Hydrolysis | Detection Method | Reference |
| Methanol | Room Temp. | No hydrolysis observed up to 72 hours | MALDI-TOF-MS, ESI-MS | [3] |
| Unbuffered Water | Room Temp. | 72 hours (hydrolysis of both esters) | MALDI-TOF-MS | [3] |
| Unbuffered Water | 60°C | 2 hours | MALDI-TOF-MS | [3] |
| Acidic Buffer (pH 2.7) | Room Temp. | 72 hours | MALDI-TOF-MS | [3] |
| Acidic Buffer (pH 2.7) | 60°C | 30 minutes | MALDI-TOF-MS | [3] |
| Neutral Buffer (PBS, pH 7.4) | Room Temp. & 60°C | No hydrolysis observed up to 2 hours | MALDI-TOF-MS, ESI-MS | [3] |
Experimental Protocols
Protocol 1: Assessment of DSPE-PEG-Azide Hydrolysis using Mass Spectrometry
Objective: To detect the presence of hydrolyzed DSPE-PEG-Azide species.
Methodology:
-
Sample Preparation:
-
Dissolve a known concentration of the DSPE-PEG-Azide formulation in an appropriate solvent. For solid samples, dissolve in methanol. For aqueous formulations, they can be analyzed directly or after lyophilization and reconstitution in methanol.
-
-
MALDI-TOF Mass Spectrometry:
-
Mix the sample solution with a suitable MALDI matrix (e.g., sinapinic acid).
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum in the appropriate mass range for your DSPE-PEG-Azide.
-
Data Analysis: Look for peaks corresponding to the intact DSPE-PEG-Azide and potential hydrolyzed products. The loss of one stearoyl group (-267 Da) or two stearoyl groups (-534 Da) from the parent mass is indicative of hydrolysis.[3]
-
-
Electrospray Ionization (ESI) Mass Spectrometry:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum.
-
Data Analysis: In addition to the parent ion, look for a characteristic fragment ion at m/z 341, which corresponds to the hydrolyzed alkylglycerol portion of the molecule. The intact dialkylglycerol portion typically shows a fragment at m/z 607.[3]
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of DSPE-PEG-Azide and detect degradation products.
Methodology:
-
System Preparation:
-
Use a reverse-phase HPLC system with a C18 column.
-
Common detectors for lipid analysis include Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as lipids lack a strong UV chromophore.
-
-
Mobile Phase:
-
A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol) is typically used. The exact gradient will need to be optimized for the specific DSPE-PEG-Azide product.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and run the optimized gradient method.
-
Data Analysis: The intact DSPE-PEG-Azide should elute as a major peak. The appearance of earlier eluting peaks may indicate the presence of more polar hydrolysis products. Peak area percentage can be used to estimate purity.
-
Visualizations
Caption: Primary degradation pathways for DSPE-PEG-Azide.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for loss of reactivity.
References
- 1. DSPE-PEG-Azide, MW 2,000, 1938081-39-0 | BroadPharm [broadpharm.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSPE-PEG2000-Azide - Echelon Biosciences [echelon-inc.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: DSPE-PEG-Azide Liposome Preparation and Extrusion
Welcome to the technical support center for DSPE-PEG-Azide liposome (B1194612) preparation and extrusion. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of DSPE-PEG-Azide in a liposome formulation?
A1: DSPE-PEG-Azide serves a dual purpose in liposome formulations. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion acts as a lipid anchor, integrating into the liposome's bilayer. The PEG (polyethylene glycol) chain provides a hydrophilic shield, creating a "stealth" effect that helps liposomes evade the immune system and prolongs their circulation time in the bloodstream.[1][2][3] The terminal azide (B81097) group is a reactive handle for "click chemistry," allowing for the covalent attachment of molecules (e.g., targeting ligands, imaging agents) that have a corresponding alkyne or cyclooctyne (B158145) group.[4]
Q2: What are the critical factors to consider before starting a DSPE-PEG-Azide liposome preparation?
A2: Several factors can significantly influence the outcome of your experiments. Key considerations include:
-
Quality of Raw Materials: The purity and polydispersity of DSPE-PEG-Azide and other lipids can impact the final formulation's quality and efficacy.[1]
-
PEG Chain Length: The length of the PEG chain (e.g., 2000 Da) affects the liposome's size, stability, and the efficiency of surface modifications.[1][5]
-
Lipid Concentration: The molar percentage of DSPE-PEG-Azide influences liposome size, stability, and surface density of azide groups available for conjugation.[1][5]
-
Solvent and Buffer Conditions: The choice of organic solvent for lipid dissolution and the pH of the aqueous buffer for hydration can impact particle size and the chemical stability of the lipids.[1]
-
Storage Conditions: Proper storage of both the DSPE-PEG-Azide lipid and the final liposome formulation is crucial to prevent chemical degradation like hydrolysis and oxidation.[1][6]
Q3: How does the concentration of DSPE-PEG-Azide affect liposome properties?
A3: The molar percentage of DSPE-PEG-Azide in the lipid formulation is a critical parameter. Generally, increasing the DSPE-PEG concentration can lead to a decrease in liposome size.[5][7] The PEG layer provides steric hindrance that prevents aggregation and can influence the vesicle formation process.[6] However, excessively high concentrations can lead to the formation of micelles instead of liposomes.[8] The optimal concentration depends on the desired liposome characteristics and the specific application. A common starting point is 5 mol%, but this may require optimization.[6]
Q4: What is "click chemistry" in the context of DSPE-PEG-Azide liposomes?
A4: Click chemistry refers to a set of biocompatible reactions that are rapid, efficient, and specific. In this context, the azide group on the DSPE-PEG serves as one half of a reactive pair. It can react with a molecule containing a terminal alkyne in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with a strained cyclooctyne (e.g., DBCO) in a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[9][10][11] This allows for the straightforward and stable conjugation of various functional molecules to the liposome surface under mild, aqueous conditions.[11]
Troubleshooting Guides
Problem 1: Inconsistent Liposome Size and High Polydispersity Index (PDI)
One of the most frequent challenges is achieving a consistent and narrow size distribution for liposomes.
| Potential Cause | Troubleshooting Solution |
| Uneven Lipid Film | Ensure the organic solvent is completely removed under vacuum to form a thin, uniform lipid film. An uneven film leads to incomplete hydration and a heterogeneous liposome population.[6][12] |
| Improper Hydration | Hydrate the lipid film with a buffer heated above the phase transition temperature (Tm) of the lipids.[1][12] Gentle agitation helps in the formation of multilamellar vesicles (MLVs). |
| Inefficient Extrusion | Ensure the extruder is assembled correctly and the membrane is not damaged. The extrusion should be performed at a temperature above the lipid Tm.[6][13] An odd number of passes (e.g., 11-21) is recommended to ensure homogeneity.[2][6] |
| Incorrect DSPE-PEG Concentration | Increasing the DSPE-PEG concentration can sometimes lead to smaller and more uniform liposomes.[5][7] However, the effect can be formulation-dependent.[5] |
| Aggregation | Insufficient PEGylation can lead to aggregation. A DSPE-PEG concentration of at least 2 mol% is often effective at preventing aggregation.[1][3] If aggregation is suspected, brief sonication may help redisperse the particles.[1] |
Problem 2: Difficulties During Extrusion (Clogging, Leakage)
Issues during the extrusion process can lead to sample loss and inconsistent results.
| Potential Cause | Troubleshooting Solution |
| Clogged Membrane | The initial MLV suspension may contain large aggregates. Prefiltering the suspension through a larger pore size membrane before the final extrusion can help.[14] Freeze-thaw cycles prior to extrusion can also help break down large MLVs.[14][15] |
| Extrusion Temperature Too Low | Always perform extrusion at a temperature above the highest Tm of the lipids in your formulation. This increases membrane fluidity and facilitates passage through the pores.[13][14] |
| High Lipid Concentration | Very high lipid concentrations can increase viscosity and make extrusion difficult. Consider diluting the liposome suspension. |
| Leakage from Extruder | Check that all connections, especially the luer locks of the syringes, are tight.[15] Ensure the filter supports are correctly placed and not clogged.[15] Some sample loss during extrusion is unavoidable.[15] |
| High Extrusion Pressure | Applying excessive pressure can damage the membrane and the liposomes. A constant, controlled pressure is ideal.[14][16] For smaller pore sizes (<100 nm), higher pressure may be necessary.[16] |
Problem 3: Low Efficiency of Azide-Alkyne Click Chemistry Reaction
Achieving high conjugation efficiency is key for functionalizing your liposomes.
| Potential Cause | Troubleshooting Solution |
| Steric Hindrance | The PEG chains can sometimes shield the azide group. Ensure the linker on your molecule to be conjugated is long enough to overcome the steric hindrance from the PEG layer. |
| Reaction Conditions | For CuAAC, ensure the catalyst (copper(I)) is not oxidized and that a sufficient concentration is used. The use of a copper chelator like bathophenanthrolinedisulphonate can improve yields.[11] For copper-free click chemistry, ensure the cyclooctyne reagent is stable and used in an appropriate molar excess. |
| Hydrolysis of Lipids | Under certain pH and temperature conditions, phospholipids (B1166683) can hydrolyze, which may affect the integrity of the liposome and the accessibility of the azide group.[17][18] Perform conjugation reactions under mild pH conditions (around 7.4).[18] |
| Inaccurate Quantification | Use a reliable method to quantify the conjugation efficiency, such as HPLC, mass spectrometry, or a fluorescent assay if your attached molecule is labeled. |
Experimental Protocols
Protocol 1: DSPE-PEG-Azide Liposome Preparation by Thin-Film Hydration and Extrusion
-
Lipid Film Preparation:
-
Dissolve the lipids (e.g., primary phospholipid, cholesterol, and DSPE-PEG-Azide) in an organic solvent like chloroform (B151607) in a round-bottom flask.[1][12]
-
Remove the organic solvent using a rotary evaporator to create a thin, uniform lipid film on the flask wall.[1][12]
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[1][12]
-
-
Hydration:
-
Size Reduction (Extrusion):
-
Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[6]
-
Equilibrate the extruder to a temperature above the lipid Tm.[6]
-
Load the MLV suspension into a syringe and pass it through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[2][6]
-
The resulting translucent suspension contains unilamellar liposomes.[6]
-
-
Characterization:
Protocol 2: Copper-Free Click Chemistry Conjugation
-
Prepare Reactants:
-
Dissolve the DBCO-functionalized molecule (e.g., a peptide or fluorescent dye) in a compatible buffer (e.g., PBS).
-
Ensure the DSPE-PEG-Azide liposome suspension is at the desired concentration.
-
-
Conjugation Reaction:
-
Add the DBCO-functionalized molecule to the liposome suspension. A molar excess of the DBCO-reagent is typically used.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-24 hours), with gentle mixing. Reaction times can be optimized for efficiency.[19]
-
-
Purification:
-
Confirmation of Conjugation:
-
Confirm successful conjugation using appropriate analytical techniques. This could involve HPLC, SDS-PAGE (if conjugating a protein), or fluorescence spectroscopy (if using a fluorescently labeled molecule).
-
Visualizations
Caption: Workflow for DSPE-PEG-Azide Liposome Preparation and Functionalization.
Caption: Troubleshooting Logic for Inconsistent Liposome Size.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSPE-PEG2000-Azide - Echelon Biosciences [echelon-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Liposomes, Disks, and Spherical Micelles: Aggregate Structure in Mixtures of Gel Phase Phosphatidylcholines and Poly(Ethylene Glycol)-Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. sterlitech.com [sterlitech.com]
- 15. researchgate.net [researchgate.net]
- 16. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
purification strategies for DSPE-PEG-Azide bioconjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of DSPE-PEG-Azide bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-Azide and what is it used for?
A1: DSPE-PEG-Azide is a lipid-polyethylene glycol (PEG) conjugate where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is attached to a PEG chain that is terminated with an azide (B81097) (-N3) functional group.[1][2] The DSPE component serves as a hydrophobic anchor, allowing for its incorporation into lipid bilayers of liposomes or micelles.[1][3] The PEG spacer enhances solubility, stability, and biocompatibility, providing a "stealth" characteristic to nanoparticles, which can help avoid recognition by the immune system and prolong circulation time in vivo.[4][5] The terminal azide group is a key functional handle for "click chemistry," a type of highly efficient and specific reaction used to conjugate the lipid to various biomolecules, such as peptides, proteins, or drugs that have a corresponding alkyne group.[1][6][7] This makes it a valuable tool in targeted drug delivery, molecular imaging, and the surface modification of nanomaterials.[1]
Q2: What is "click chemistry" in the context of DSPE-PEG-Azide?
A2: In the context of DSPE-PEG-Azide, "click chemistry" typically refers to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[6][7]
-
CuAAC: This reaction involves the formation of a stable triazole linkage between the terminal azide of the DSPE-PEG-Azide and a terminal alkyne on a target molecule.[6] The reaction is highly efficient and specific, and it is typically carried out in aqueous solutions.[8]
-
SPAAC: This is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), on the target molecule.[2][6] The inherent ring strain of these alkynes allows the reaction to proceed rapidly without the need for a potentially toxic copper catalyst, making it particularly suitable for applications involving live cells or in vivo systems.[9][10]
Q3: What are the key analytical techniques to characterize my DSPE-PEG-Azide bioconjugate?
A3: A combination of analytical techniques is recommended for a thorough characterization of the purity and identity of DSPE-PEG-Azide bioconjugates.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC, especially when coupled with detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), is considered the gold standard for determining the purity of PEGylated lipids, as the components often lack strong UV absorbance.[11] Reverse-Phase HPLC (RP-HPLC) can also be used for purification and analysis.[12][13]
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are crucial for confirming the molecular weight of the conjugate and identifying potential side products or impurities, such as hydrolyzed species.[12][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is useful for confirming the presence of functional groups and can provide information on the average number of PEG units in the chain.[3][11]
-
Dynamic Light Scattering (DLS): DLS is used to determine the size distribution of nanoparticles or micelles formed from the bioconjugates.[3][15]
Purification Troubleshooting Guide
This guide addresses common issues encountered during the purification of DSPE-PEG-Azide bioconjugates.
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inefficient click chemistry reaction. | Optimize reaction conditions: ensure the freshness of the copper(I) catalyst (for CuAAC), check the pH of the reaction buffer, and consider increasing the reaction time or temperature.[8] A molar excess of one reactant can also drive the reaction to completion.[8] |
| Side reactions or degradation of starting materials. | Ensure high purity of the starting DSPE-PEG-Azide and the alkyne-containing molecule. Check for potential hydrolysis of the DSPE ester bonds, especially under acidic or high-temperature conditions.[12][14] | |
| Presence of Unreacted DSPE-PEG-Azide | Incomplete reaction or inefficient purification. | Drive the reaction to completion by adjusting stoichiometry.[16] For purification, select a method with adequate resolution, such as Size Exclusion Chromatography (SEC) with an appropriate fractionation range.[17] |
| Aggregation of the conjugate with unreacted lipid. | Consider adding a small amount of a non-ionic surfactant or adjusting the ionic strength of the buffer during purification to disrupt non-specific aggregation. | |
| Difficulty Removing Byproducts (e.g., Copper Catalyst) | Inefficient removal by the chosen purification method. | For CuAAC reactions, extensive dialysis against a buffer containing a chelating agent like EDTA can help remove residual copper.[18] SEC is also effective at separating the larger bioconjugate from small molecule byproducts. |
| Product Loss During Purification | Non-specific binding to chromatography columns or dialysis membranes. | For SEC, use a column material with low protein/lipid binding. For dialysis, pre-condition the membrane according to the manufacturer's instructions and consider using materials like regenerated cellulose.[17] |
| Precipitation of the conjugate. | Ensure the solubility of the bioconjugate in the chosen mobile phase or dialysis buffer.[17] Adjusting the pH or adding organic modifiers might be necessary. | |
| Evidence of DSPE-PEG Hydrolysis | Exposure to harsh pH conditions (especially acidic) or high temperatures during reaction or purification. | Avoid high temperatures and acidic conditions (pH 2-3) during HPLC purification.[12][14] If acidic conditions are necessary, minimize exposure time and immediately neutralize the fractions upon elution.[12] Perform reactions and purifications in a neutral buffer (e.g., PBS pH 7.4) whenever possible.[12] |
Experimental Protocols
Protocol 1: General CuAAC "Click" Reaction
Objective: To conjugate an alkyne-containing molecule to DSPE-PEG-Azide.
Materials:
-
DSPE-PEG-Azide
-
Alkyne-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
Procedure:
-
Dissolution: Dissolve the DSPE-PEG-Azide and the alkyne-functionalized molecule in the reaction buffer. A slight molar excess (1.2-2 fold) of one of the components can be used to drive the reaction.
-
Reaction Setup: Combine the dissolved reactants in a reaction vessel.
-
Catalyst Addition: Add the Copper(II) Sulfate solution to the mixture to a final concentration of approximately 1 mM.
-
Initiation: Add the freshly prepared Sodium Ascorbate solution to the mixture to a final concentration of about 5 mM to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction.[8]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Purification: Proceed to purify the DSPE-PEG-Azide bioconjugate using a suitable method such as SEC or dialysis to remove the copper catalyst and excess reagents.[8]
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
Objective: To separate the DSPE-PEG-Azide bioconjugate from unreacted starting materials and small molecule byproducts.
Materials:
-
Crude bioconjugation reaction mixture
-
SEC column with an appropriate molecular weight fractionation range
-
HPLC system
-
Mobile Phase: A buffer compatible with the bioconjugate's stability (e.g., PBS, pH 7.4)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: If necessary, concentrate the crude reaction mixture. Filter the sample through a 0.22 µm filter to remove any particulates.
-
Injection: Inject the prepared sample onto the SEC column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The larger bioconjugate will elute first, followed by the smaller, unreacted DSPE-PEG-Azide, and finally the small molecule byproducts.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired bioconjugate.
-
Analysis: Analyze the collected fractions for purity using analytical HPLC, SDS-PAGE, or MS.
-
Pooling and Concentration: Pool the pure fractions and concentrate if necessary.
Visualizations
Experimental Workflow
Caption: Experimental workflow for DSPE-PEG-Azide bioconjugation.
Purification Troubleshooting Logic
Caption: Troubleshooting guide for DSPE-PEG-Azide purification.
Click Chemistry (CuAAC) Mechanism
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. biochempeg.com [biochempeg.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Novel Purification Strategies for LNP Building Blocks | CordenPharma [cordenpharma.com]
- 5. DSPE-PEG-Azide/DSPE-PEG-N3 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. biochempeg.com [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qbd.vectorlabs.com [qbd.vectorlabs.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSPE-PEG Modification of α-Conotoxin TxID | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Drug Loading in DSPE-PEG-Azide Micelles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the loading of therapeutic agents into 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-Azide) micelles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for loading hydrophobic drugs into DSPE-PEG-Azide micelles?
A1: The primary mechanism for loading hydrophobic drugs into DSPE-PEG-Azide micelles is passive encapsulation driven by hydrophobic interactions. During micelle self-assembly in an aqueous environment, the hydrophobic DSPE tails form the core of the micelle, creating a favorable environment for poorly water-soluble drug molecules to partition into.[1] The hydrophilic PEG chains form the outer corona, ensuring colloidal stability.[1]
Q2: Does the azide (B81097) (-N3) functional group on the DSPE-PEG affect drug loading?
A2: The azide group is a small, chemically reactive handle on the hydrophilic PEG terminus, primarily intended for subsequent bioconjugation via "click chemistry"[2][3]. While there is limited direct evidence to suggest a significant impact on the initial drug loading process, its presence on the micelle surface is unlikely to interfere with the encapsulation of hydrophobic drugs within the core. The fundamental principles of hydrophobic drug partitioning into the DSPE core remain the dominant factor.
Q3: What are the critical factors influencing drug loading efficiency and capacity?
A3: Several factors can significantly impact drug loading efficiency and capacity in DSPE-PEG-Azide micelles. These include the physicochemical properties of the drug (solubility, hydrophobicity, molecular weight), the drug-to-lipid ratio, the choice of organic solvent used during preparation, and the hydration conditions (temperature and pH).[4]
Q4: What is the typical size range for drug-loaded DSPE-PEG-Azide micelles?
A4: Drug-loaded DSPE-PEG micelles typically exhibit a hydrodynamic diameter in the range of 10 to 100 nm.[5] The final size can be influenced by the drug-to-lipid ratio, with higher drug loading sometimes leading to an increase in micelle size.[6] For instance, DSPE-PEG2000 micelles loaded with cabozantinib (B823) had an average diameter of 11 nm.[7]
Q5: How can I determine the encapsulation efficiency and drug loading capacity?
A5: Encapsulation efficiency (EE%) and drug loading capacity (LC%) are critical parameters for characterizing your formulation. This typically involves separating the drug-loaded micelles from the unencapsulated drug using techniques like dialysis, ultrafiltration, or size exclusion chromatography.[8] The amount of encapsulated drug and the total amount of drug are then quantified using methods such as UV-Vis spectrophotometry or HPLC.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Encapsulation Efficiency (<70%) | 1. Poor Drug Solubility in Organic Solvent: The drug and DSPE-PEG-Azide may not be fully co-dissolved, leading to drug precipitation during film formation. 2. Suboptimal Drug-to-Lipid Ratio: An excessively high drug concentration can lead to saturation of the micelle cores. 3. Incomplete Film Hydration: Insufficient hydration time or temperature can result in incomplete micelle formation. 4. Drug-Polymer Incompatibility: Lack of favorable interactions between the drug and the DSPE core. | 1. Solvent Optimization: Test a different organic solvent or a solvent mixture (e.g., chloroform/methanol) to ensure complete dissolution of both components.[8] 2. Optimize Drug-to-Lipid Ratio: Systematically vary the weight ratio of drug to DSPE-PEG-Azide (e.g., 1:5, 1:10, 1:20) to find the optimal loading concentration.[6] 3. Enhance Hydration: Ensure the hydration temperature is above the phase transition temperature of the DSPE lipid (approx. 74°C). Increase hydration time with gentle agitation.[9] 4. Assess Drug-Polymer Interactions: While challenging to modify, consider the Flory-Huggins interaction parameter. Sometimes, minor modifications to the drug structure (if feasible) can improve compatibility.[4] |
| High Polydispersity Index (PDI > 0.3) | 1. Formation of Aggregates: Incomplete dissolution or improper hydration can lead to the formation of larger aggregates alongside micelles. 2. Excess Unencapsulated Drug: Free drug crystals or aggregates can contribute to a broad size distribution. | 1. Filtration: After hydration, filter the micelle solution through a 0.22 µm syringe filter to remove large aggregates.[8] 2. Purification: Ensure complete removal of unencapsulated drug using appropriate purification methods like dialysis or size exclusion chromatography.[8] |
| Precipitation Observed During or After Formulation | 1. Drug Crystallization: The drug may be precipitating out of the solution due to low aqueous solubility and insufficient encapsulation. 2. Micelle Instability: The concentration of DSPE-PEG-Azide may be below the Critical Micelle Concentration (CMC) after dilution, leading to micelle disassembly. | 1. Increase Polymer Concentration: Ensure the DSPE-PEG-Azide concentration remains above its CMC. 2. Re-evaluate Drug-to-Lipid Ratio: A lower drug-to-lipid ratio may be necessary to ensure complete encapsulation. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Thin-Film Formation: The thickness and uniformity of the lipid-drug film can affect hydration and micelle formation. 2. Inconsistent Hydration Parameters: Minor variations in temperature, time, and agitation can lead to different outcomes. | 1. Standardize Film Formation: Use a rotary evaporator to create a thin, uniform film. Ensure complete removal of the organic solvent under vacuum.[10] 2. Strictly Control Hydration: Use a temperature-controlled water bath and a consistent method of agitation. |
Quantitative Data Summary
The following tables summarize typical formulation parameters and their impact on micelle characteristics, compiled from various studies on DSPE-PEG based micelles.
Table 1: Influence of Drug-to-Lipid Ratio on Micelle Properties
| Drug | DSPE-PEG Derivative | Drug:Lipid Ratio (w/w) | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Doxorubicin | DSPE-PEG-C60 | 1:5 | ~260 | 97.5 | [6] |
| Doxorubicin | DSPE-PEG-C60 | 1:10 | ~211 | 95.4 | [6] |
| Doxorubicin | DSPE-PEG-C60 | 1:15 | ~97 | 86.1 | [6] |
| Ridaforolimus | DSPE-PEG2000 | 1:10 | 33 ± 15 | 77.5 | [11] |
| Asulacrine | DSPE-PEG2000/TPGS (1:1) | - | ~18.5 | ~94.1 | [12] |
Table 2: Physicochemical Properties of DSPE-PEG Micelles
| DSPE-PEG Derivative | Critical Micelle Concentration (CMC) (µM) | Zeta Potential (mV) | Reference |
| DSPE-PEG2000 | 0.5 - 1.5 | - | |
| DSPE-PEG5000 | > DSPE-PEG2000 | - | |
| DSPE-PEG-C60 (DOX-loaded) | - | ~ -30 | [6] |
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded DSPE-PEG-Azide Micelles via Thin-Film Hydration
This protocol describes a common method for encapsulating a hydrophobic drug into DSPE-PEG-Azide micelles.
Materials:
-
DSPE-PEG-Azide
-
Hydrophobic drug
-
Organic solvent (e.g., Chloroform, Methanol, or a mixture)[8]
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolution: Accurately weigh and dissolve DSPE-PEG-Azide and the hydrophobic drug at a predetermined weight ratio (e.g., 10:1 polymer to drug) in the selected organic solvent in a round-bottom flask.[10]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid-drug film on the flask's inner surface.[10]
-
Drying: Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[10]
-
Hydration: Hydrate the film by adding the aqueous buffer. The hydration is typically performed above the phase transition temperature of the DSPE lipid.[10]
-
Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of micelles. The solution should transition from a milky suspension to a clear or translucent solution.
-
Sonication (Optional): To reduce particle size and improve homogeneity, sonicate the micelle solution in a bath sonicator for 5-10 minutes.
-
Sterilization and Removal of Aggregates: Filter the final micelle solution through a 0.22 µm syringe filter.[8]
-
Storage: Store the formulation at 4°C.
Protocol 2: Determination of Encapsulation Efficiency (EE%) and Drug Loading (LC%)
Materials:
-
Drug-loaded micelle solution
-
Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 10 kDa) or centrifugal filter units
-
UV-Vis Spectrophotometer or HPLC system
-
Organic solvent to disrupt micelles (e.g., Methanol, DMSO)
Procedure:
-
Separation of Free Drug:
-
Dialysis Method: Place a known volume of the micelle solution into a dialysis bag and dialyze against a large volume of the aqueous buffer for 24 hours, with several buffer changes. The unencapsulated drug will diffuse out of the bag.
-
Ultrafiltration Method: Use a centrifugal filter unit to separate the micelles (retained) from the aqueous phase containing the unencapsulated drug (filtrate).
-
-
Quantification of Total and Encapsulated Drug:
-
Take an aliquot of the original (pre-purification) micelle solution. Disrupt the micelles by adding an excess of an appropriate organic solvent to dissolve all components. Measure the drug concentration using a calibrated UV-Vis or HPLC method. This gives you the Total Drug amount.
-
Take the purified micelle solution (from the dialysis bag or the retentate from ultrafiltration). Disrupt the micelles as above and measure the drug concentration. This gives you the Encapsulated Drug amount.
-
-
Calculations:
-
Encapsulation Efficiency (EE%) = (Mass of Encapsulated Drug / Total Mass of Drug) x 100
-
Drug Loading Capacity (LC%) = (Mass of Encapsulated Drug / Total Mass of Micelles) x 100
-
Visualizations
Caption: Workflow for the preparation and characterization of drug-loaded DSPE-PEG-Azide micelles.
Caption: A decision-making workflow for troubleshooting low drug loading efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Encapsulating Quantum Dots in Lipid-PEG Micelles and Subsequent Copper-Free Click Chemistry Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Weight Ratio for DSPE-PEG/TPGS Hybrid Micelles to Improve Drug Retention and Tumor Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of DSPE-PEG-Azide and DSPE-PEG-Maleimide for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant in the successful development of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents. The linker not only connects the targeting antibody to a payload but also significantly influences the stability, efficacy, and pharmacokinetic profile of the final conjugate. This guide provides an in-depth, objective comparison of two prevalent DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]) linkers: DSPE-PEG-Azide and DSPE-PEG-Maleimide. This comparison is supported by experimental data and detailed protocols to empower researchers in making informed decisions for their antibody conjugation strategies.
At a Glance: Key Differences in Conjugation Chemistry
| Feature | DSPE-PEG-Azide | DSPE-PEG-Maleimide |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry" | Michael Addition |
| Reactive Partner on Antibody | Alkyne group (e.g., DBCO, BCN) | Thiol (Sulfhydryl) group (-SH) |
| Resulting Linkage | Stable Triazole Ring | Thioether Bond |
| Bioorthogonality | High: Azide (B81097) and alkyne groups are abiotic and do not typically react with endogenous molecules. | Moderate: Maleimides can react with endogenous thiols, such as on albumin. |
| Control over Stoichiometry | High: Precise control over the drug-to-antibody ratio (DAR) is achievable. | Moderate to Low: Can result in a heterogeneous mixture of conjugates with varying DARs. |
Performance Comparison: Stability, Efficiency, and Impact on Antibody Function
The choice between azide and maleimide (B117702) chemistry extends beyond the reaction mechanism, directly impacting the performance of the resulting antibody conjugate.
| Performance Metric | DSPE-PEG-Azide (Click Chemistry) | DSPE-PEG-Maleimide (Thiol Chemistry) |
| Conjugate Stability | Very High : The 1,2,3-triazole ring formed is exceptionally stable under a wide range of physiological and chemical conditions, including resistance to hydrolysis and enzymatic degradation.[1][2][3] | Moderate to Low : The thioether bond is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione (B108866) and albumin, which can lead to premature payload release.[4][5] |
| Conjugation Efficiency | High : Click chemistry reactions are known for their high efficiency and yields. | Variable : Efficiency can be high, with reports of 80-85% for antibody fragments and >95% for peptides, but can be influenced by factors such as the number of available thiols and reaction conditions.[6][7] |
| Impact on Antibody Activity | Minimal : The bioorthogonal nature of the reaction often results in conjugates with preserved or even improved functional binding capacity. | Potential for Impact : The process of reducing disulfide bonds to generate free thiols and the potential for non-specific reactions can sometimes affect the antibody's structure and binding affinity.[8] |
| In Vivo Performance | Generally leads to more stable conjugates with predictable pharmacokinetic profiles.[2][3] | The potential for in vivo deconjugation can lead to off-target toxicity and a reduced therapeutic window.[1][9] |
Signaling Pathways and Experimental Workflows
To visualize the chemical transformations and experimental processes, the following diagrams are provided.
References
- 1. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody–Drug Conjugates: The Last Decade [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The effect of internalizing human single chain antibody fragment on liposome targeting to epithelioid and sarcomatoid mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CuAAC and SPAAC for DSPE-PEG-Azide Bioconjugation Efficiency
For researchers, scientists, and drug development professionals, the effective bioconjugation of molecules to DSPE-PEG-Azide is crucial for advancing drug delivery systems, creating targeted therapeutics, and developing novel imaging agents. The choice of conjugation chemistry significantly impacts the efficiency, biocompatibility, and overall success of these endeavors. Two of the most prominent "click chemistry" reactions utilized for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of their performance for DSPE-PEG-Azide bioconjugation, supported by experimental data, to facilitate an informed decision for your specific application.
The central principle of both CuAAC and SPAAC is the formation of a stable triazole linkage between an azide (B81097) and an alkyne.[1] However, their underlying mechanisms are fundamentally different, leading to distinct advantages and disadvantages in a biological context. CuAAC, often referred to as the quintessential "click chemistry" reaction, employs a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1][2] In contrast, SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain.[1][2]
Quantitative Performance Comparison
The selection between CuAAC and SPAAC for DSPE-PEG-Azide bioconjugation often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: Reaction Kinetics
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Second-Order Rate Constant (k₂) | 10² - 10³ M⁻¹s⁻¹[1] | 10⁻³ - 1 M⁻¹s⁻¹ (dependent on the cyclooctyne used)[3] |
| Reaction Time | Generally faster (minutes to a few hours)[4] | Generally slower (can range from 1 to 24 hours)[2] |
| Reactants | DSPE-PEG-Azide + Terminal Alkyne | DSPE-PEG-Azide + Strained Cyclooctyne (e.g., DBCO, BCN)[3] |
Table 2: Biocompatibility and Other Considerations
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Biocompatibility | Limited due to potential copper cytotoxicity.[1][5] | High, suitable for in vivo applications.[3][5] |
| Mitigation of Toxicity | Use of chelating ligands (e.g., THPTA, BTTAA) to stabilize copper and reduce toxicity.[1] | Not applicable as it is a metal-free reaction.[5] |
| Side Reactions | Potential for oxidative damage to biomolecules due to reactive oxygen species (ROS) generation.[5] | Some cyclooctynes can have off-target reactivity with thiols.[5] |
| Reagent Accessibility & Cost | Simple terminal alkynes are readily available and generally less expensive.[3] | Strained cyclooctynes can be more complex and expensive to synthesize.[3][6] |
Reaction Mechanisms and Experimental Workflows
The fundamental difference in the reaction pathways of CuAAC and SPAAC dictates their respective experimental workflows for the bioconjugation of DSPE-PEG-Azide.
Caption: Generalized experimental workflows for CuAAC and SPAAC.
The CuAAC workflow necessitates the preparation of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270). The inclusion of a stabilizing ligand is crucial to enhance reaction efficiency and mitigate copper-induced damage to sensitive biomolecules. In contrast, the SPAAC workflow is simpler, involving the direct mixing of the azide and the strained alkyne under physiological conditions.
Signaling Pathways of the Reactions
The chemical transformations underlying CuAAC and SPAAC illustrate their fundamental differences.
Caption: Simplified reaction mechanisms for CuAAC and SPAAC.
In CuAAC, the copper(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate, which then readily reacts with the azide to form the 1,4-disubstituted triazole product.[2] SPAAC, on the other hand, proceeds through a concerted [3+2] cycloaddition mechanism, where the high ring strain of the cyclooctyne lowers the activation energy of the reaction with the azide, obviating the need for a catalyst.[2]
Detailed Experimental Protocols
The following are generalized protocols for the bioconjugation of a molecule to DSPE-PEG-Azide using CuAAC and SPAAC. These should be optimized for specific molecules and applications.
Protocol 1: CuAAC Conjugation of an Alkyne-Modified Molecule to DSPE-PEG-Azide
Materials:
-
DSPE-PEG-Azide
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Organic co-solvent (e.g., DMSO, DMF) if needed for solubility
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of DSPE-PEG-Azide in an appropriate buffer.
-
Prepare a 10 mM stock solution of the alkyne-modified molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DSPE-PEG-Azide solution and the alkyne-modified molecule solution. The molar ratio of azide to alkyne can be varied, but a slight excess of one reactant is often used to drive the reaction to completion.
-
Add the THPTA solution to the reaction mixture to a final concentration of 5 times the copper concentration.
-
Add the CuSO₄ solution to the reaction mixture to a final concentration of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Reaction and Purification:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry.
-
Once the reaction is complete, the conjugated product can be purified using methods like dialysis, size-exclusion chromatography, or precipitation to remove unreacted starting materials and the copper catalyst.
-
Protocol 2: SPAAC Conjugation of a Strained Alkyne-Modified Molecule to DSPE-PEG-Azide
Materials:
-
DSPE-PEG-Azide
-
Strained alkyne-modified molecule (e.g., DBCO-modified)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Organic co-solvent (e.g., DMSO, DMF) if needed for solubility
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of DSPE-PEG-Azide in an appropriate buffer.
-
Prepare a 10 mM stock solution of the strained alkyne-modified molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DSPE-PEG-Azide solution and the strained alkyne-modified molecule solution. A 1:1 to 1:1.5 molar ratio is typically used.
-
-
Reaction and Purification:
-
Gently mix the solution and allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne and the concentrations of the reactants.[2]
-
Monitor the reaction progress using an appropriate analytical method.
-
After the reaction is complete, purify the conjugate using standard techniques such as dialysis, size-exclusion chromatography, or HPLC.
-
Conclusion and Recommendations
The choice between CuAAC and SPAAC for the bioconjugation of DSPE-PEG-Azide is highly dependent on the specific application.
CuAAC is the preferred method when:
-
High reaction speed is critical.
-
The biomolecules being conjugated are not sensitive to low levels of copper.
-
Cost-effectiveness of reagents is a primary concern.
SPAAC is the superior choice for:
-
In vivo or live-cell applications where copper toxicity is a major concern.[2]
-
Applications requiring high biocompatibility and mild reaction conditions.
-
When simplicity of the reaction setup is desired.
By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate ligation strategy for their DSPE-PEG-Azide bioconjugation needs, ultimately leading to more successful and reproducible results in their drug development and research endeavors.
References
Navigating In Vivo Stability: A Comparative Guide to DSPE-PEG-Azide 2000 vs. DSPE-PEG 5000 Nanoparticles
For researchers, scientists, and drug development professionals, the choice of polyethylene (B3416737) glycol (PEG) chain length in nanoparticle formulations is a critical determinant of in vivo performance. This guide provides a comprehensive comparison of two commonly utilized PEGylated phospholipids, DSPE-PEG-Azide 2000 and DSPE-PEG 5000, focusing on their impact on nanoparticle stability, circulation time, and biodistribution. The selection between these two hinges on a delicate balance between prolonged circulation and efficient cellular uptake, a trade-off illuminated by the experimental data presented herein.
The "stealth" properties conferred by PEGylation are crucial for evading the mononuclear phagocyte system (MPS), thereby prolonging the circulation time of nanoparticles and enhancing their potential for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.[1] The length of the PEG chain directly influences the thickness of the protective hydrophilic layer around the nanoparticle, which in turn affects its interactions with biological components.[2][3]
Key Performance Indicators: A Tabular Comparison
The following tables summarize the quantitative differences observed in nanoparticles formulated with DSPE-PEG-Azide 2000 and DSPE-PEG 5000. It is important to note that absolute values can vary significantly based on the core nanoparticle composition and the specific formulation method used.[1]
Physicochemical Properties
The length of the PEG chain has a direct impact on the hydrodynamic diameter and surface charge of the nanoparticles. Generally, a longer PEG chain results in a larger particle size and a more neutral surface charge.[1][2]
| Property | DSPE-PEG-Azide 2000 | DSPE-PEG-Azide 5000 |
| Hydrodynamic Diameter (nm) | Smaller | Larger[1][2] |
| Zeta Potential (mV) | More Negative | More Neutral[1] |
In Vivo Performance
The primary advantage of a longer PEG chain lies in its ability to provide a more effective steric barrier, leading to reduced protein adsorption and decreased uptake by the reticuloendothelial system (RES).[2] This translates to a longer circulation half-life. However, this enhanced stealth property can also hinder the nanoparticle's interaction with target cells.
| Parameter | DSPE-PEG-Azide 2000 | DSPE-PEG-Azide 5000 |
| Blood Circulation Half-life | Prolonged | Potentially longer than DSPE-PEG 2000[1][2][4] |
| Cellular Uptake | Generally efficient | Can be reduced compared to DSPE-PEG 2000[1][5] |
| Biodistribution | Lower accumulation in RES organs (liver, spleen) compared to non-PEGylated particles | Potentially even lower RES accumulation than DSPE-PEG 2000[3] |
Experimental Protocols for In Vivo Stability Analysis
A thorough assessment of in vivo stability is crucial for the rational design of nanoparticle-based drug delivery systems. Below are detailed methodologies for key experiments.
Blood Circulation Time Study
This protocol outlines the steps to determine the pharmacokinetic profile of the nanoparticles.
-
Animal Model: Utilize healthy mice or rats (e.g., Balb/c mice, 6-8 weeks old).
-
Nanoparticle Formulation: Prepare nanoparticle formulations with either DSPE-PEG-Azide 2000 or DSPE-PEG-Azide 5000, incorporating a fluorescent or radioactive label for tracking.
-
Administration: Inject a defined dose of the nanoparticle suspension intravenously (e.g., via the tail vein).
-
Blood Sampling: At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples (e.g., via retro-orbital bleeding).
-
Quantification: Measure the concentration of the labeled nanoparticles in the blood samples using an appropriate method (e.g., fluorescence spectroscopy or gamma counting).
-
Data Analysis: Plot the concentration of nanoparticles in the blood versus time and fit the data to a pharmacokinetic model to determine the circulation half-life (t½).
Biodistribution Study
This protocol is designed to evaluate the organ and tissue distribution of the nanoparticles.
-
Animal Model and Administration: Follow the same procedure as the blood circulation time study.
-
Tissue Harvesting: At a specific time point post-injection (e.g., 24 hours), euthanize the animals and harvest major organs and tissues (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).
-
Homogenization: Weigh and homogenize the collected tissues.
-
Quantification: Measure the amount of labeled nanoparticles in each tissue homogenate.
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g) to compare the distribution profiles of the two nanoparticle formulations.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the in vivo stability analysis.
Caption: Experimental workflow for in vivo stability analysis.
Conclusion
The choice between DSPE-PEG-Azide 2000 and DSPE-PEG-Azide 5000 for nanoparticle formulation is a critical decision that significantly impacts in vivo performance. DSPE-PEG 5000, with its longer PEG chain, generally offers superior steric protection, leading to prolonged circulation times which can be advantageous for passive targeting strategies.[1][2] However, this may come at the cost of reduced cellular uptake.[1][5] Conversely, DSPE-PEG 2000 often provides a balance between good stability and more efficient cellular internalization, making it a suitable choice for a broad range of applications.[1] Ultimately, the optimal PEG length is application-dependent and should be determined empirically based on the specific therapeutic goal and the nature of the nanoparticle core. This guide provides a foundational framework and detailed protocols to aid researchers in making an informed selection for their drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the difference between DSPE - PEG2000 and other DSPE - PEG derivatives? - Blog [shochem.com]
- 3. Impact of PEG Chain Length on the Physical Properties and Bioactivity of PEGylated Chitosan/siRNA Nanoparticles in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of DSPE-PEG-Azide Micelles using Dynamic Light Scattering
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-Azide) micelles with other common polymeric micelles, focusing on their characterization by Dynamic Light Scattering (DLS). This document is intended to assist researchers in the selection and evaluation of nanocarriers for drug delivery applications by presenting objective performance data and detailed experimental methodologies.
Introduction to DSPE-PEG-Azide Micelles
DSPE-PEG-Azide is an amphiphilic polymer that self-assembles in aqueous solutions to form sterically stabilized micelles. These nanostructures possess a hydrophobic core composed of DSPE, capable of encapsulating poorly water-soluble drugs, and a hydrophilic shell of PEG, which provides a "stealth" characteristic to evade the reticuloendothelial system, thereby prolonging circulation time. The terminal azide (B81097) group offers a versatile handle for "click chemistry" conjugation, allowing for the attachment of targeting ligands, imaging agents, or other functional molecules to the micelle surface.
Comparative Analysis of Micellar Systems
The selection of a suitable micellar carrier is critical for the successful development of a drug delivery system. The following table summarizes the key physicochemical properties of DSPE-PEG-Azide micelles in comparison to other widely used alternatives, as determined by Dynamic Light Scattering (DLS).
Table 1: Comparative DLS Data of Various Polymeric Micelles
| Micelle Formulation | Hydrodynamic Diameter (Z-average, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Key Characteristics & References |
| DSPE-PEG2000-Azide (Estimated) | 10 - 25 | < 0.2 | -25 to -40 | Azide functionality for click chemistry. Properties are estimated based on similar DSPE-PEG2000 systems due to limited direct data.[1][2][3] |
| DSPE-PEG2000 (Methoxy-terminated) | 8 - 20 | < 0.2 | -30 to -36 | Widely used, well-characterized "stealth" micelles.[2][3][4] |
| Pluronic® F127 | 20 - 100 | < 0.25 | -0.3 to -8.5 | Thermosensitive triblock copolymer, forms larger micelles.[5][6][7] |
| PEG-PCL | 30 - 130 | < 0.2 | -2.8 to -12 | Biodegradable polyester (B1180765) core, size is tunable by block lengths.[8][9][10] |
| Soluplus® | 60 - 80 | < 0.2 | Slightly negative to neutral | Graft copolymer with high drug loading capacity.[11][12] |
Note: The values presented are typical ranges found in the literature and can vary depending on the specific formulation parameters, concentration, and measurement conditions.
Experimental Protocols
Accurate and reproducible DLS measurements are crucial for the reliable characterization of micellar systems. Below are detailed protocols for the preparation of DSPE-PEG-Azide micelles and their subsequent analysis by DLS.
Protocol 1: Preparation of DSPE-PEG-Azide Micelles (Thin-Film Hydration Method)
This method is suitable for preparing empty or drug-loaded micelles.
Materials:
-
DSPE-PEG2000-Azide
-
Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
Procedure:
-
Dissolution: Accurately weigh and dissolve DSPE-PEG2000-Azide (and the hydrophobic drug, if applicable) in the chosen organic solvent in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Add the aqueous buffer to the flask and hydrate (B1144303) the film at a temperature above the phase transition temperature of the lipid (e.g., 60°C for DSPE) for 30-60 minutes. Gentle agitation can facilitate micelle formation. The solution should become clear or translucent.
-
Sonication/Extrusion (Optional): To obtain a more uniform size distribution, the micelle solution can be sonicated in a water bath or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility. Store the formulation at 4°C.[13]
Protocol 2: DLS Measurement of Micelle Size, PDI, and Zeta Potential
Instrument:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation: Dilute the micelle solution to an appropriate concentration (e.g., 0.1 - 1.0 mg/mL) with the same buffer used for hydration to avoid multiple scattering effects.
-
Instrument Setup:
-
Set the measurement temperature (e.g., 25°C).
-
Select the appropriate solvent parameters (viscosity and refractive index).
-
Choose the correct material refractive index for the micelles (if known).
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Equilibrate the sample at the set temperature for at least 2 minutes.
-
For size and PDI , perform the measurement at a scattering angle of 173° (for backscatter detection) or 90°. The instrument software will perform a cumulants analysis to determine the Z-average hydrodynamic diameter and the polydispersity index (PDI).[13]
-
For zeta potential , use an appropriate folded capillary cell. The instrument applies an electric field and measures the electrophoretic mobility of the micelles to calculate the zeta potential.
-
-
Data Analysis: Analyze the correlation function and the size distribution report. A PDI value below 0.3 is generally considered indicative of a monodisperse and homogenous population.[13] For zeta potential, values more negative than -30 mV or more positive than +30 mV generally indicate good colloidal stability.
Visualizing the Experimental Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for DSPE-PEG-Azide micelle preparation and DLS characterization.
Caption: Key DLS parameter comparison of different polymeric micelles.
References
- 1. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Redox-sensitive Pluronic F127-tocopherol micelles: synthesis, characterization, and cytotoxicity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Delivery Systems Based on Pluronic Micelles with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. imrpress.com [imrpress.com]
- 9. Biodegradable m-PEG/PCL Core-Shell Micelles: Preparation and Characterization as a Sustained Release Formulation for Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Micellisation Mechanism and Behaviour of Soluplus®–Furosemide Micelles: Preformulation Studies of an Oral Nanocarrier-Based System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to DSPE-PEG-Azide and DSPE-PEG-NHS for Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of nanoparticle and liposome (B1194612) surfaces is a cornerstone of advanced drug delivery and diagnostic development. The choice of conjugation chemistry dictates the efficiency, stability, and ultimately, the in vivo performance of the targeted system. This guide provides a comprehensive comparative analysis of two widely utilized phospholipid-PEG derivatives for surface modification: DSPE-PEG-Azide and DSPE-PEG-NHS. We will delve into their reaction mechanisms, comparative performance metrics, and detailed experimental protocols to empower researchers in selecting the optimal tool for their specific application.
Introduction to DSPE-PEG Derivatives
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a saturated phospholipid commonly used in the formulation of nanoparticles and liposomes. When conjugated to polyethylene (B3416737) glycol (PEG), it creates a hydrophilic shield that enhances stability and prolongs circulation time in the body. The terminal end of the PEG chain can be functionalized with reactive groups to enable the attachment of targeting ligands, imaging agents, or other biomolecules.
-
DSPE-PEG-Azide (N₃): This derivative terminates in an azide (B81097) group, a key component for "click chemistry" reactions. The azide group is highly stable under typical biological conditions and does not react with endogenous functional groups, making it a bioorthogonal handle for specific conjugation.
-
DSPE-PEG-NHS (N-Hydroxysuccinimide Ester): This derivative features an activated ester at the PEG terminus. NHS esters are highly reactive towards primary amines (e.g., the side chain of lysine (B10760008) residues in proteins), forming stable amide bonds. This is a well-established and widely used method for bioconjugation.
Reaction Mechanisms: A Head-to-Head Comparison
The choice between DSPE-PEG-Azide and DSPE-PEG-NHS fundamentally comes down to the desired conjugation chemistry.
DSPE-PEG-Azide: The Precision of Click Chemistry
DSPE-PEG-Azide is utilized in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This can proceed via two main pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This rapid and high-yielding reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between an azide and a terminal alkyne.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent concerns about copper cytotoxicity in biological systems, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts spontaneously with an azide without the need for a catalyst.[1]
The key advantage of click chemistry is its bioorthogonality . Azides and alkynes are largely absent in biological systems, ensuring that the reaction is highly specific and avoids unwanted side reactions with cellular components.[1]
DSPE-PEG-NHS: The Workhorse of Amine Coupling
DSPE-PEG-NHS reacts with primary amines through nucleophilic acyl substitution to form a stable amide bond.[2] This reaction is highly efficient at slightly alkaline pH (typically 7-8.5).[3] While widely effective for conjugating proteins and peptides, NHS esters have a significant drawback: susceptibility to hydrolysis . In aqueous environments, the NHS ester can react with water, leading to an inactive carboxylic acid and reducing the overall conjugation efficiency.[4][5] The half-life of NHS esters decreases significantly as the pH increases.[5]
Quantitative Performance Comparison
| Feature | DSPE-PEG-Azide (Click Chemistry) | DSPE-PEG-NHS (Amine Coupling) |
| Reaction Specificity | Very High (Bioorthogonal) | Moderate (Reacts with any accessible primary amine) |
| Reaction Efficiency | High (Often >80%)[6] | Variable (Dependent on pH, buffer, and hydrolysis) |
| Reaction Conditions | Mild, aqueous conditions. SPAAC is catalyst-free. | pH dependent (optimal pH 7-8.5).[2] |
| Stability of Linker | Azide group is highly stable in biological media.[7] | NHS ester is prone to hydrolysis in aqueous solutions.[4][5] |
| Stability of Conjugate | Triazole linkage is very stable. | Amide bond is very stable. |
| Reaction Kinetics | CuAAC is very fast. SPAAC is generally slower but still efficient.[8] | Fast, but competes with hydrolysis. |
| Orthogonality | Yes, allows for sequential modifications. | No |
Impact on Nanoparticle Physicochemical Properties
The process of surface functionalization can influence the size and surface charge of nanoparticles.
| Parameter | DSPE-PEG-Azide | DSPE-PEG-NHS |
| Size (Hydrodynamic Diameter) | Generally, a slight increase in size is expected upon conjugation, though this is highly dependent on the size of the conjugated molecule. In one study, nanoparticles with a DSPE-PEG backbone had a mean size of approximately 82 nm.[9] | Similar to the azide counterpart, the size will increase depending on the conjugated ligand. Nanoparticles formulated with DSPE-PEG2000 have been reported with sizes around 128 nm.[10] |
| Zeta Potential | The azide group is neutral, so the initial zeta potential of the nanoparticle is maintained. After conjugation, the change in zeta potential will depend on the charge of the attached molecule. | The NHS ester itself is neutral. Upon reaction with an amine, the resulting amide bond is also neutral. Therefore, the change in zeta potential is primarily dictated by the charge of the conjugated molecule. Nanoparticles with DSPE-PEG have shown zeta potentials around -28 mV.[10] |
Experimental Protocols
Protocol 1: Surface Functionalization of Liposomes with a Targeting Peptide using DSPE-PEG-Azide via SPAAC
This protocol describes the conjugation of a dibenzocyclooctyne (DBCO)-functionalized peptide to azide-presenting liposomes.
Materials:
-
Pre-formed liposomes containing DSPE-PEG-Azide (e.g., 1-5 mol%)
-
DBCO-functionalized peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)
Procedure:
-
Liposome Preparation: Prepare liposomes using your standard protocol (e.g., thin-film hydration followed by extrusion), incorporating DSPE-PEG-Azide into the lipid mixture.
-
Reaction Setup: In a sterile microcentrifuge tube, mix the azide-functionalized liposomes with the DBCO-functionalized peptide at a desired molar ratio (e.g., 1:5 to 1:10 liposome:peptide).
-
Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle shaking. The reaction progress can be monitored by HPLC if a suitable chromophore is present.
-
Purification: Remove unconjugated peptide by passing the reaction mixture through an SEC column equilibrated with PBS.
-
Characterization: Characterize the peptide-conjugated liposomes for size, zeta potential, and conjugation efficiency (e.g., via a protein quantification assay).
Protocol 2: Antibody Conjugation to Nanoparticles using DSPE-PEG-NHS
This protocol outlines the coupling of an antibody to nanoparticles incorporating DSPE-PEG-NHS.
Materials:
-
Pre-formed nanoparticles containing DSPE-PEG-NHS (e.g., 1-5 mol%)
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid amine-containing buffers like Tris.[5]
-
Quenching solution (e.g., 1 M glycine (B1666218) or Tris buffer)
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Nanoparticle Preparation: Synthesize nanoparticles with incorporated DSPE-PEG-NHS using your established method.
-
Reaction Setup: Immediately after preparation, mix the NHS-functionalized nanoparticles with the antibody solution. A typical molar ratio is 1:2 to 1:5 (nanoparticle:antibody), but this should be optimized.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
Quenching: Add the quenching solution to the reaction mixture to deactivate any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Remove unconjugated antibody and quenching reagents by dialyzing the mixture against PBS overnight at 4°C with at least two buffer changes.
-
Characterization: Analyze the antibody-conjugated nanoparticles for size, zeta potential, and the amount of conjugated antibody (e.g., using a BCA or micro-BCA protein assay).
Visualizing the Workflows and Pathways
Chemical Reaction Pathways
Caption: Reaction pathways for DSPE-PEG-Azide (SPAAC) and DSPE-PEG-NHS (Amine Coupling).
Experimental Workflow Comparison
Caption: Comparative experimental workflows for surface functionalization.
Conclusion and Recommendations
The choice between DSPE-PEG-Azide and DSPE-PEG-NHS is application-dependent.
Choose DSPE-PEG-Azide for:
-
High Specificity and Bioorthogonality: When working in complex biological media or with sensitive ligands where side reactions are a concern.
-
Multi-Step Functionalization: The stability of the azide group allows for subsequent, orthogonal chemical modifications.
-
Reproducibility: The stability of the azide group to hydrolysis can lead to more consistent conjugation yields.
Choose DSPE-PEG-NHS for:
-
Readily Available Amine Groups: When conjugating to proteins and peptides with accessible lysine residues.
-
Well-Established Protocols: Amine coupling is a widely documented and understood bioconjugation technique.
-
Cost-Effectiveness: NHS esters and the corresponding reagents are often more economical.
For applications demanding the highest level of control, specificity, and stability, particularly for in vivo studies, the bioorthogonal nature of DSPE-PEG-Azide offers a distinct advantage. However, for routine protein conjugation where conditions can be carefully controlled to minimize hydrolysis, DSPE-PEG-NHS remains a robust and effective option. Researchers should carefully consider the nature of their targeting ligand and the specific requirements of their experimental system to make an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. DSPE-PEG-NHS [nanocs.net]
- 3. nanocs.net [nanocs.net]
- 4. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encapsula.com [encapsula.com]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. Azide-Reactive Liposome for Chemoselective and Biocompatible Liposomal Surface Functionalization and Glyco-Liposomal Microarray Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Assessing the Biocompatibility of DSPE-PEG-Azide Based Nanocarriers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The biocompatibility of nanocarriers is a critical determinant of their translational potential in therapeutic and diagnostic applications. Among the various materials used for nanoparticle surface modification, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) (DSPE-PEG) has become a cornerstone for enhancing stability and prolonging circulation times. The terminal functional group of the PEG chain, however, is crucial for conjugating targeting ligands, imaging agents, or other molecules, and can significantly influence the overall biocompatibility of the nanocarrier.
This guide provides a comparative assessment of the biocompatibility of DSPE-PEG-Azide nanocarriers against other commonly used alternatives, including those functionalized with Maleimide and N-hydroxysuccinimide (NHS) esters, as well as the emerging class of lipid-polymer hybrid nanoparticles. The information presented is based on available experimental data from peer-reviewed literature.
Data Presentation: A Comparative Overview
Direct, head-to-head comparative studies assessing the biocompatibility of DSPE-PEG nanocarriers with different terminal functionalities under identical experimental conditions are limited in the published literature. The following tables summarize available quantitative data from various studies to provide a comparative perspective. It is crucial to consider the different experimental setups (e.g., cell lines, nanoparticle composition, concentration, and incubation times) when interpreting these data.
Table 1: In Vitro Cytotoxicity of Functionalized Nanocarriers
| Nanocarrier Functionalization | Nanoparticle System | Cell Line | Assay | IC50 (µg/mL) | Reference |
| DSPE-PEG-Azide | Magnetic Nanoparticles | T84 (human colon carcinoma) | Not specified | Non-toxic | [1] |
| DSPE-PEG-Amine | SWCNTs | HEPG2 (human liver cancer) | MTT | 300 (24h) | [2][3] |
| SWCNTs | A549 (human lung cancer) | MTT | 370 (24h) | [2][3] | |
| SWCNTs | SKOV3 (human ovarian cancer) | MTT | 50 (24h) | [2][3] | |
| DSPE-PEG-Maleimide | Liposomes | 4T1 (mouse breast cancer) | MTT | Minimal cytotoxicity | [4][5] |
| Liposomes | Raw264.7 (mouse macrophage) | MTT | Minimal cytotoxicity | [4] | |
| DSPE-PEG-COOH | SWCNTs | Not specified | Not specified | Biocompatible | [6] |
| Lipid-Polymer Hybrid | PLGA core, Lipid shell | Not specified | Not specified | Generally high biocompatibility | [7][8][9] |
Note: IC50 values are highly dependent on the specific nanoparticle formulation and experimental conditions. The data presented should be considered as indicative rather than absolute comparative values.
Table 2: Immunogenicity of Functionalized Nanocarriers
| Nanocarrier Functionalization | Key Immunogenic Aspect | Observation | Reference |
| DSPE-PEG (General) | Anti-PEG Antibodies | PEGylation can lead to the production of anti-PEG IgM and IgG, potentially causing accelerated blood clearance. | [10] |
| DSPE-PEG-Maleimide | Linker Immunogenicity | Maleimide-based conjugation has been suggested to potentially enhance the immunogenicity of the conjugate. | [10] |
| Click Chemistry (Azide-Alkyne) | Linker Biocompatibility | Copper-free click chemistry is generally considered biocompatible and bio-orthogonal, minimizing unwanted reactions in vivo. | [11][12] |
| Lipid-Polymer Hybrid | Overall Immunogenicity | The hybrid structure is designed to combine the biocompatibility of lipids with the stability of polymers, often resulting in low immunogenicity. | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of nanocarrier biocompatibility. Below are summaries of standard protocols for key experiments.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Nanoparticle Treatment: Prepare serial dilutions of the nanocarrier formulations in cell culture medium. Replace the existing medium with the nanoparticle-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value, the concentration of nanoparticles that causes 50% inhibition of cell growth, can be determined by plotting cell viability against nanoparticle concentration.
ELISA for Cytokine Profiling (Immunogenicity)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of specific cytokines by immune cells in response to nanocarriers.
-
Cell Culture: Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or macrophage cell lines like Raw264.7) in appropriate cell culture plates.
-
Nanoparticle Stimulation: Treat the cells with various concentrations of the nanocarriers. Include a positive control (e.g., lipopolysaccharide - LPS) and a negative control (untreated cells).
-
Supernatant Collection: After a predetermined incubation period (e.g., 24 hours), centrifuge the plates and collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and a standard curve of known cytokine concentrations to the plate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.
-
Stop the reaction and measure the absorbance at a specific wavelength.
-
-
Data Analysis: Determine the concentration of the cytokine in each sample by comparing its absorbance to the standard curve.
In Vivo Toxicity Assessment
In vivo studies in animal models are essential to evaluate the systemic toxicity of nanocarriers.
-
Animal Model: Use a suitable animal model, typically mice or rats.
-
Administration: Administer the nanocarrier formulation via the intended clinical route (e.g., intravenous injection). Include a control group receiving the vehicle solution.
-
Observation: Monitor the animals for a specified period for any signs of toxicity, such as changes in weight, behavior, or food and water intake.
-
Blood Analysis: At the end of the study period, collect blood samples for hematological analysis (complete blood count) and serum biochemistry to assess organ function (e.g., liver enzymes like ALT and AST, kidney function markers like BUN and creatinine).
-
Histopathological Analysis: Euthanize the animals and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart). Fix the organs in formalin, embed them in paraffin, and section them. Stain the tissue sections with hematoxylin (B73222) and eosin (B541160) (H&E) and examine them under a microscope for any signs of tissue damage, inflammation, or nanoparticle accumulation.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Maleimide-Functionalized Liposomes for Tumor Targeting via In Situ Binding of Endogenous Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polymeric Lipid Hybrid Nanoparticles (PLNs) as Emerging Drug Delivery Platform—A Comprehensive Review of Their Properties, Preparation Methods, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advances in Lipid-Polymer Hybrid Nanoparticles: Design Strategies, Functionalization, Oncological and Non-Oncological Clinical Prospects | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Biodistribution of DSPE-PEG-Azide Labeled Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo biodistribution of nanoparticles is a critical factor in determining their efficacy and safety as drug delivery vehicles. Understanding where nanoparticles accumulate in the body, and for how long, is paramount for predicting therapeutic outcomes and potential off-target toxicities. This guide provides a comparative overview of methods used to evaluate the biodistribution of nanoparticles, with a focus on those surface-functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-Azide).
DSPE-PEG-Azide is a popular choice for nanoparticle surface modification due to the "stealth" properties conferred by the polyethylene (B3416737) glycol (PEG) chain, which helps to reduce clearance by the reticulo-endothelial system and prolong circulation time.[1] The terminal azide (B81097) group is particularly advantageous as it allows for the covalent attachment of imaging agents or targeting ligands via highly specific and efficient "click chemistry" reactions.[2] This enables precise and stable labeling of nanoparticles for biodistribution studies.
Comparison of Biodistribution Evaluation Methods
The selection of an appropriate method to assess nanoparticle biodistribution depends on various factors, including the nanoparticle composition, the desired level of quantification, and the available instrumentation. The two most common techniques are radiolabeling and fluorescence imaging.
| Method | Principle | Advantages | Disadvantages |
| Radiolabeling | Nanoparticles are labeled with a radioactive isotope. The distribution of radioactivity in tissues and organs is quantified using a gamma counter or visualized using imaging techniques like SPECT or PET.[3] | High sensitivity and quantitative accuracy.[3] Deep tissue penetration.[3] | Requires specialized facilities for handling radioactive materials. Potential for radiolabel detachment. |
| Fluorescence Imaging | Nanoparticles are labeled with a fluorescent dye. The fluorescence signal is detected in vivo or ex vivo using an imaging system (e.g., IVIS). | Non-invasive (for in vivo imaging). Relatively low cost and widely accessible. | Limited tissue penetration of light can affect quantification.[4] Autofluorescence from tissues can interfere with the signal. Potential for dye quenching or photobleaching. |
Quantitative Biodistribution Data of PEGylated Nanoparticles (Alternatives to DSPE-PEG-Azide)
The following tables summarize biodistribution data from studies on various PEGylated nanoparticles. This data can serve as a reference for the expected distribution of DSPE-PEG-Azide labeled nanoparticles.
Table 1: Biodistribution of PEGylated Gold Nanoparticles (AuNPs) in Tumor-Bearing Mice
| Organ | 4 nm AuNPs (% Injected Dose/g) | 10 nm AuNPs (% Injected Dose/g) |
| Tumor | ~1.5 | ~2.5 |
| Liver | ~10 | ~15 |
| Spleen | ~5 | ~8 |
Data adapted from a study on the impact of PEGylation on the biodistribution of gold nanoparticles.[5] Values are approximate and represent accumulation at 24 hours post-injection.
Table 2: Biodistribution of Mixed Shell Micelles with Varying PEGylation in Mice
| Organ | PEG-0 (% Injected Dose/g) | PEG-25 (% Injected Dose/g) | PEG-50 (% Injected Dose/g) | PEG-75 (% Injected Dose/g) |
| Blood (1h) | ~10 | ~5 | ~4 | ~3 |
| Liver (24h) | ~15 | ~25 | ~28 | ~30 |
| Spleen (24h) | ~5 | ~8 | ~10 | ~12 |
Data adapted from a study on the impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles.[6] PEG-0 represents no mixed PEG shell, while PEG-25, -50, and -75 represent increasing ratios of a shorter PEG chain mixed with a longer one.
Experimental Protocols
Protocol 1: Radiolabeling of Nanoparticles using DSPE-PEG-Azide and Click Chemistry
This protocol is adapted from a method for radiolabeling gold nanoparticles and can be applied to other nanoparticle types functionalized with DSPE-PEG-Azide.[3]
Materials:
-
DSPE-PEG-Azide functionalized nanoparticles
-
DBCO-functionalized chelator (e.g., DOTA-DBCO)
-
Radiometal (e.g., 64Cu, 89Zr)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size exclusion chromatography column
Procedure:
-
Chelator Conjugation: React the DSPE-PEG-Azide nanoparticles with a molar excess of DBCO-functionalized chelator in the reaction buffer. The azide and DBCO groups will react via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry.
-
Purification: Remove unreacted chelator using a size exclusion chromatography column.
-
Radiolabeling: Add the chosen radiometal to the purified chelator-conjugated nanoparticles and incubate at an optimized temperature and time.
-
Final Purification: Purify the radiolabeled nanoparticles from free radiometal using a size exclusion chromatography column.
-
Quality Control: Determine the radiolabeling efficiency and purity using techniques like instant thin-layer chromatography (iTLC).
Protocol 2: In Vivo Biodistribution Study of Radiolabeled Nanoparticles
This protocol provides a general framework for conducting a biodistribution study in a murine model.[7]
Materials:
-
Radiolabeled nanoparticles
-
Animal model (e.g., tumor-bearing mice)
-
Anesthesia
-
Gamma counter
-
Calibrated scales
Procedure:
-
Administration: Inject a known activity of the radiolabeled nanoparticles into the animal model, typically via intravenous injection.
-
Time Points: At predetermined time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize a cohort of animals.
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, liver, spleen, kidneys, heart, lungs, tumor).
-
Weighing: Accurately weigh each collected organ and tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Protocol 3: In Vivo Biodistribution Study using Fluorescence Imaging (IVIS)
This protocol outlines the steps for a biodistribution study using an in vivo imaging system.[8]
Materials:
-
Fluorescently labeled nanoparticles
-
Animal model
-
Anesthesia
-
In Vivo Imaging System (IVIS)
Procedure:
-
Administration: Inject the fluorescently labeled nanoparticles into the animal model.
-
In Vivo Imaging: At various time points, anesthetize the animals and acquire whole-body fluorescence images using the IVIS.
-
Ex Vivo Imaging: At the final time point, euthanize the animals and harvest the organs of interest. Arrange the organs in the imaging chamber and acquire ex vivo fluorescence images.
-
Data Analysis: Using the imaging software, draw regions of interest (ROIs) around the organs in both the in vivo and ex vivo images. Quantify the average radiant efficiency within each ROI to determine the relative accumulation of nanoparticles.
Mandatory Visualizations
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. DSPE-PEG2000-Azide - Echelon Biosciences [echelon-inc.com]
- 3. Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Nanoparticle Polyethylene Glycol Surface Density on Ligand-directed Tumor Targeting Studied in vivo by Dual Modality Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Commercial DSPE-PEG-Azide MW 2000 Suppliers for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals working with lipid nanoparticles and bioconjugation, the quality and consistency of reagents like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DSPE-PEG-Azide MW 2000) are paramount. This guide provides a comparative overview of several prominent commercial suppliers of this critical component, focusing on key performance attributes such as purity and providing insights into the experimental methodologies used for their characterization.
Key Performance Indicators: A Quantitative Comparison
| Supplier | Stated Purity | Method | Certificate of Analysis (CoA) Available |
| MedChemExpress | 99.74%[1] | HPLC[1] | Yes (Batch Specific)[1] |
| Avanti Polar Lipids | >99%[2] | TLC, HPLC-ELSD | Yes (Batch Specific) |
| BroadPharm | - | NMR, SDS available | Yes (Upon Request)[3] |
| Tocris Bioscience | ≥90%[4] | HPLC[4] | Yes (Batch Specific) |
| AxisPharm | ≥95% | - | Not readily available |
| TargetMol | - | - | Not readily available[1][5] |
| Biopharma PEG | ≥95%[6] | - | Not readily available[6] |
| Cayman Chemical | ≥95% | - | Yes (Batch Specific) |
Note: The absence of a specific purity value for some suppliers does not imply a lower quality but rather a difference in their policy for sharing detailed batch-specific data publicly. Researchers are encouraged to request lot-specific CoAs for the most accurate and up-to-date information.
Experimental Protocols for Quality Assessment
To ensure the reliability and reproducibility of experimental outcomes, it is essential to understand the methodologies used to assess the quality of DSPE-PEG-Azide MW 2000. Below are detailed protocols for key analytical techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of DSPE-PEG-Azide. A typical reversed-phase HPLC (RP-HPLC) method would be employed to separate the main compound from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD). ELSD is particularly useful for detecting compounds like PEGylated lipids that may have poor UV absorbance.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at a suitable wavelength (e.g., 214 nm) or via ELSD.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of DSPE-PEG-Azide.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: The spectrum is analyzed for characteristic peaks corresponding to the protons of the DSPE lipid tails, the PEG backbone, and the methylene (B1212753) protons adjacent to the azide (B81097) group. The integration of these peaks can also provide information about the relative proportions of these components.
Azide Group Confirmation and Reactivity Assessment
The presence and reactivity of the terminal azide group are crucial for the intended "click" chemistry applications.
FTIR spectroscopy is a rapid method to confirm the presence of the azide functional group.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.
-
Data Analysis: The presence of a characteristic sharp absorption peak around 2100 cm⁻¹ is indicative of the azide (N₃) stretching vibration.
A functional assay provides the most direct evidence of the azide group's reactivity.
-
Principle: The DSPE-PEG-Azide is reacted with a fluorescently-labeled alkyne-containing molecule (e.g., a DBCO-fluorophore) via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The progress of the reaction can be monitored over time.
-
Methodology:
-
Prepare solutions of DSPE-PEG-Azide and the fluorescent alkyne in a suitable buffer.
-
Mix the solutions to initiate the reaction.
-
At various time points, take aliquots of the reaction mixture.
-
Analyze the aliquots by a suitable method, such as fluorescence spectroscopy or HPLC with a fluorescence detector, to quantify the formation of the fluorescent triazole product.
-
-
Data Analysis: The rate of product formation provides a measure of the azide group's reactivity.
Stability Considerations
The stability of DSPE-PEG-Azide is critical for its storage and use. Stability studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.
-
Long-Term Stability: Samples are stored under recommended conditions (e.g., -20°C) for an extended period (e.g., up to 24 months).
-
Accelerated Stability: To predict long-term stability, samples are subjected to elevated temperatures (e.g., 40°C) and humidity for a shorter duration (e.g., 6 months).
-
Analysis: At specified time points, the samples are analyzed for purity and degradation products using methods like HPLC.
Conclusion
The selection of a DSPE-PEG-Azide MW 2000 supplier should be based on a thorough evaluation of their product specifications and the analytical methods used for quality control. While purity is a key metric, researchers should also consider requesting information on the polydispersity of the PEG chain. The experimental protocols outlined in this guide provide a framework for the in-house assessment of product quality and performance, ensuring the reliability of research and development outcomes in the field of drug delivery and bioconjugation.
References
- 1. DSPE-PEG-Azide (MW 2000) | Amphiphilic lipids | TargetMol [targetmol.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. DSPE-PEG-Azide, MW 2,000, 1938081-39-0 | BroadPharm [broadpharm.com]
- 4. DSPE-PEG 2000 Azide Supplier | CAS 1938081-40-3 | Tocris Bioscience [tocris.com]
- 5. dspe-peg(2000)-azide — TargetMol Chemicals [targetmol.com]
- 6. biochempeg.com [biochempeg.com]
Safety Operating Guide
Proper Disposal of DSPE-PEG-Azide, MW 2000: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Protocols
Proper handling and disposal of DSPE-PEG-Azide, MW 2000 are critical to ensure laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this reagent, emphasizing two primary pathways: direct disposal as hazardous waste and chemical deactivation prior to disposal. Adherence to these protocols is essential to mitigate risks associated with the azide (B81097) functional group.
Immediate Safety and Handling Precautions
DSPE-PEG-Azide, like all azide-containing compounds, requires careful handling to prevent the formation of highly explosive heavy metal azides and the release of toxic hydrazoic acid.
-
Avoid Contact with Metals: Never allow DSPE-PEG-Azide to come into contact with metal spatulas, metal equipment, or plumbing systems containing lead or copper. Such contact can form shock-sensitive and explosive metal azides.[1] Use plastic or glass utensils for handling.
-
Incompatible with Acids: Do not mix DSPE-PEG-Azide waste with acidic waste streams. Acids can react with the azide to produce hydrazoic acid, which is highly toxic and explosive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling DSPE-PEG-Azide.
-
Storage: Store DSPE-PEG-Azide in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety information for this compound.
| Parameter | Value/Information | Source |
| Molecular Weight | ~2000 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility | Soluble in chloroform, dichloromethane, and dimethylformamide | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
| Primary Hazards | Toxic, potential for forming explosive compounds | --INVALID-LINK-- |
Disposal Procedures: Step-by-Step Guidance
There are two recommended methods for the disposal of DSPE-PEG-Azide waste. The choice of method depends on institutional policies, available resources, and the volume of waste.
Method 1: Direct Disposal as Hazardous Waste (Recommended for Simplicity and Safety)
This is the most straightforward and often the safest method for disposing of DSPE-PEG-Azide waste.
Experimental Protocol:
-
Segregate Waste: Collect all waste containing DSPE-PEG-Azide, including unused material, contaminated labware (e.g., pipette tips, vials), and solutions, in a dedicated hazardous waste container.
-
Use a Compatible Container: The waste container must be made of glass or polyethylene. Crucially, avoid using containers with metal caps (B75204) or liners.
-
Label Clearly: Label the container with "Hazardous Waste," "Azide-Containing Waste," and list the full chemical name: "this compound." Also, list any other solvents or chemicals present in the waste stream.
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, particularly acids.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Method 2: Chemical Deactivation Prior to Disposal (For Experienced Personnel)
Chemical deactivation involves reducing the azide group to a less hazardous amine. The Staudinger reaction, which uses triphenylphosphine (B44618) (PPh₃), is a mild and effective method for this transformation. This procedure should only be performed by personnel experienced with organic synthesis and in a well-ventilated chemical fume hood.
Experimental Protocol: Staudinger Reduction of DSPE-PEG-Azide
-
Dissolve the Azide: In a round-bottom flask equipped with a magnetic stir bar, dissolve the DSPE-PEG-Azide waste in a suitable solvent such as tetrahydrofuran (B95107) (THF) or ethanol. The concentration should be kept low, ideally below 0.5 M.
-
Add Triphenylphosphine: For each mole of DSPE-PEG-Azide, add 1.1 to 1.5 molar equivalents of triphenylphosphine. The reaction is typically accompanied by the evolution of nitrogen gas.
-
Stir the Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the cessation of gas evolution. Gentle heating (e.g., to 40-50°C) can be applied to expedite the reaction if necessary.
-
Hydrolyze the Intermediate: Once the starting azide is consumed, add water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the corresponding amine and triphenylphosphine oxide. Stir for an additional 1-2 hours.
-
Waste Collection: The resulting solution, now containing the less hazardous DSPE-PEG-Amine and triphenylphosphine oxide, should be collected as hazardous waste.
-
Label and Dispose: Label the waste container with the contents (e.g., "DSPE-PEG-Amine," "triphenylphosphine oxide," and the solvent used) and dispose of it through your institution's EHS program. Although the primary hazard of the azide has been neutralized, the byproducts and solvents still require proper disposal.
Decision Workflow for DSPE-PEG-Azide Disposal
The following diagram illustrates the decision-making process for the proper disposal of DSPE-PEG-Azide.
Caption: Disposal decision workflow for this compound.
Signaling Pathway of Azide Hazard and Mitigation
The following diagram illustrates the potential hazard pathways of azide compounds and the corresponding mitigation strategies.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
